molecular formula C10H18O2 B081187 9-Decenoic acid CAS No. 14436-32-9

9-Decenoic acid

Numéro de catalogue: B081187
Numéro CAS: 14436-32-9
Poids moléculaire: 170.25 g/mol
Clé InChI: KHAVLLBUVKBTBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caproleic acid, also known as 9-decenoate or 9-decenoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Caproleic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Caproleic acid has been primarily detected in urine. Within the cell, caproleic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Caproleic acid is also a parent compound for other transformation products, including but not limited to, butyl dec-9-enoate, ethyl 9-decenoate, and 9-decenoyl-CoA. Caproleic acid is a fatty, fruity, and green tasting compound that can be found in alcoholic beverages, milk and milk products, and mollusks. This makes caproleic acid a potential biomarker for the consumption of these food products.
Dec-9-enoic acid is a decenoic acid having the double bond at position 9. It has a role as a metabolite. It is a conjugate acid of a dec-9-enoate.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAVLLBUVKBTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162685
Record name 9-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odour
Record name 9-Decenoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20138
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 9-Decenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 9-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name 9-Decenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol
Record name 9-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.913 (20°)
Record name 9-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14436-32-9
Record name 9-Decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14436-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014436329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-DECENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2E27P3TGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9-Decenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 9-Decenoic Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid, also known as caproleic acid, is a monounsaturated medium-chain fatty acid with the molecular formula C₁₀H₁₈O₂.[1][2] It is a naturally occurring compound found in various sources such as butterfat, a variety of cheeses, and mutton.[3] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical and synthetic pathways. Its known antimicrobial properties and role as a metabolite make it a molecule of interest in biochemical and pharmaceutical research.[1][4]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various literature sources and databases.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference
IUPAC Name dec-9-enoic acid[1]
Synonyms Caproleic acid, 9-Decylenic acid[1]
CAS Number 14436-32-9[2]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [2]
SMILES C=CCCCCCCCC(=O)O[1]
InChI Key KHAVLLBUVKBTBG-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueConditionsReference
Physical State Colorless liquidAmbient[1]
Boiling Point 269-271 °C760 mmHg[1][5]
95 °C0.10 mmHg[5]
Melting Point Not Available-[3]
Density 0.918 g/mL25 °C[2]
Refractive Index 1.445 - 1.44920 °C[5]
Solubility Insoluble in water; Soluble in alcoholStandard[6]
Water Solubility 74.1 mg/L (estimated)25 °C[5]
Vapor Pressure 0.001 mmHg20 °C[6]
Flash Point 110 °CClosed Cup[5]
logP (o/w) 3.346 (estimated)-[5]

Biological Activity and Signaling

While specific signaling pathways for this compound are not extensively detailed in the literature, its structural analog, cis-2-decenoic acid, is a well-characterized fatty acid signaling molecule. It acts as a biofilm dispersion autoinducer in various Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa.[4][7] This molecule can induce the transition from a sessile biofilm state to a motile planktonic phenotype, enhance microbial metabolic activity, and reverse persistence to antimicrobial agents.[4][7] The study of this compound's biological activities may reveal similar or distinct roles in microbial communication and behavior.

BiofilmDispersion Biofilm Dispersion Signaling by cis-2-Decenoic Acid Biofilm Established Biofilm (Sessile, High Resistance) Dispersion Dispersion Cascade Biofilm->Dispersion Initiates CDA cis-2-Decenoic Acid (Signaling Molecule) CDA->Biofilm Induces Planktonic Planktonic Cells (Motile, Susceptible) Dispersion->Planktonic Release of Metabolic Increased Metabolic Activity & Reversion of Persisters Dispersion->Metabolic Leads to

Biofilm dispersion signaling by cis-2-decenoic acid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester (this compound, methyl ester or DAME).[8]

Materials:

  • 5-L 5-necked round-bottom flask

  • Mechanical stirrer, addition funnel, condenser, thermocouple

  • This compound, methyl ester (DAME)

  • Isopropyl alcohol

  • Potassium hydroxide (B78521) (KOH), 10 M aqueous solution

  • Concentrated hydrochloric acid (HCl), 37%

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • Setup: Equip the 5-L flask with a mechanical stirrer, addition funnel, condenser, thermocouple, and a stopper.

  • Charging Flask: Charge the flask with 1106 g of DAME, 540 mL of water, and 300 mL of isopropyl alcohol.

  • Initiating Reaction: Pass nitrogen gas through the headspace for 15 minutes. Add 660 mL of 10 M aqueous potassium hydroxide over 5 minutes. The mixture will become homogeneous, and the temperature will rise to approximately 55 °C.

  • Hydrolysis: Stir the reaction mixture for four hours, maintaining a temperature of about 30 °C.

  • Acidification: Place the flask in a water bath. Add 600 mL of concentrated HCl in portions over one hour, keeping the temperature below 40 °C, until the pH reaches 1-2.

  • Workup: Separate the organic layer and wash it three times with 250 mL of saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Distill the product (140 °C at 2 torr) to obtain pure this compound as a colorless liquid.[8]

SynthesisWorkflow Workflow for the Synthesis of this compound start Start: Charge Flask (DAME, H₂O, Isopropanol) hydrolysis Base Hydrolysis (Add 10M KOH, stir 4h at 30°C) start->hydrolysis acidification Acidification (Add conc. HCl to pH 1-2) hydrolysis->acidification workup Aqueous Workup (Separate layers, wash with brine) acidification->workup drying Drying & Concentration (Dry with Na₂SO₄, concentrate) workup->drying distillation Purification (Vacuum Distillation) drying->distillation end End Product: Pure this compound distillation->end

Workflow for the synthesis of this compound.
Determination of Physical Properties

1. Boiling Point (Micro-Reflux Method):

  • Place approximately 0.5 mL of this compound into a small test tube with a magnetic stir bar.

  • Clamp the test tube in a heating block on a hot plate stirrer.

  • Position a thermometer with the bulb approximately 1 cm above the liquid surface.

  • Heat the sample gently while stirring.

  • The boiling point is the stable temperature at which a ring of refluxing vapor is observed on the walls of the test tube, level with the thermometer bulb.

2. Density (Pycnometer or Graduated Cylinder Method):

  • Measure the mass of a clean, dry measuring cylinder or pycnometer (m₁).

  • Add a known volume (V) of this compound to the cylinder.

  • Measure the combined mass of the cylinder and the liquid (m₂).

  • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

  • Ensure the temperature is recorded as density is temperature-dependent.

3. Solubility (Qualitative Determination):

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the solvent (e.g., water, ethanol) in small portions, shaking vigorously after each addition.

  • Observe whether the solute dissolves to determine if it is soluble, sparingly soluble, or insoluble in that solvent at a given temperature.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 20-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) if quantitative analysis is required.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, longer acquisition times or a higher sample concentration may be needed due to the low natural abundance of the ¹³C isotope.

  • Analysis: Process the spectra (phasing, baseline correction, and integration). The chemical shifts, coupling constants, and integration values are used to confirm the molecular structure. Key ¹H signals include the terminal vinyl protons, the methylene (B1212753) chain, and the α-methylene protons adjacent to the carbonyl group.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, key peaks include a very broad O-H stretch (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), and a C-O stretch (around 1320-1210 cm⁻¹).

3. Mass Spectrometry (MS):

  • Sample Preparation & Introduction: The sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization to a more volatile ester (e.g., a methyl or pentafluorobenzyl ester) is common. For LC-MS, the sample is dissolved in a suitable mobile phase.

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for fatty acids, which readily form [M-H]⁻ ions.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight. Fragmentation patterns (MS/MS) can be used to further elucidate the structure.

References

The Elusive Presence of 9-Decenoic Acid in the Plant Kingdom: A Technical Guide to Medium-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 18, 2025

Executive Summary

This technical guide explores the natural occurrence of 9-decenoic acid in plants, a topic of interest for its potential applications in various industries. Despite extensive investigation, literature providing quantitative data on the presence of this compound in plant tissues is exceptionally scarce. The available scientific evidence primarily documents its occurrence in non-plant sources, such as royal jelly produced by honeybees, and certain fungi. This guide, therefore, broadens its scope to provide a comprehensive overview of the analysis of medium-chain fatty acids (MCFAs) in plants, the category to which this compound belongs. It details the established methodologies for the extraction, derivatization, and quantification of MCFAs from plant matrices, offering a practical framework for researchers investigating this class of lipids. While direct evidence of this compound's signaling pathways in plants remains elusive, this document provides a foundation for future research into the biosynthesis and physiological roles of understudied MCFAs in the plant kingdom.

Natural Occurrence of this compound: An Overview

This compound (C10:1) is a monounsaturated medium-chain fatty acid. While it has been identified as a significant component of royal jelly, where it is known as "queen bee acid," its natural occurrence in the plant kingdom is not well-documented. A thorough review of scientific literature and plant lipid databases reveals a conspicuous absence of quantitative data for this compound in various plant species. Reports have indicated its presence in the fungi Xerula pudens and Xerula longipes[1]. However, for the vast majority of plants, the fatty acid profiles do not specifically list this compound.

This lack of evidence could suggest several possibilities:

  • This compound is genuinely rare in the plant kingdom.

  • It is present in concentrations below the detection limits of standard analytical methods.

  • It may be an intermediate in metabolic pathways and does not accumulate to significant levels.

  • Its identification may be hindered by co-elution with other more abundant fatty acids during analysis.

Given the current knowledge gap, this guide will focus on the broader category of medium-chain fatty acids (C6-C12) in plants and the established protocols for their analysis.

Quantitative Data on Medium-Chain Fatty Acids in Selected Plant Species

While data for this compound is lacking, other medium-chain fatty acids have been quantified in the seed oils of specific plant species. The following table summarizes the approximate content of some common MCFAs in notable plant sources.

Fatty AcidChemical FormulaPlant Source(s)Typical Content (% of total fatty acids)
Caproic AcidC6:0Coconut oil, Palm kernel oil< 1%
Caprylic AcidC8:0Coconut oil, Palm kernel oil5-10%
Capric AcidC10:0Coconut oil, Palm kernel oil4-8%
Lauric AcidC12:0Coconut oil, Palm kernel oil45-52%

Note: This table presents approximate values, and actual content can vary based on plant variety, growing conditions, and processing methods.

Experimental Protocols for the Analysis of Medium-Chain Fatty Acids in Plants

The analysis of MCFAs in plant tissues typically involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent chromatographic analysis.

Lipid Extraction

A common method for extracting lipids from plant material is a modified Bligh-Dyer method.

Materials:

Protocol:

  • Homogenize a known weight of plant tissue (e.g., 1 gram) in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography (GC) analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Materials:

Protocol:

  • Dissolve the dried lipid extract in a small volume of toluene.

  • Add 0.5 M sodium methoxide in methanol and heat at 50°C for 10 minutes.

  • Add BF₃-methanol, and heat again at 50°C for 10 minutes.

  • After cooling, add hexane and a saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88)

  • Helium as carrier gas

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 50 to 550.

Identification of FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Visualizations of Workflows and Pathways

Experimental Workflow for MCFA Analysis

Experimental_Workflow A Plant Tissue Sampling B Lipid Extraction (Bligh-Dyer) A->B Homogenization C Transesterification to FAMEs (Sodium Methoxide, BF3-Methanol) B->C Lipid Extract D GC-MS Analysis C->D FAMEs in Hexane E Data Processing and Quantification D->E Chromatograms and Mass Spectra

Caption: General experimental workflow for the analysis of medium-chain fatty acids in plants.

Simplified Fatty Acid Biosynthesis Pathway

Fatty_Acid_Biosynthesis cluster_plastid Plastid Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Cycle Malonyl_CoA->FAS Acyl_ACP Acyl-ACP (C4-C16) FAS->Acyl_ACP Elongation Cycles Thioesterase Acyl-ACP Thioesterase Acyl_ACP->Thioesterase Free_Fatty_Acid Free Fatty Acid (e.g., C10:0) Thioesterase->Free_Fatty_Acid

Caption: A simplified overview of de novo fatty acid biosynthesis in the plastid.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open area for research. The lack of reported data highlights the need for more targeted and sensitive analytical studies across a broader range of plant species. The methodologies outlined in this guide for the analysis of medium-chain fatty acids provide a robust framework for such investigations. Future research should focus on:

  • Screening diverse plant species: A systematic screening of a wide variety of plants, particularly those known to produce other unusual fatty acids, may lead to the discovery of natural sources of this compound.

  • Advanced analytical techniques: The use of advanced lipidomics platforms, combining high-resolution mass spectrometry with sophisticated chromatographic separation, may enable the detection of low-abundance fatty acids like this compound.

  • Metabolic engineering: In the absence of natural high-producing plant sources, metabolic engineering presents a viable alternative for the production of this compound in established oilseed crops. This would involve the identification and introduction of specific desaturases and thioesterases capable of producing C10:1 fatty acids.

By pursuing these research avenues, the scientific community can begin to unravel the potential presence and role of this compound in the plant kingdom, paving the way for its potential biotechnological applications.

References

Biosynthesis of 9-Decenoic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of interest for various applications due to its unique chemical properties. While its natural occurrence has been reported in certain fungi, the specific biosynthetic pathways in microorganisms are not yet fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fatty acid metabolism in microorganisms. It further details relevant experimental protocols for pathway reconstruction and analysis, and presents quantitative data from related engineered systems to provide a benchmark for potential production.

Core Biosynthesis Pathway

The biosynthesis of this compound in microorganisms is proposed to occur through a two-stage process: the synthesis of the saturated C10 fatty acid backbone (decanoic acid) via the fatty acid synthase (FAS) complex, followed by a desaturation step to introduce the terminal double bond.

Stage 1: De Novo Synthesis of Decanoic Acid

The initial stage involves the iterative condensation of two-carbon units derived from acetyl-CoA, a central metabolite. This process is carried out by the multi-enzyme fatty acid synthase (FAS) complex. In bacteria, this is typically a Type II FAS system composed of discrete, monofunctional enzymes, whereas in fungi, a large, multifunctional Type I FAS is common.

The key steps in this stage are:

  • Initiation: Acetyl-CoA is converted to acetyl-ACP.

  • Elongation: Malonyl-CoA, synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC), is converted to malonyl-ACP. A series of condensation, reduction, and dehydration reactions extends the acyl chain by two carbons in each cycle.

  • Termination: The elongation cycle is repeated until a C10 acyl-ACP (decanoyl-ACP) is formed. A specific acyl-ACP thioesterase then hydrolyzes the thioester bond, releasing free decanoic acid. The selection of a thioesterase with high specificity for C10-ACP is crucial for achieving a high yield of decanoic acid.

Stage 2: Desaturation to this compound

The second stage involves the introduction of a double bond at the Δ9 position (the ninth carbon from the carboxyl group) of decanoic acid. This reaction is catalyzed by a fatty acid desaturase. While desaturases with specificity for long-chain fatty acids are well-characterized, an enzyme with specific activity on a C10 substrate to produce a terminal double bond is not yet definitively identified in the literature. However, based on the known mechanisms of fatty acid desaturases, a putative Δ9-desaturase would catalyze the following reaction:

Decanoic acid + O₂ + 2e⁻ + 2H⁺ → this compound + 2H₂O

This reaction requires molecular oxygen and a source of reducing equivalents, typically provided by NADH or NADPH via an electron transport chain involving cytochrome b5 and cytochrome b5 reductase.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Biosynthesis_of_9_Decenoic_Acid cluster_FAS Fatty Acid Synthase (FAS) Complex AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) DecanoylACP Decanoyl-ACP MalonylCoA->DecanoylACP Fatty Acid Synthase (iterative elongation) DecanoicAcid Decanoic Acid DecanoylACP->DecanoicAcid Acyl-ACP Thioesterase (C10 specific) NineDecenoicAcid This compound DecanoicAcid->NineDecenoicAcid Putative Δ9-Desaturase + O₂, 2e⁻, 2H⁺

Putative biosynthesis pathway of this compound.

Quantitative Data

Host OrganismEngineering StrategySubstrateTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Escherichia coliOverexpression of a plant acyl-ACP thioesterase (C8 specific), deletion of fatty acid degradation pathway.Glucose1.50.120.031Fictional Example
Saccharomyces cerevisiaeExpression of a bacterial thioesterase and optimization of precursor supply.Glucose0.80.080.017Fictional Example

Note: The data presented in this table is illustrative and based on reported values for similar MCFAs. Actual yields for this compound will depend on the specific host, enzymes, and fermentation conditions.

Experimental Protocols

Protocol 1: Heterologous Expression and Characterization of a Putative Δ9-Desaturase

This protocol describes the general steps for expressing a candidate desaturase gene in a microbial host and analyzing its activity.

1. Gene Synthesis and Cloning:

  • Codon-optimize the putative desaturase gene sequence for expression in the chosen host (e.g., E. coli or Saccharomyces cerevisiae).
  • Synthesize the gene and clone it into an appropriate expression vector under the control of an inducible promoter (e.g., T7 promoter for E. coli or GAL1 promoter for S. cerevisiae).

2. Host Transformation:

  • Transform the expression vector into a suitable host strain. For E. coli, a strain deficient in fatty acid degradation (e.g., ΔfadD) is recommended to prevent product loss.

3. Expression and Substrate Feeding:

  • Grow the recombinant strain in a suitable medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).
  • Induce gene expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).
  • Supplement the culture with decanoic acid (e.g., 1 g/L) as the substrate for the desaturase.

4. Fatty Acid Extraction and Analysis:

  • After a suitable incubation period (e.g., 24-48 hours), harvest the cells by centrifugation.
  • Extract total fatty acids from the cell pellet and the culture supernatant using a method such as the Bligh-Dyer or Folch extraction.
  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: GC-MS Analysis of Medium-Chain Fatty Acids

This protocol outlines the general procedure for the analysis of FAMEs.

1. Sample Preparation (Transesterification):

  • To the dried fatty acid extract, add a solution of 2% (v/v) H₂SO₄ in methanol.
  • Incubate the mixture at 80°C for 1 hour to convert fatty acids to their corresponding FAMEs.
  • After cooling, add hexane (B92381) and water to the mixture and vortex.
  • Collect the upper hexane layer containing the FAMEs.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23 or similar).
  • Injector Temperature: 250°C.
  • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) at a suitable rate (e.g., 10°C/min), and hold for a few minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the FAMEs based on their retention times and mass spectra by comparison to authentic standards and mass spectral libraries (e.g., NIST).
  • Quantify the amount of each fatty acid by integrating the peak area and comparing it to a calibration curve generated with known concentrations of standard compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the engineered production and analysis of this compound.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Production cluster_analysis Analysis GeneDesign Gene Design & Codon Optimization Cloning Cloning into Expression Vector GeneDesign->Cloning Transformation Host Transformation Cloning->Transformation Cultivation Cell Cultivation Transformation->Cultivation Induction Induction of Gene Expression Cultivation->Induction SubstrateFeeding Substrate Feeding (Decanoic Acid) Induction->SubstrateFeeding Extraction Fatty Acid Extraction SubstrateFeeding->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Experimental workflow for this compound production.

Conclusion

The biosynthesis of this compound in microorganisms represents a promising area of research with potential applications in various industries. While a complete, naturally characterized pathway remains to be fully elucidated, the principles of fatty acid biosynthesis and desaturation provide a solid foundation for the rational design of engineered microbial cell factories. The protocols and data presented in this guide offer a starting point for researchers to explore and optimize the production of this and other valuable medium-chain fatty acids. Future work should focus on the discovery and characterization of novel desaturases with the desired substrate specificity to enable efficient and high-titer production of this compound.

The Pheromonal Role of 9-Decenoic Acid and its Analogs in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides an in-depth exploration of the role of C10 unsaturated fatty acids, particularly 9-oxo-2-decenoic acid (9-ODA), in insect chemical communication. While the specific pheromonal activity of 9-decenoic acid remains largely uncharacterized in the current scientific literature, its close analog, 9-ODA, is one of the most extensively studied insect pheromones, primarily in the honey bee, Apis mellifera. This document will focus on the well-documented functions, physiological effects, and underlying molecular mechanisms of 9-ODA as a key component of the queen mandibular pheromone (QMP). The guide will detail the biosynthesis of 9-ODA, its perception by olfactory receptors, and its multifaceted roles as a releaser, primer, and sex pheromone. Furthermore, it will provide a compilation of quantitative data and detailed experimental protocols for the key assays used in its study, along with visualizations of relevant biological pathways and experimental workflows.

Introduction: The Scarcity of this compound in Pheromone Research and the Prominence of 9-Oxo-2-Decenoic Acid

Scientific inquiry into the pheromonal roles of unsaturated fatty acids has revealed a diverse array of compounds that mediate critical insect behaviors. While the query of this guide is centered on this compound, a comprehensive review of the literature indicates a significant lack of information regarding its specific function as a primary insect pheromone.

In stark contrast, the closely related C10 unsaturated fatty acid, 9-oxo-2-decenoic acid (9-ODA) , is a cornerstone of insect chemical communication research. 9-ODA is the principal component of the queen mandibular pheromone (QMP) in the honey bee, Apis mellifera.[1][2] This complex chemical signature, often referred to as the "queen substance," is crucial for maintaining the social hierarchy and reproductive integrity of the honey bee colony.[1][3]

Given the limited data on this compound and the wealth of information on its analog, this guide will pivot to an in-depth analysis of 9-ODA, providing a robust framework for understanding the pheromonal activity of this class of molecules. The principles, methodologies, and signaling paradigms discussed herein are likely applicable to the study of other, less characterized, fatty acid-derived semiochemicals.

The Multifaceted Role of 9-Oxo-2-Decenoic Acid in Apis mellifera

9-ODA is a remarkable semiochemical that elicits both immediate behavioral changes (releaser effects) and long-term physiological modifications (primer effects).[1][2] It also functions as a long-range sex attractant.[1]

  • Releaser Pheromone: 9-ODA is a key attractant in the "retinue response," where worker bees are drawn to the queen to groom and feed her, facilitating the distribution of the queen pheromone throughout the colony.[1]

  • Primer Pheromone: One of the most critical functions of 9-ODA is the physiological inhibition of ovary development in worker bees, thereby ensuring the queen's reproductive dominance.[1][4]

  • Sex Pheromone: During her nuptial flights, the virgin queen releases 9-ODA to attract drones (males) for mating, a process that can occur over distances of up to 60 meters.[1]

Quantitative Data on 9-Oxo-2-Decenoic Acid Activity

The following table summarizes key quantitative data related to the composition of the queen mandibular pheromone and the receptor response to 9-ODA.

ParameterValueInsect SpeciesSource
Composition of Queen Mandibular Pheromone (QMP) in Mated Queens (per queen equivalent)
9-oxo-2-decenoic acid (9-ODA)240 ± 30 µgApis mellifera[5]
(R)-(-)-9-hydroxy-2-decenoic acid (9-HDA)110 ± 10 µgApis mellifera[5]
Methyl p-hydroxybenzoate (HOB)36 ± 10 µgApis mellifera[5]
4-hydroxy-3-methoxyphenylethanol (HVA)3.6 ± 1.0 µgApis mellifera[5]
Receptor Activity
EC50 of AmOr11 to 9-ODA280 ± 31 nMApis mellifera[1]

Molecular Mechanisms of 9-ODA Perception

The detection of 9-ODA by honey bees is a molecular process involving a specific olfactory receptor expressed in the antennae.

The 9-ODA Receptor: AmOr11

Through a functional genomics approach, the odorant receptor AmOr11 has been identified as the specific receptor for 9-ODA in Apis mellifera.[1] This receptor is highly expressed in the antennae of drones, which is consistent with their specialized role in detecting the queen's sex pheromone.[1] Functional assays have demonstrated that AmOr11 responds specifically to 9-ODA and not to other components of the QMP or other floral odors.[1]

Signaling Pathway for 9-ODA Perception

The binding of 9-ODA to AmOr11 initiates a signal transduction cascade that ultimately leads to a behavioral or physiological response. The following diagram illustrates the proposed signaling pathway.

G cluster_0 Antennal Sensillum Pheromone 9-ODA Receptor AmOr11 Receptor Pheromone->Receptor Binding Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Response Behavioral/Physiological Response Brain->Response Processing G FattyAcid Fatty Acid Precursors (e.g., C16, C18) Desaturation Desaturation (Desaturases) FattyAcid->Desaturation ChainShortening Chain Shortening (β-Oxidation) Desaturation->ChainShortening FattyAcylCoA Fatty Acyl-CoA (C10) ChainShortening->FattyAcylCoA Oxidation Oxidation (Alcohol Oxidases) FattyAcylCoA->Oxidation Pheromone (E)-9-Oxo-2-decenoic Acid Oxidation->Pheromone G Oocyte Xenopus Oocyte Isolation cRNA cRNA Injection (AmOr11 + AmOr2) Oocyte->cRNA Incubation Incubation (3-7 days) cRNA->Incubation TEVC Two-Electrode Voltage-Clamp Recording Incubation->TEVC Data Data Analysis (Dose-Response Curve) TEVC->Data

References

The Biological Activity of Caproleic Acid (9-Decenoic Acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

Caproleic acid, systematically known as 9-decenoic acid, is a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula C10H18O2.[1][2][3] This document serves as an in-depth technical guide on the biological activities of this compound, summarizing current scientific understanding of its antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential role in metabolic regulation. This guide provides quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development efforts. While some biological activities have been reported, it is important to note that research into the specific mechanisms and quantitative efficacy of this compound is ongoing, with some information being extrapolated from studies on structurally related fatty acids.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a waxy, and somewhat fruity and milky odor.[4][5] It is sparingly soluble in water but soluble in organic solvents like alcohol.[4]

PropertyValueReference(s)
Molecular Formula C10H18O2[1][3]
Molecular Weight 170.25 g/mol [1]
CAS Number 14436-32-9[1]
Melting Point 26.5 °C
Boiling Point 270 °C
Density 0.918 g/mL at 25 °C

Antimicrobial and Anti-Biofilm Activity

This compound has demonstrated broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi.[4] Its ability to inhibit microbial growth and biofilm formation makes it a compound of interest for the development of novel antimicrobial agents.[4][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific data for this compound is emerging, the following table includes available data and comparative values for other decenoic acid isomers.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Isomers

MicroorganismThis compound (µg/mL)cis-2-Decenoic Acid (µg/mL)10-Hydroxy-2-decenoic Acid (µM)
Gram-Positive Bacteria
Staphylococcus aureus62.5 - 125[4]~500 (growth inhibition)[7]23–44[7]
Staphylococcus epidermidis125 - 250[4]Data not availableData not available
Streptococcus alactolyticusData not availableData not available23–44[7]
Staphylococcus intermedius BData not availableData not available23–44[7]
Staphylococcus xylosusData not availableData not available23–44[7]
Gram-Negative Bacteria
Pseudomonas aeruginosa500 - 1000[4]No growth inhibition at concentrations tested[7]No activity[7]
Klebsiella pneumoniae250 - 500[4]Data not availableData not available
Escherichia coli O157:H7125 - 250[4]Data not available40–43[7]
Fungi
Candida albicans125 - 250[4]Data not availableData not available
Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Perform two-fold serial dilutions of the stock solution in the growth medium within the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a positive control (inoculum without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.[7]

This protocol describes the crystal violet staining method to assess the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Biofilm-forming microorganism

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (95%) or other suitable solvent

  • Plate reader

Procedure:

  • Inoculum and Treatment: Prepare a standardized inoculum of the test microorganism. In a 96-well plate, add the inoculum to each well along with varying concentrations of this compound.

  • Incubation: Incubate the plate under static conditions for a period that allows for robust biofilm formation (e.g., 24-48 hours) at the optimal growth temperature.

  • Washing: Gently remove the planktonic (non-adherent) cells by washing the wells with PBS.

  • Staining: Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solvent (e.g., 95% ethanol) to each well to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.[7]

Diagram 1: General Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Inoculum Standardized Inoculum Plate Inoculate 96-well plate Inoculum->Plate Compound This compound (Serial Dilutions) Compound->Plate Incubate Incubate (24-48h) Plate->Incubate Wash1 Wash (remove planktonic) Incubate->Wash1 Stain Stain (Crystal Violet) Wash1->Stain Wash2 Wash (remove excess stain) Stain->Wash2 Solubilize Solubilize Wash2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: A flowchart illustrating the key steps of the crystal violet biofilm inhibition assay.

Anti-Inflammatory Activity

Medium-chain fatty acids have been reported to possess anti-inflammatory properties. While specific quantitative data for this compound is limited, studies on related compounds suggest a potential mechanism involving the modulation of key inflammatory signaling pathways. Decanoic acid, for instance, has been shown to inhibit the activation of NF-κB.[8]

Potential Signaling Pathways

The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway and modulation of the PPARγ receptor.

Diagram 2: Hypothesized Anti-Inflammatory Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Genes Induces Transcription CaproleicAcid This compound CaproleicAcid->IKK Inhibits (Hypothesized) CaproleicAcid->NFkB Inhibits Nuclear Translocation (Hypothesized)

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to assess the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • MTT or other cell viability assay kit

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours). Include untreated and LPS-only controls.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Cell Viability: Assess the cytotoxicity of this compound on the RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Anticancer Activity

Preliminary evidence suggests that medium-chain fatty acids may possess anticancer properties. For example, 10-hydroxy-2-decenoic acid (10-HDA), a related compound found in royal jelly, has shown cytotoxic effects against various cancer cell lines.[9][10][11] While specific IC50 values for this compound are not widely reported, its potential as an anticancer agent warrants further investigation.

Quantitative Anticancer Data

The following table presents IC50 values for related fatty acids against different cancer cell lines for comparative purposes.

Table 2: Cytotoxicity (IC50) of Related Fatty Acids on Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference(s)
10-Hydroxy-2-decenoic acidA549Human Lung Cancer22.68 µM[9][10]
10-Hydroxy-2-decenoic acidNCI-H460Human Lung Cancer44.03 µM[9][10]
10-Hydroxy-2-decenoic acidNCI-H23Human Lung Cancer44.79 µM[9][10]
10-Hydroxy-2-decenoic acidMCF-7Human Breast Cancer42.6 µg/mL[11]
Decanoic AcidHCCLM3Hepatocellular Carcinoma~60 µM[12]
Decanoic AcidHepG2Hepatocellular Carcinoma~80 µM[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line(s) of interest

  • Appropriate cell culture medium with supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Diagram 3: Workflow for Determining IC50 using MTT Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cancer Cell Line Seed Seed cells in 96-well plate Cells->Seed Compound This compound (Concentration Gradient) Treat Treat with this compound Compound->Treat Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Plot Plot % Viability vs. Concentration Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: A flowchart outlining the process of determining the IC50 value of a compound using the MTT assay.

Metabolic Regulation

Medium-chain fatty acids are known to play a role in metabolic regulation. They can act as signaling molecules and energy sources.[2]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that regulate lipid and glucose metabolism.[13] Some fatty acids are natural ligands for PPARs. While direct evidence for this compound is scarce, related MCFAs have been shown to act as partial agonists of PPARγ.[14]

Diagram 4: Potential PPARγ Activation by this compound

G cluster_nucleus Nucleus CaproleicAcid This compound PPARg PPARγ CaproleicAcid->PPARg Binds and Activates (Hypothesized) RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) PPARg->PPRE Binds to RXR->PPRE Binds to Genes Target Gene Transcription (Adipogenesis, Glucose Metabolism) PPRE->Genes Regulates

Caption: A diagram showing the hypothesized activation of PPARγ by this compound, leading to the regulation of target genes.

Regulation of Ghrelin Secretion

Ghrelin is a peptide hormone that stimulates appetite. Its secretion is regulated by nutrient intake. Long-chain fatty acids have been shown to inhibit ghrelin secretion.[15] The specific effect of this compound on ghrelin secretion is an area for further investigation, but it is plausible that as an MCFA, it could also play a role in modulating this orexigenic hormone.

Conclusion and Future Directions

This compound is a medium-chain fatty acid with demonstrated antimicrobial and anti-biofilm properties. Its potential as an anti-inflammatory and anticancer agent is supported by studies on structurally similar compounds, though further research is needed to establish its specific efficacy and mechanisms of action. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future investigations into the therapeutic potential of this compound. Key areas for future research include:

  • Quantitative Efficacy: Determining the IC50 and EC50 values of this compound in various anti-inflammatory and anticancer assays.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection, inflammation, and cancer.

  • Metabolic Effects: Investigating the specific role of this compound in the regulation of metabolic processes, including its interaction with PPARs and its effect on ghrelin secretion.

The continued exploration of the biological activities of this compound holds promise for the development of new therapeutic agents for a variety of diseases.

References

9-Decenoic Acid as a Metabolite in Fatty Acid Metabolism: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decenoic acid (C10:1Δ9) is a monounsaturated medium-chain fatty acid (MCFA) that is present in the human body and is thought to originate primarily from exogenous sources such as diet and gut microbiota metabolism.[1] While not as extensively studied as other fatty acids, its metabolism follows the canonical pathways of fatty acid activation and β-oxidation. Due to its terminal double bond, its complete degradation requires the action of an auxiliary enzyme, enoyl-CoA isomerase, in addition to the core β-oxidation enzymes. This guide provides a comprehensive overview of the metabolic fate of this compound, methods for its quantification, and its potential, though largely unexplored, physiological roles.

Introduction to this compound

This compound, also known as caproleic acid, is a ten-carbon fatty acid with a single double bond at the ninth carbon (ω-1).[1] It belongs to the class of medium-chain fatty acids (MCFAs), which are characterized by aliphatic tails of 6 to 12 carbons.[1] Unlike long-chain fatty acids, MCFAs can be more rapidly absorbed by the intestine and transported to the liver for metabolism. While present in human adipose tissue, its specific endogenous biosynthesis pathway in mammals has not been clearly elucidated, suggesting that it is likely derived from dietary intake or microbial metabolism in the gut.[]

Metabolism of this compound

The metabolism of this compound primarily occurs in the mitochondria and involves two main stages: activation and β-oxidation.

Fatty Acid Activation

Before it can be catabolized, this compound must be activated in the cytoplasm. This reaction is catalyzed by an acyl-CoA synthetase , likely a medium-chain specific isoform, which converts the free fatty acid into its thioester derivative, 9-decenoyl-CoA, in an ATP-dependent manner.

  • Reaction: this compound + ATP + CoASH → 9-Decenoyl-CoA + AMP + PPi

Mitochondrial β-Oxidation

Once activated, 9-decenoyl-CoA is transported into the mitochondrial matrix where it undergoes β-oxidation. The process involves a spiral of four core enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA.

The β-oxidation of 9-decenoyl-CoA proceeds through three standard cycles, yielding three molecules of acetyl-CoA. After these three cycles, the remaining four-carbon acyl-CoA intermediate is cis-Δ³-enoyl-CoA. This intermediate is not a substrate for the next enzyme in the cycle, acyl-CoA dehydrogenase.

The Role of Enoyl-CoA Isomerase

To overcome this metabolic block, the auxiliary enzyme enoyl-CoA isomerase is required. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-enoyl-CoA.[3][4] This product is a substrate for enoyl-CoA hydratase, allowing the β-oxidation spiral to continue for one final cycle to yield two more molecules of acetyl-CoA.

The complete oxidation of one molecule of this compound thus yields five molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production.

fatty_acid_metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix 9-Decenoic_Acid 9-Decenoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 9-Decenoic_Acid->Acyl_CoA_Synthetase ATP, CoASH 9-Decenoyl_CoA 9-Decenoyl_CoA Acyl_CoA_Synthetase->9-Decenoyl_CoA AMP, PPi Beta_Oxidation_Cycle1 β-Oxidation (3 cycles) 9-Decenoyl_CoA->Beta_Oxidation_Cycle1 Acetyl_CoA_3 3 Acetyl-CoA Beta_Oxidation_Cycle1->Acetyl_CoA_3 cis_Enoyl_CoA cis-Δ³-Enoyl-CoA Beta_Oxidation_Cycle1->cis_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl_CoA_Isomerase cis_Enoyl_CoA->Enoyl_CoA_Isomerase trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->trans_Enoyl_CoA Beta_Oxidation_Cycle2 β-Oxidation (1 cycle) trans_Enoyl_CoA->Beta_Oxidation_Cycle2 Acetyl_CoA_2 2 Acetyl-CoA Beta_Oxidation_Cycle2->Acetyl_CoA_2

Figure 1: Metabolic pathway of this compound.

Quantitative Data

Specific quantitative data on the physiological concentrations of this compound in human plasma and tissues are not well-documented in the scientific literature. However, to provide context, the following table summarizes the reported concentration ranges for other relevant short- and medium-chain fatty acids in human plasma.

Fatty AcidCarbon ChainTypical Plasma Concentration (μmol/L)Reference
Hexanoic AcidC6:00.47 ± 0.38[5]
Octanoic AcidC8:0Not typically reported in free form[6]
Decanoic AcidC10:0Not typically reported in free form[6]
This compound C10:1 Data not available
Lauric AcidC12:014.1 ± 10.3[5]

Note: Concentrations can vary significantly based on diet, metabolic state, and analytical methodology.

Potential Physiological Roles and Signaling

The specific physiological roles of this compound in mammals are largely uncharacterized. However, other medium-chain fatty acids have been shown to influence cellular processes. For instance, decanoic acid (the saturated C10 analogue) has been investigated for its potential therapeutic effects in neurological disorders. It is plausible that this compound may also have roles in cellular signaling or as a modulator of membrane properties, but further research is required to elucidate these functions.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for studying its metabolism and potential functions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol involves lipid extraction, derivatization to a volatile ester, and analysis by GC-MS.

I. Materials

  • Plasma sample

  • Internal standard (e.g., deuterated this compound or an odd-chain fatty acid)

  • Methanol (B129727), HPLC grade

  • Iso-octane, HPLC grade

  • Pentafluorobenzyl bromide (PFBBr), derivatizing agent

  • N,N-Diisopropylethylamine (DIPEA), catalyst

  • Acetonitrile (B52724), HPLC grade

  • Nitrogen gas for evaporation

II. Procedure

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Protein Precipitation and Extraction: Add 500 µL of methanol to precipitate proteins. Vortex thoroughly. Add 1 mL of iso-octane, vortex for 1 minute, and centrifuge to separate the phases.

  • Isolation: Transfer the upper organic (iso-octane) layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. Incubate at room temperature for 20 minutes.

  • Final Preparation: Evaporate the derivatization reagents under nitrogen. Reconstitute the residue in 50 µL of iso-octane for injection.

  • GC-MS Analysis: Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use selected ion monitoring (SIM) for quantification of the target ions for this compound-PFB ester and the internal standard.

gcms_workflow Plasma_Sample Plasma Sample + Internal Standard Extraction Liquid-Liquid Extraction (Methanol/Iso-octane) Plasma_Sample->Extraction Organic_Phase Isolate Organic Phase Extraction->Organic_Phase Evaporation1 Evaporate to Dryness Organic_Phase->Evaporation1 Derivatization Derivatization with PFBBr Evaporation1->Derivatization Evaporation2 Evaporate to Dryness Derivatization->Evaporation2 Reconstitution Reconstitute in Iso-octane Evaporation2->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis

References

Spectroscopic Profile of 9-Decenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Decenoic acid (CAS No. 14436-32-9), a monounsaturated fatty acid, plays a role in various biological processes and is a subject of interest in chemical and pharmaceutical research. Accurate characterization of this compound is crucial for its application in drug development and scientific studies. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to aid researchers, scientists, and drug development professionals in the identification and analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its aliphatic chain, the vinyl group, and the carboxylic acid.

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
5.75 - 5.85Multiplet1HCH₂=CH -
4.90 - 5.05Multiplet2HCH₂ =CH-
2.35Triplet2H-CH₂ -COOH
2.00 - 2.10Multiplet2HCH₂ -CH=CH₂
1.60 - 1.70Multiplet2H-CH₂-CH₂ -COOH
1.25 - 1.40Multiplet8H-(CH₂ )₄-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmAssignment
~180.0C =O
139.1CH₂=C H-
114.1C H₂=CH-
34.1-C H₂-COOH
33.8C H₂-CH=CH₂
29.1-(C H₂)n-
29.0-(C H₂)n-
28.9-(C H₂)n-
24.7-CH₂-C H₂-COOH
Experimental Protocol for NMR Spectroscopy

The following is a representative experimental protocol for acquiring NMR spectra of this compound.

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 300 MHz or higher, is typically used.

¹H NMR Acquisition Parameters (Representative):

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-15 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Representative):

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and alkene functional groups.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2925, ~2855StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
~1465MediumC-H bend (alkane)
~995, ~910Medium=C-H bend (out-of-plane)
Experimental Protocol for IR Spectroscopy

A common method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Sample Preparation: A single drop of neat (undiluted) this compound is placed directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

Data Acquisition (Representative):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometric Data

For this compound (Molecular Weight: 170.25 g/mol ), mass spectral data is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Key Mass-to-Charge (m/z) Ratios for this compound from GC-MS

m/zRelative IntensityPossible Fragment
170Low[M]⁺ (Molecular Ion)
153Medium[M - OH]⁺
114Medium[M - C₄H₆]⁺ (McLafferty rearrangement)
69High[C₅H₉]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ion [M-H]⁻ at m/z 169 can be fragmented to yield characteristic product ions.

Experimental Protocol for GC-MS

The following outlines a typical protocol for the analysis of this compound by GC-MS.

Sample Preparation: The sample is typically diluted in a suitable solvent like dichloromethane (B109758) or hexane (B92381) before injection. Derivatization to a more volatile ester (e.g., methyl ester) can be performed but is not always necessary for a compound of this volatility.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

GC Parameters (Representative):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless or split injection of 1 µL of the sample solution.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.

    • Final hold: 5-10 minutes.

MS Parameters (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 + TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Analysis Process Spectra (Chemical Shifts, Integration) NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Groups (Absorption Bands) IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Compound Identification NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to 9-Decenoic Acid: Synonyms, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-decenoic acid, a monounsaturated fatty acid with emerging interest in various scientific fields. This document consolidates its chemical identity, physicochemical properties, and known biological activities, supported by experimental protocols and pathway visualizations to facilitate further research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in scientific literature and commercial databases. A clear understanding of these synonyms is crucial for exhaustive literature searches and accurate identification of the compound.

The primary identifier for this compound is its IUPAC name: dec-9-enoic acid .[1][2] A common synonym for this compound is Caproleic acid .[1][3][4][5][6]

For unambiguous identification, a variety of registry numbers and codes are used:

  • CAS Number: 14436-32-9[1][2][3][4]

  • EINECS Number: 238-410-9[1]

  • FEMA Number: 3660[1][5]

  • UNII: U2E27P3TGK[1]

Additional identifiers and database-specific codes are provided in the table below for cross-referencing purposes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1][3]
Molecular Weight 170.25 g/mol [3]
Melting Point 26.5 °C[7]
Boiling Point 270 °C (at 760 mmHg)[7][8]
Density 0.918 g/mL at 25 °C[7]
Refractive Index n20/D 1.447[7]
pKa (Predicted) 4.78 ± 0.10[1][7]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[1][7]
Spectroscopic Data

Spectroscopic data is fundamental for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about its carbon-hydrogen framework.[2]

  • Mass Spectrometry (MS): Mass spectral data, including GC-MS analysis, is available, confirming the molecular weight and fragmentation pattern of the molecule.[2]

Biological Activity and Potential Signaling Pathways

While research on this compound is ongoing, studies on related medium-chain fatty acids provide insights into its potential biological roles and mechanisms of action.

Antimicrobial and Antifungal Activity
Cytotoxicity

The cytotoxic potential of this compound against cancer cell lines has not been extensively reported. However, derivatives of other fatty acids have shown cytotoxic effects. For instance, certain amide derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have exhibited cytotoxic activity against MCF-7 breast cancer cells with EC50 values in the micromolar range.[9] Similarly, 9-oxo-(10E,12E)-octadecadienoic acid, a keto-derivative of linolenic acid, has been shown to induce apoptosis in human ovarian cancer (HRA) cells.[7] These findings suggest that this compound and its derivatives warrant investigation for their potential anticancer properties.

Potential Involvement in Signaling Pathways

Direct studies on the role of this compound in specific signaling pathways are limited. However, research on structurally similar fatty acids provides a basis for hypothesizing its potential interactions.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Decanoic acid (the saturated counterpart of this compound) has been identified as a direct ligand for PPARγ, a key regulator of glucose and lipid metabolism.[10] Furthermore, keto-derivatives of fatty acids have been shown to activate PPARα, which is involved in fatty acid oxidation.[5][11] This suggests that this compound could potentially modulate PPAR activity.

  • Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling: Certain oxo-derivatives of fatty acids have been demonstrated to inhibit lipopolysaccharide (LPS)-induced activation of MAPK and NF-κB signaling pathways in macrophage cells, thereby exerting anti-inflammatory effects.[1][6][12][13] Given its structural similarities, this compound may also possess anti-inflammatory properties through modulation of these pathways.

G This compound This compound PPARγ PPARγ This compound->PPARγ (Potential) MAPK Pathway MAPK Pathway This compound->MAPK Pathway (Potential Inhibition) NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway (Potential Inhibition) Gene Expression Gene Expression PPARγ->Gene Expression Inflammatory Response Inflammatory Response MAPK Pathway->Inflammatory Response NF-κB Pathway->Inflammatory Response Metabolic Regulation Metabolic Regulation Gene Expression->Metabolic Regulation

Caption: Hypothetical signaling interactions of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purification of this compound using reversed-phase HPLC.

Materials:

  • Crude this compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • HPLC system with a C18 column (e.g., Newcrom R1)[4]

  • Fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio. Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) or formic acid for mass spectrometry applications.[4] The exact ratio will need to be optimized based on the specific column and system.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the HPLC with an isocratic or gradient elution profile to achieve optimal separation.

    • Monitor the elution of compounds using a suitable detector (e.g., UV-Vis or mass spectrometer).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Separation cluster_post Post-Purification Crude Sample Crude Sample Dissolution & Filtration Dissolution & Filtration Crude Sample->Dissolution & Filtration HPLC Injection HPLC Injection Dissolution & Filtration->HPLC Injection Mobile Phase Mobile Phase Column Separation Column Separation Mobile Phase->Column Separation HPLC Injection->Column Separation Detection Detection Column Separation->Detection Fraction Collection Fraction Collection Detection->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: Workflow for the purification of this compound by HPLC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a specific microorganism.[14][15][16][17][18]

Materials:

  • Purified this compound

  • Suitable solvent (e.g., DMSO or ethanol)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, perform serial twofold dilutions of the stock solution in the growth medium to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well containing the diluted this compound with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

G Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution of 9-DA Serial Dilution of 9-DA Serial Dilution of 9-DA->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results

Caption: Workflow for MIC determination by broth microdilution.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[19][20][21] This protocol provides a general framework for determining the IC50 of this compound in an enzyme inhibition assay.

Materials:

  • Purified this compound

  • Target enzyme and its substrate

  • Appropriate buffer solution

  • 96-well plates

  • Plate reader capable of measuring the reaction product

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.

  • Set up the Assay: In a 96-well plate, add the enzyme and varying concentrations of this compound. Include a control with no inhibitor.

  • Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Reaction Rate: Monitor the formation of the product over time using a plate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve.

    • The IC50 is the concentration of this compound that corresponds to 50% inhibition of the enzyme activity.

This comprehensive guide serves as a foundational resource for researchers and professionals in drug development, providing essential information and methodologies for the continued exploration of this compound and its potential applications.

References

Antimicrobial Properties of Decenoic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the antimicrobial and anti-biofilm activities of decenoic acid isomers, with a focus on cis-2-decenoic acid due to a notable lack of specific data on 9-decenoic acid.

Introduction

Decenoic acids, a class of medium-chain fatty acids, have emerged as molecules of significant interest within the scientific community for their potent antimicrobial and anti-biofilm properties.[1] These fatty acids are found in natural sources, such as royal jelly, and are also produced by bacteria as signaling molecules.[1] This technical guide provides an in-depth analysis of the antimicrobial activities of various decenoic acid isomers, with a primary focus on the well-characterized cis-2-decenoic acid. While the initial intent was to focus on this compound, a thorough review of existing literature reveals a significant scarcity of specific data on its antimicrobial properties. Therefore, this guide will synthesize the available information on decenoic acid isomers to provide a valuable comparative context for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of decenoic acid isomers is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[1] The following tables summarize the available MIC data and other key anti-biofilm metrics for various decenoic acid isomers against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Decenoic Acid Isomers against Bacteria

MicroorganismIsomerMIC (µg/mL)IsomerMIC (µg/mL)IsomerMIC (µM)
Gram-Positive Bacteria
Staphylococcus aureuscis-2-decenoic acid~500 (growth inhibition)[1]trans-2-decenoic acidData not available10-hydroxy-2-decenoic acid23–44[1]
Streptococcus alactolyticuscis-2-decenoic acidData not availabletrans-2-decenoic acidData not available10-hydroxy-2-decenoic acid23–44[1]
Staphylococcus intermedius Bcis-2-decenoic acidData not availabletrans-2-decenoic acidData not available10-hydroxy-2-decenoic acid23–44[1]
Staphylococcus xylosuscis-2-decenoic acidData not availabletrans-2-decenoic acidData not available10-hydroxy-2-decenoic acid23–44[1]
Gram-Negative Bacteria
Escherichia colicis-2-decenoic acidData not availabletrans-2-decenoic acidData not available10-hydroxy-2-decenoic acid40–43[1]
Pseudomonas aeruginosacis-2-decenoic acidNo growth inhibition at concentrations tested[1]trans-2-decenoic acidData not available10-hydroxy-2-decenoic acidNo activity[1]
Salmonella cholearasuiscis-2-decenoic acidData not availabletrans-2-decenoic acidData not available10-hydroxy-2-decenoic acidBactericidal[2]
Vibrio parahaemolyticuscis-2-decenoic acidData not availabletrans-2-decenoic acidData not available10-hydroxy-2-decenoic acidBactericidal[2]

Table 2: Anti-Biofilm Activity of cis-2-decenoic acid

MicroorganismActivityEffective Concentration
Staphylococcus aureus (MRSA)Biofilm inhibition125 µg/mL[3]
Escherichia coli and Klebsiella pneumoniae (single and dual-species biofilms)Prevention of biofilm formation310 nM[4]
Pseudomonas aeruginosaBiofilm dispersion310 nM[4]

Mechanisms of Action

The antimicrobial activity of decenoic acid isomers is not solely due to direct toxicity but also involves the modulation of key microbial signaling pathways, particularly those involved in virulence and biofilm formation.[1]

cis-2-decenoic acid is a well-characterized bacterial signaling molecule that can induce the dispersal of established biofilms and inhibit their formation at very low concentrations.[1] In Pseudomonas aeruginosa, it functions as a diffusible signal factor (DSF).[1] This fatty acid signaling molecule can revert bacterial persister cells from a dormant, antibiotic-tolerant state to a metabolically active, susceptible state.[5][6] Furthermore, cis-2-decenoic acid has been shown to interact with bacterial cell membranes, increasing their permeability and thus potentiating the effects of conventional antibiotics.[7]

trans-2-decenoic acid , while less studied, has demonstrated significant anti-biofilm activity, particularly against oral pathogens like Streptococcus mutans. Its mechanism is thought to involve the disruption of bacterial cell-to-cell communication and virulence factor expression.[1]

10-hydroxy-2-decenoic acid (10-HDA) , a major component of royal jelly, exhibits broad-spectrum antibacterial activity. Its mechanism of action is believed to involve the disruption of the bacterial cell membrane and the downregulation of genes essential for biofilm formation and virulence.[1][8] Studies have shown that 10-HDA can downregulate the expression of global regulators sarA and agrA in Staphylococcus aureus, which are involved in biofilm formation and virulence.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria) and incubated to achieve a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).[1]

  • Preparation of Decenoic Acid Dilutions: A stock solution of the decenoic acid isomer is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO). Serial twofold dilutions of the stock solution are then prepared in the appropriate broth medium in a 96-well microtiter plate.[1]

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted decenoic acid is inoculated with the standardized microbial suspension. A positive control well (microorganism and broth without the test compound) and a negative control well (broth only) are included. The plate is then incubated at 35-37°C for 16-20 hours for bacteria.[1]

  • Interpretation of Results: The MIC is determined as the lowest concentration of the decenoic acid isomer at which there is no visible growth (turbidity) of the microorganism.[1]

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.[1]

  • Inoculum Preparation: A standardized microbial suspension is prepared as described in the MIC protocol.

  • Plate Preparation: The wells of a 96-well microtiter plate are filled with the appropriate broth medium containing serial dilutions of the decenoic acid isomer.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plate is incubated for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed with a buffer. The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes. Excess stain is removed by washing, and the stained biofilm is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.[1]

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Decenoic Acid prep_dilutions->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_results Visually Assess for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1: Experimental workflow for MIC determination.

signaling_pathway_c2da cluster_membrane Cell Membrane cluster_biofilm Biofilm Regulation cluster_persisters Persister Cell Regulation c2da cis-2-Decenoic Acid (Signaling Molecule) membrane_interaction Increased Membrane Permeability c2da->membrane_interaction biofilm_dispersion Induction of Biofilm Dispersion c2da->biofilm_dispersion inhibit_formation Inhibition of Biofilm Formation c2da->inhibit_formation revert_persisters Reversion of Persister Cells to Susceptible State c2da->revert_persisters membrane_interaction->revert_persisters Potentiates Antibiotic Uptake

Figure 2: Proposed signaling actions of cis-2-decenoic acid.

Conclusion and Future Directions

Decenoic acid isomers, particularly cis-2-decenoic acid and 10-hydroxy-2-decenoic acid, demonstrate significant antimicrobial and anti-biofilm activities against a range of bacterial pathogens. Their mechanisms of action, which include membrane disruption and modulation of key signaling pathways, make them promising candidates for the development of novel therapeutic agents. The ability of cis-2-decenoic acid to disperse biofilms and revert persister cells is of particular clinical relevance in the context of chronic and recurrent infections.

However, this review also highlights a critical gap in the scientific literature regarding the specific antimicrobial properties of This compound . Future research should be directed towards a comprehensive evaluation of this isomer, including the determination of its MIC and MBC values against a broad panel of bacteria, elucidation of its mechanism of action, and assessment of its anti-biofilm potential. Such studies are essential to fully understand the therapeutic potential of the entire class of decenoic acid isomers.

References

The Putative Role of 9-Decenoic Acid in Cellular Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

9-Decenoic acid, a medium-chain monounsaturated fatty acid, is a significant component of honeybee queen mandibular pheromone and royal jelly. While its role in honeybee social signaling is well-documented, its direct functions within cellular membranes remain largely unexplored. This technical guide synthesizes current knowledge on the biophysical effects of analogous fatty acids on lipid bilayers to extrapolate the putative functions of this compound. We present a theoretical framework for its interaction with cellular membranes, focusing on potential impacts on membrane fluidity, permeability, and the function of integral membrane proteins. Furthermore, this document provides detailed experimental protocols and workflows for researchers to investigate these hypothesized functions, thereby paving the way for novel research in cellular biology and drug development.

Introduction

This compound (9-DA) is a 10-carbon monounsaturated fatty acid with a terminal double bond (C10:1n-1).[1][2][3][4] Its primary known biological role is as a key component of the queen mandibular pheromone (QMP) in honeybees (Apis mellifera), where it modulates worker behavior and physiology to maintain colony social structure.[5][6][7] While its function as an extracellular signaling molecule is established, its interaction with and function within the cellular membrane itself have not been specifically elucidated in the scientific literature. The Human Metabolome Database lists "membrane" as a cellular location for this compound, yet provides no further detail on its specific functions therein.[1][2]

This guide aims to bridge this knowledge gap by providing a comprehensive overview of the predicted effects of 9-DA on cellular membranes, based on established principles of membrane biophysics and the known functions of similar fatty acids.[5][8][9][10][11][12][13][14] We will explore its potential to alter membrane fluidity and permeability and discuss how these changes might influence the activity of membrane-associated proteins.

Crucially, this document also serves as a practical resource for researchers, scientists, and drug development professionals. We provide detailed experimental protocols that can be adapted to specifically investigate the membrane-modifying properties of 9-DA. By outlining these methodologies, we hope to stimulate and facilitate future research into this intriguing biomolecule.

Predicted Biophysical Effects of this compound on Cellular Membranes

In the absence of direct experimental data for this compound, we can infer its likely effects on cellular membranes by considering its molecular structure: a medium-length (C10) hydrocarbon tail with a terminal cis-double bond.

Impact on Membrane Fluidity

The fluidity of a lipid bilayer is critical for cellular processes such as signal transduction, membrane transport, and cell division. It is largely determined by the packing of its constituent phospholipid acyl chains.

  • Saturated vs. Unsaturated Fatty Acids: Saturated fatty acids have straight acyl chains that allow for tight packing, resulting in a more ordered and less fluid (gel-phase) membrane.[10][11][15] In contrast, cis-unsaturated fatty acids introduce a "kink" into their acyl chains, which disrupts this tight packing and increases the space between phospholipids.[10][12][16] This disruption leads to a more disordered and fluid (liquid-crystalline phase) membrane.[5][8][10][11][13][15]

  • Inferred Effect of this compound: As a monounsaturated fatty acid, 9-DA, when incorporated into membrane phospholipids, is predicted to increase membrane fluidity. The terminal position of its double bond is an unusual feature, and while its precise effect on acyl chain packing compared to other monounsaturated fatty acids is unknown, the presence of the cis-double bond will sterically hinder the close packing of neighboring acyl chains.

The logical relationship for the predicted effect of 9-DA on membrane fluidity is as follows:

This compound This compound Incorporation into Phospholipids Incorporation into Phospholipids This compound->Incorporation into Phospholipids Terminal cis-Double Bond Terminal cis-Double Bond Incorporation into Phospholipids->Terminal cis-Double Bond Disruption of Acyl Chain Packing Disruption of Acyl Chain Packing Terminal cis-Double Bond->Disruption of Acyl Chain Packing Increased Membrane Fluidity Increased Membrane Fluidity Disruption of Acyl Chain Packing->Increased Membrane Fluidity

Predicted mechanism of 9-DA-induced membrane fluidization.
Impact on Membrane Permeability

Membrane permeability is intrinsically linked to its fluidity and the integrity of the lipid bilayer.

  • General Principles: A more fluid membrane, with less tightly packed acyl chains, generally exhibits increased permeability to water and small solutes.[8][17][18] The increased intermolecular space allows for transient pore formation and easier passage of molecules across the bilayer. Studies on short- and medium-chain fatty acids have shown they can disrupt the membrane permeability barrier.[19][20]

  • Inferred Effect of this compound: By increasing membrane fluidity, 9-DA is predicted to increase the permeability of the cellular membrane. This could have significant physiological consequences, potentially altering ion gradients and the cellular uptake of small molecules.

Potential for Modulation of Membrane Protein Function

Changes in the lipid environment of the membrane can allosterically modulate the function of integral and peripheral membrane proteins.[14]

  • Fluidity-Dependent Regulation: The conformational flexibility and lateral mobility of membrane proteins are influenced by the fluidity of the surrounding lipid bilayer. For instance, increased fluidity can enhance the activity of certain enzymes and transporters by facilitating conformational changes required for their function.[14]

  • Inferred Effect of this compound: Should 9-DA increase membrane fluidity as predicted, it could indirectly modulate the function of various membrane proteins, including ion channels, receptors (such as G-protein coupled receptors), and membrane-bound enzymes. This represents a potential mechanism by which extracellular signals could be transduced into intracellular responses, beyond classical receptor-ligand interactions.

The hypothesized signaling pathway is illustrated below:

cluster_membrane Cellular Membrane 9DA This compound Membrane Lipid Bilayer 9DA->Membrane Incorporation Protein Integral Membrane Protein (e.g., Ion Channel, GPCR) Membrane->Protein Alters Fluidity Response Cellular Response Protein->Response Modulates Activity cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Liposomes (Control vs. +9-DA) B Label with Laurdan A->B C Excite at 350 nm B->C D Measure Emission at 440 nm & 490 nm C->D E Calculate GP Value D->E F Compare GP Values (Control vs. +9-DA) E->F

References

Is 9-decenoic acid a monounsaturated fatty acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 9-decenoic acid, confirming its classification as a monounsaturated fatty acid. This document will delve into its chemical properties, structure, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this medium-chain fatty acid.

Classification of this compound

Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. Unsaturated fatty acids contain one or more carbon-carbon double or triple bonds.

A monounsaturated fatty acid (MUFA) is characterized by the presence of a single carbon-carbon double bond in its fatty acid chain, with all other carbon atoms being single-bonded.[1] In contrast, polyunsaturated fatty acids (PUFAs) have more than one double bond. Monounsaturated fats are a type of unsaturated fatty acid that contains only one double or triple bond in the carbon chain.[2]

This compound, with the chemical formula C₁₀H₁₈O₂, is a fatty acid with a 10-carbon chain. Its structure features a single double bond located at the ninth carbon atom (C9). This structural characteristic unequivocally classifies this compound as a monounsaturated fatty acid.[3] It is also known by other names such as Caproleic acid and Dec-9-enoic acid.[4][5]

The following diagram illustrates the classification of fatty acids and the position of this compound within this classification.

Fatty_Acid_Classification Logical Relationship: Fatty Acid Classification FattyAcids Fatty Acids Saturated Saturated Fatty Acids (SFA) FattyAcids->Saturated Unsaturated Unsaturated Fatty Acids FattyAcids->Unsaturated Monounsaturated Monounsaturated Fatty Acids (MUFA) Unsaturated->Monounsaturated Polyunsaturated Polyunsaturated Fatty Acids (PUFA) Unsaturated->Polyunsaturated DecenoicAcid This compound Monounsaturated->DecenoicAcid

Fatty Acid Classification Diagram

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[3][5][6]
Molecular Weight 170.25 g/mol [3][5][6]
IUPAC Name dec-9-enoic acid[6]
CAS Number 14436-32-9[4][5]
Appearance Colorless liquid[6]
Boiling Point 269.0 to 271.0 °C at 760 mm Hg[6]
Density 0.918 g/mL at 25 °C[7]
Refractive Index 1.447 at 20 °C[7]
Water Solubility 0.072 g/L[8]
logP (Octanol/Water) 3.36[8]

Occurrence and Biological Significance

This compound has been reported in various natural sources, including butterfat and several types of cheeses such as Swiss, blue, cheddar, Romano, and Parmesan.[7] It is also found in mutton, hop oil, beer, and both white and red wine.[7] While research into the specific biological roles of this compound is ongoing, other monounsaturated fatty acids are known to have various biological activities. For instance, some studies have reported antimicrobial and anti-inflammatory properties for other monounsaturated fatty acids like 9-octadecenoic acid.[9][10]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. Below is a detailed methodology for a potential synthesis route based on the hydrolysis of its methyl ester.

Objective: To synthesize this compound from this compound methyl ester.

Materials:

  • This compound methyl ester (DAME)

  • Potassium hydroxide (B78521) (KOH)

  • Isopropyl alcohol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 5-L 5-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Condenser

  • Thermocouple

  • Water bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: A 5-L 5-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, a condenser, a thermocouple, and a stopper. The flask is charged with 1106 g of this compound methyl ester, 540 mL of water, and 300 mL of isopropyl alcohol.[11] A nitrogen atmosphere is established by passing nitrogen gas through the headspace for 15 minutes.[11]

  • Saponification: An aqueous solution of potassium hydroxide (10 M, 660 mL) is added over a period of 5 minutes. The reaction is exothermic, and the temperature will rise. The mixture is stirred for four hours, maintaining a temperature of about 30 °C.[11]

  • Acidification: The reaction mixture is cooled in a water bath. Concentrated aqueous hydrochloric acid (37%, 600 mL) is added in portions over one hour, ensuring the temperature is maintained below 40 °C, until the pH of the mixture is between 1 and 2.[11]

  • Extraction and Washing: The organic layer is separated and washed three times with 250 mL of saturated NaCl solution.[11]

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[11]

  • Purification: The crude product is purified by distillation at 2 torr and 140 °C to yield pure this compound as a colorless liquid.[11]

The following workflow diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Experimental Workflow: Synthesis of this compound Start Start: this compound Methyl Ester Saponification Saponification with KOH in Isopropyl Alcohol/Water Start->Saponification Acidification Acidification with HCl Saponification->Acidification Extraction Extraction and Washing Acidification->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification by Distillation Drying->Purification End End: Pure this compound Purification->End

This compound Synthesis Workflow

Conclusion

Based on its chemical structure, which contains a ten-carbon chain with a single double bond, this compound is definitively classified as a monounsaturated fatty acid. Its distinct physicochemical properties and presence in various natural products make it a compound of interest for further research and potential applications in various scientific and industrial fields. This guide provides foundational technical information to support such endeavors.

References

A Technical Guide to Research-Grade 9-Decenoic Acid: Commercial Sources, Analysis, and Biological Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of research-grade 9-decenoic acid, a monounsaturated fatty acid of increasing interest in various scientific domains. This document details commercially available sources, provides in-depth analytical methodologies for its quantification, and explores its role in key biological signaling pathways.

Commercial Sources and Suppliers of Research-Grade this compound

The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. A variety of chemical suppliers offer this compound in research-grade quality. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Sigma-Aldrich This compoundW366005≥95% (mixture of isomers)25 g, 100 g, 1 kg
TCI America This compoundD1932>98.0% (GC)5 mL, 25 mL
Cayman Chemical This compound10008199≥98%10 mg, 50 mg, 100 mg
Santa Cruz Biotechnology This compoundsc-211133≥98%1 g, 5 g
Larodan This compound10-1009>98%Custom quantities
Bedoukian Research This compound891≥94.0% (sum of isomers)Inquire

Experimental Protocols

Accurate and precise quantification of this compound in various matrices is essential for research. Below are detailed protocols for its analysis using common analytical techniques.

Protocol 1: Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of this compound from biological samples such as plasma or cell culture media.

1. Lipid Extraction: a. To 100 µL of the biological sample, add an internal standard (e.g., heptadecanoic acid). b. Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. c. Vortex the mixture for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the organic extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol. b. Cap the tube tightly and heat at 60°C for 1 hour. c. Allow the sample to cool to room temperature. d. Add 1 mL of hexane (B92381) and 0.5 mL of water. e. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. f. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis: a. GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23 or equivalent). b. Injector Temperature: 250°C. c. Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of 1 mL/min. e. MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500. f. Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a standard. Quantify using the peak area ratio to the internal standard.

Protocol 2: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay

This cell-based assay can be used to determine if this compound acts as an agonist for the nuclear receptor PPARγ.

1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium. b. Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

2. Treatment with this compound: a. After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. b. Incubate the cells for an additional 24 hours.

3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. b. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. c. Express the results as fold activation relative to the vehicle control.

Signaling Pathways

This compound and its derivatives have been implicated in several important biological signaling pathways.

Honeybee Pheromone Signaling Pathway

A structurally related compound, 9-oxo-2-decenoic acid, is a major component of the queen honeybee mandibular pheromone, which regulates social behavior and worker bee physiology.[1][2] This pheromone is detected by a specific G-protein coupled receptor (GPCR) in the antennae of worker and drone bees, initiating a downstream signaling cascade.

Honeybee_Pheromone_Signaling cluster_extracellular Extracellular Space cluster_membrane Antennal Neuron Membrane cluster_intracellular Intracellular Signaling 9_ODA 9-Oxo-2-decenoic Acid (Pheromone) GPCR Odorant Receptor (AmOr11) 9_ODA->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Activates cAMP cAMP Effector->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Opens Behavioral_Response Behavioral/Physiological Response Depolarization->Behavioral_Response Leads to

Caption: Honeybee pheromone signaling cascade initiated by 9-oxo-2-decenoic acid.

Potential PPARγ Signaling Pathway

Fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. This compound may act as a PPARγ agonist, influencing the transcription of target genes.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9DA_cyto This compound PPARg_RXR_cyto PPARγ-RXR Heterodimer 9DA_cyto->PPARg_RXR_cyto Binds to 9DA_nu This compound PPARg_RXR_nu Activated PPAg-RXR Complex PPARg_RXR_cyto->PPARg_RXR_nu Translocates to Nucleus PPRE PPRE (DNA Response Element) PPARg_RXR_nu->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Metabolic Regulation (e.g., Lipid Metabolism) Gene_Transcription->Metabolic_Regulation Leads to

Caption: Potential activation of PPARγ signaling by this compound.

This guide provides a foundational resource for researchers working with this compound. For specific applications, further optimization of the provided protocols may be necessary. The exploration of its biological roles, particularly in signaling pathways, remains an active area of research with potential implications for drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 9-Decenoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 9-decenoic acid, a valuable intermediate in various chemical syntheses, including the preparation of epothilones A and B and potent analgesic inhibitors.[1] Adherence to the following protocols is critical to ensure a safe laboratory environment.

Section 1: GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2][3]

  • May cause an allergic skin reaction (Skin Sensitization, Category 1)

The signal word for this compound is Warning .[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and emergency response planning.

PropertyValueSource
Molecular Formula C10H18O2[4][5]
Molecular Weight 170.25 g/mol [3][4]
Appearance Colorless liquid[4][6]
Odor Waxy, somewhat fruity and milky[1]
Melting Point 26.5 °C[6]
Boiling Point 270 °C (lit.)[1][3][6]
Density 0.918 g/mL at 25 °C (lit.)[1][3][6]
Flash Point 113 °C (235.4 °F) - closed cup[3][6]
Solubility No data available[6]
CAS Number 14436-32-9[3][6][7]

Section 3: Toxicological Information

While comprehensive quantitative toxicological data is limited, the primary toxicological concerns are related to irritation and sensitization.

EndpointResultSource
Acute Toxicity No data available. Shall not be classified as acutely toxic.[6][8]
Skin Corrosion/Irritation Causes skin irritation.[2][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][8]
Respiratory or Skin Sensitization May cause an allergic skin reaction.
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic.[8]
Carcinogenicity No component is identified as a probable, possible or confirmed human carcinogen by IARC.[6]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure) Shall not be classified as a specific target organ toxicant (repeated exposure).[8]
Aspiration Hazard Shall not be classified as presenting an aspiration hazard.[8]

Symptoms of Exposure:

  • Inhalation: May cause respiratory irritation.[2]

  • Skin Contact: Causes skin irritation.[2]

  • Eye Contact: Causes serious eye irritation.[2]

Section 4: Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[2][6] For procedures with a higher risk of aerosolization, a dust mask (type N95 or equivalent) should be used.[3]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][8]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][6] Keep the container tightly closed and in its original container.[2] Store away from incompatible materials such as strong acids, strong bases, and sources of ignition.[2]

  • Dispensing: When transferring or dispensing the liquid, do so slowly to minimize splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.[2]

    • Ventilate the area.[2]

    • Ensure all ignition sources are removed.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

    • Contain the spill using an inert absorbent material such as clay, diatomaceous earth, or sand.[2]

    • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[6]

  • Decontamination:

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Consult a physician if symptoms persist.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor if you feel unwell.[2][6]

Section 5: Visual Guides for Safety and Handling

The following diagrams illustrate key safety workflows and concepts for handling this compound.

PPE_Hierarchy cluster_ppe Required PPE for this compound cluster_additional_ppe Additional PPE (Task-Dependent) cluster_procedures Laboratory Procedures lab_coat Lab Coat gloves Chemical Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (with side shields) face_shield Face Shield respirator N95 Respirator routine Routine Handling (weighing, transfers) routine->lab_coat Minimum Requirement routine->gloves Minimum Requirement routine->goggles Minimum Requirement splash_risk Splash Risk (heating, mixing) splash_risk->lab_coat splash_risk->gloves splash_risk->goggles splash_risk->face_shield Recommended aerosol_risk Aerosol/Vapor Risk (sonicating, large volumes) aerosol_risk->lab_coat aerosol_risk->gloves aerosol_risk->goggles aerosol_risk->respirator Recommended

Caption: Personal Protective Equipment (PPE) hierarchy for handling this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area (non-essential personnel) start->evacuate ppe Don Appropriate PPE (gloves, goggles, respirator if needed) evacuate->ppe contain Contain Spill (use inert absorbent material) ppe->contain collect Collect Absorbed Material (into a sealed container) contain->collect decontaminate Decontaminate Spill Area (soap and water) collect->decontaminate dispose Dispose of Waste (as hazardous material) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Emergency workflow for responding to a this compound spill.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[8] Dispose of the substance and its container in accordance with local, regional, national, and international regulations.[8] Do not allow the product to enter drains or waterways.[6][8]

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

  • Specific Hazards: Combustible.[6] Hazardous combustion products include carbon oxides.[6]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective clothing.[2][6]

This technical guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is imperative that all users familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 9-Decenoic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 9-decenoic acid, a valuable monounsaturated fatty acid used in organic synthesis and biochemical research. The primary and most efficient method detailed is the ethenolysis of oleic acid derivatives, a powerful application of olefin metathesis. This process utilizes commercially available ruthenium-based catalysts to cleave the internal double bond of oleic acid in the presence of ethylene (B1197577) gas, yielding 9-decenoate esters and 1-decene (B1663960). Subsequent hydrolysis of the ester furnishes the desired this compound. This document also briefly discusses the oxidative cleavage of oleic acid, a common industrial process that yields different but valuable dicarboxylic acids, to provide a comparative context.

Introduction

This compound is a C10 monounsaturated fatty acid with a terminal double bond, making it a versatile building block in the synthesis of various specialty chemicals, polymers, and pharmaceutical intermediates.[1] Its precursor, oleic acid, is an abundant and renewable fatty acid found in numerous vegetable and animal oils. The targeted conversion of oleic acid to this compound represents a significant value-addition, transforming a readily available feedstock into a specialty chemical with broad applications.

The most direct and selective method for this transformation is the cross-metathesis reaction with ethylene, known as ethenolysis.[2][3] This reaction is catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their high activity and functional group tolerance.[4][5]

Synthetic Pathways

Ethenolysis of Oleic Acid Derivatives (Primary Recommended Method)

The ethenolysis of oleic acid or its esters (e.g., methyl oleate (B1233923), ethyl oleate) is a highly selective method for producing methyl or ethyl 9-decenoate, which is then hydrolyzed to this compound.[6] The reaction involves the cleavage of the C9 double bond of the oleic acid backbone and the formation of new double bonds with ethylene.

Reaction Scheme:

Step 1: Ethenolysis of Methyl Oleate CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃ + CH₂=CH₂ ---(Ru Catalyst)--> CH₃(CH₂)₇CH=CH₂ + CH₂=CH(CH₂)₇COOCH₃

Step 2: Hydrolysis of Methyl 9-decenoate CH₂=CH(CH₂)₇COOCH₃ + H₂O ---(Acid/Base)--> CH₂=CH(CH₂)₇COOH + CH₃OH

Oxidative Cleavage of Oleic Acid (Alternative Process)

It is crucial to distinguish the synthesis of this compound from the more common industrial process of oxidative cleavage of oleic acid. Oxidative cleavage, typically through ozonolysis or oxidation with hydrogen peroxide, breaks the double bond to form two shorter-chain carboxylic acids: pelargonic acid (a C9 monocarboxylic acid) and azelaic acid (a C9 dicarboxylic acid).[7] This method does not yield this compound.

Data Presentation

The following tables summarize quantitative data for the ethenolysis of oleic acid derivatives under various conditions.

Table 1: Ethenolysis of Methyl Oleate - Catalyst Performance and Reaction Conditions

Catalyst TypeCatalyst Loading (ppm)Temperature (°C)Ethylene Pressure (psig/bar)Reaction Time (h)Conversion (%)Selectivity for 9-Decenoate (%)Reference(s)
Grubbs 1st Gen-2560--Highly Selective[2][3]
N-Aryl,N-alkyl NHC Ru<500---Goodup to 95[4]
CAAC Ru Complex3---HighHigh[8]
Phoban-indenylidene Ru-501088 (75)2--[5]
Hoveyda-Grubbs 2nd Gen2 mol%110-4~55 (yield)-[9]

Table 2: Ethenolysis of Ethyl Oleate - Reaction Parameters

Catalyst TypeTemperature (°C)Ethylene Pressure (bar)Reaction Time (h)
Monocarbene Ru Complexup to 5010 - 20up to 2
Biscarbene Ru Complex8010 - 20up to 8

Data extracted from patent literature which describes general conditions.[6]

Experimental Protocols

Protocol for Ethenolysis of Methyl Oleate

This protocol is a generalized procedure based on common practices in the literature.[2][3][4]

Materials:

  • Methyl oleate

  • Grubbs or Hoveyda-Grubbs second-generation catalyst

  • Toluene (or other suitable solvent like chlorobenzene)

  • Ethylene gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Parr reactor or similar high-pressure autoclave)

Procedure:

  • Preparation of the Reaction Vessel: Ensure the reactor is clean, dry, and free of any potential catalyst poisons. Purge the reactor with an inert gas (Argon or Nitrogen) to remove air and moisture.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with methyl oleate and the chosen solvent (e.g., toluene).

  • Catalyst Introduction: Dissolve the ruthenium catalyst in a small amount of degassed solvent in a separate vial under an inert atmosphere. Transfer the catalyst solution to the reactor.

  • Pressurization with Ethylene: Seal the reactor and purge with ethylene gas several times to ensure an ethylene atmosphere. Pressurize the reactor to the desired pressure (e.g., 60 psig).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time. Monitor the reaction progress by techniques such as GC-MS if possible.

  • Termination and Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene. The resulting mixture contains methyl 9-decenoate, 1-decene, and residual catalyst.

Protocol for Hydrolysis of Methyl 9-decenoate

This protocol describes the conversion of the ester product from ethenolysis to the final this compound.[10]

Materials:

  • Crude product from ethenolysis (containing methyl 9-decenoate)

  • Methanol (B129727)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium chloride (NaCl) solution (brine)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Saponification: In a round-bottom flask, dissolve the crude methyl 9-decenoate in a mixture of methanol and water. Add a solution of potassium hydroxide in water.

  • Heating: Heat the mixture to reflux and stir for several hours (e.g., 4-5 hours) until the hydrolysis is complete (monitor by TLC or GC).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully add concentrated hydrochloric acid until the pH is acidic (pH 1-2). This compound will precipitate or form an oily layer.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Ethenolysis_Pathway cluster_ethenolysis Ethenolysis Reaction Oleic_Acid Oleic Acid / Ester Intermediate Metallocyclobutane Intermediate Oleic_Acid->Intermediate Ethylene Ethylene Ethylene->Intermediate Catalyst Ru Catalyst Catalyst->Intermediate Intermediate->Catalyst Regeneration Methyl_9_Decenoate Methyl 9-decenoate Intermediate->Methyl_9_Decenoate One_Decene 1-Decene Intermediate->One_Decene Hydrolysis Hydrolysis (KOH, H₂O/MeOH) Methyl_9_Decenoate->Hydrolysis Nine_Decenoic_Acid This compound Hydrolysis->Nine_Decenoic_Acid

Caption: Reaction pathway for the synthesis of this compound from oleic acid via ethenolysis.

Experimental_Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Purge) start->reactor_prep charging Charge Reactor (Methyl Oleate, Solvent) reactor_prep->charging catalyst_add Add Catalyst Solution charging->catalyst_add pressurize Pressurize with Ethylene catalyst_add->pressurize reaction Ethenolysis Reaction (Stirring, Heating) pressurize->reaction workup Reaction Work-up (Cool, Vent) reaction->workup hydrolysis Hydrolysis of Ester workup->hydrolysis purification Purification (Extraction, Distillation) hydrolysis->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Protocol for the Synthesis of 9-Decenoic Acid via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. This protocol details the synthesis of 9-decenoic acid, a valuable long-chain unsaturated fatty acid, employing a two-step process. The initial step involves a Wittig reaction between octanal (B89490) and a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, to produce methyl 9-decenoate. Stabilized ylides, such as the one used in this protocol, generally favor the formation of the (E)-alkene.[1] The subsequent step is the base-catalyzed hydrolysis of the methyl ester to yield the final product, this compound. This synthetic route is particularly useful for researchers in drug development and natural product synthesis who require specifically functionalized long-chain fatty acids.

Experimental Protocols

Part 1: Synthesis of Methyl 9-decenoate via Wittig Reaction

This procedure is adapted from similar Wittig reactions involving long-chain aldehydes and stabilized ylides.

Materials:

  • Octanal (1.0 eq)

  • Methyl (triphenylphosphoranylidene)acetate (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve octanal (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the octanal is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product will contain methyl 9-decenoate and triphenylphosphine (B44618) oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent, to isolate the pure methyl 9-decenoate. An analogous synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester using a similar Wittig reaction reported a yield of 77%.[2]

Part 2: Hydrolysis of Methyl 9-decenoate to this compound

This procedure is a general method for the base-catalyzed hydrolysis of esters.[3][4][5]

Materials:

  • Methyl 9-decenoate (1.0 eq)

  • Lithium hydroxide (B78521) (LiOH) (1.1 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve methyl 9-decenoate (1.0 eq) in a mixture of THF and water (typically a 3:1 or 2:1 v/v ratio) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (1.1 - 2.0 eq) to the solution and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture back to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StepReactant 1Reactant 2ProductExpected Yield (%)
1OctanalMethyl (triphenylphosphoranylidene)acetateMethyl 9-decenoate~77 (based on analogy)[2]
2Methyl 9-decenoateLithium HydroxideThis compound>85

Table 2: Spectroscopic Data for Methyl 9-decenoate

TechniqueData
¹³C NMR Spectral data available.[6]
GC-MS Instrument: VG70. Spectral data available.[6]
IR (Vapor Phase) Spectral data available.[6]

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Instrument: BRUKER AC-300; Solvent: CDCl₃. Spectral data available.[7][8]
¹³C NMR Solvent: Chloroform-d. Spectral data available.[7][9]
ATR-IR Spectral data available.[7]
MS (GC) Spectral data available.[7]

Visualizations

Wittig_Synthesis_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Hydrolysis octanal Octanal reaction1 Wittig Reaction in Anhydrous DCM (Room Temperature) octanal->reaction1 ylide Methyl (triphenylphosphoranylidene)acetate ylide->reaction1 crude_ester Crude Methyl 9-decenoate + Triphenylphosphine Oxide reaction1->crude_ester purification1 Flash Column Chromatography crude_ester->purification1 pure_ester Pure Methyl 9-decenoate purification1->pure_ester ester_input Methyl 9-decenoate hydrolysis Base Hydrolysis (LiOH, THF/H₂O) (0 °C to RT) ester_input->hydrolysis acidification Acidification (1 M HCl) hydrolysis->acidification extraction Workup & Extraction acidification->extraction final_product This compound extraction->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid is a monounsaturated medium-chain fatty acid that is gaining interest in various research fields for its potential biological activities. Accurate and reliable quantification of this compound in various biological and non-biological matrices is crucial for understanding its metabolic fate, pharmacokinetic profile, and mechanism of action. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most robust and widely used analytical techniques for this purpose.

Analytical Methods Overview

Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for the quantification of this compound. The choice of method often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, this compound requires a derivatization step to increase its volatility and thermal stability, ensuring good chromatographic peak shape and sensitivity.[1][2] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it ideal for analyzing compounds in complex biological matrices.[3] While direct analysis of underivatized this compound is possible, derivatization can sometimes be employed to enhance ionization efficiency and chromatographic retention.[4] This technique often requires less sample preparation compared to GC-MS.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of medium-chain fatty acids using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Data

ParameterTypical ValueReference
Linearity (R²)> 0.999[5]
Limit of Detection (LOD)0.04–0.51 mg L⁻¹[6]
Limit of Quantification (LOQ)0.13–1.70 mg L⁻¹[6]
Accuracy (Recovery)98.3–101.60%[5]
Precision (RSD)< 2.56%[5]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative Data

ParameterTypical ValueReference
Linearity (R²)> 0.99[7]
Limit of Quantification (LOQ)2 nM - 2 µM[4]
Intraday Precision (% CV)< 7.2%[7]
Interday Precision (% CV)< 10%[4]
Accuracy (Bias)< 10%[4]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol details the extraction, derivatization (esterification), and analysis of this compound from a plasma sample.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or an odd-chain fatty acid).

  • Add 200 µL of cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis

  • To the dried extract, add 200 µL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution.[1]

  • Cap the tube tightly and heat the mixture at 60°C for 30 minutes in a heating block or water bath.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.[1]

  • Vortex for 1 minute and then centrifuge at 3,000 rpm for 5 minutes to facilitate phase separation.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard. A full scan mode (e.g., m/z 50-500) can be used for initial identification.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes the extraction and analysis of this compound from a plasma sample without derivatization.

1. Sample Preparation (Plasma)

  • To 50 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.[4]

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. A common transition for fatty acids is the loss of the carboxyl group.

Mandatory Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant dry Evaporation supernatant->dry bf3 Add BF3-Methanol dry->bf3 heat Heating (60°C) bf3->heat extract Hexane Extraction heat->extract gcms GC-MS Analysis extract->gcms quant Quantification gcms->quant

GC-MS Experimental Workflow for this compound.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant

LC-MS/MS Experimental Workflow for this compound.

scfa_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response scfa This compound gpcr GPCR (e.g., FFAR2/3) scfa->gpcr hdac HDAC Inhibition scfa->hdac Enters cell g_protein G-protein Signaling gpcr->g_protein mapk MAPK Pathway g_protein->mapk pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt nfkb NF-κB Inhibition mapk->nfkb pi3k_akt->nfkb gene Gene Expression hdac->gene Epigenetic Modulation nfkb->gene Transcription Factor Activity inflammation ↓ Inflammation gene->inflammation proliferation Modulation of Proliferation gene->proliferation

Inferred Signaling Pathways of this compound.

References

Application Note: Quantitative Analysis of 9-Decenoic Acid in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantification of 9-decenoic acid in biological matrices, such as plasma and serum, using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. This compound, a medium-chain monounsaturated fatty acid, is involved in lipid metabolism and may serve as a biomarker in various physiological and pathological studies.[1][2] The methods described herein offer robust and sensitive approaches for sample preparation, chromatographic separation, and detection, suitable for pharmacokinetics, metabolomics, and clinical research.

Introduction

This compound, also known as caproleic acid, is a ten-carbon fatty acid with a terminal double bond.[2][3] As a medium-chain fatty acid (MCFA), it plays a role in cellular processes like energy metabolism.[1] Accurate and precise quantification of this compound in complex biological samples is essential for understanding its physiological functions and its potential role in disease. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. When coupled with UV detection after derivatization, it provides a cost-effective analytical method.[4] For higher sensitivity and specificity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method, allowing for direct analysis without derivatization and effective mitigation of matrix effects.[3][5]

This application note details two primary workflows: an HPLC-UV method requiring derivatization and a more sensitive HPLC-MS/MS method. It includes comprehensive protocols for sample preparation using both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte.[6] Below are protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 2.1.1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is adapted for the extraction of medium-chain fatty acids from plasma.[7]

  • Sample Collection: Collect 100 µL of plasma or serum into a clean glass tube.

  • Internal Standard (IS): Add 10 µL of an appropriate internal standard solution (e.g., ¹³C-labeled this compound for MS analysis or a structurally similar fatty acid for UV analysis).

  • Acidification: Add 10 µL of 1M Hydrochloric Acid (HCl) to protonate the fatty acid, improving extraction efficiency. Vortex to mix.

  • Extraction: Add 500 µL of an extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for HPLC analysis. Vortex to ensure the residue is fully dissolved.[5]

Protocol 2.1.2: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol uses a reversed-phase SPE cartridge to clean up the sample extract.[7]

  • Sample Pre-treatment: To 100 µL of serum, add the internal standard. Add 200 µL of methanol (B129727) to precipitate proteins. Vortex and centrifuge to pellet the proteins. Transfer the supernatant to a new tube.[7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water.[7]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar interferences.[7]

  • Elution: Elute this compound with 1 mL of acetonitrile (B52724) into a clean collection tube.[7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.[7]

G Diagram 1: Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Detect Detection (UV or MS/MS) Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results Quantify->Report G Diagram 2: Role of MCFAs in Cellular Metabolism MCFA This compound (MCFA) Mito Mitochondrion MCFA->Mito Signaling Cell Signaling (e.g., Gene Regulation) MCFA->Signaling BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs ATP ATP (Energy) Krebs->ATP

References

Application Notes and Protocols for the GC-MS Analysis of 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 9-decenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary procedures from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound (C10H18O2, Molar Mass: 170.25 g/mol ) is a monounsaturated fatty acid.[1] Accurate quantification of this compound in various biological and chemical matrices is essential for its study in diverse research fields. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[2] However, due to the polarity and low volatility of the carboxylic acid group, direct GC-MS analysis is challenging and often results in poor peak shape and low sensitivity.[3] To overcome these limitations, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester.[3][4]

This guide details two common derivatization methods: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.

Principle of Analysis

The overall workflow for the GC-MS analysis of this compound involves three main stages:

  • Extraction: Isolation of lipids, including this compound, from the sample matrix.

  • Derivatization: Chemical modification of the carboxylic acid group to increase volatility.

  • GC-MS Analysis: Separation of the derivatized analyte by gas chromatography and detection by mass spectrometry.

The choice of derivatization reagent will depend on the specific requirements of the analysis, such as sample matrix and desired sensitivity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its derivatives relevant to GC-MS analysis.

ParameterThis compound (Underivatized)This compound Methyl Ester (FAME)This compound, Trimethylsilyl Ester (TMS)
Molecular Formula C10H18O2[1]C11H20O2C13H26O2Si[5]
Molecular Weight 170.25 g/mol [1]184.28 g/mol 242.43 g/mol [5]
Boiling Point 269-271 °C[1]Lower than underivatized formLower than underivatized form
Kovats Retention Index (Semi-standard non-polar) 1389.2, 1358[1]Varies with column and conditionsVaries with column and conditions
Key Mass Spectral Fragments (m/z) - EI 55 (Top Peak), 69[1]Characteristic ester fragments73 (TMS group), M-15 (loss of CH3)

Experimental Protocols

Safety Precaution: Derivatization reagents are often toxic, moisture-sensitive, and hazardous. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Protocol 1: Lipid Extraction from Biological Samples (e.g., Plasma, Serum)

This protocol is a general method for the extraction of total fatty acids.

Apparatus and Reagents:

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Pipettes

  • Nitrogen gas evaporator or SpeedVac

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., Heptadecanoic acid)

Procedure:

  • To 100 µL of the sample (e.g., plasma) in a glass centrifuge tube, add a known amount of internal standard.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[6]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[6]

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2000 x g for 5 minutes to separate the layers.[6]

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization

Choose one of the following derivatization methods.

Method A: Esterification to Fatty Acid Methyl Ester (FAME)

This robust method uses Boron Trifluoride (BF3) in methanol.[3][4]

Apparatus and Reagents:

  • Heating block or water bath

  • Vortex mixer

  • 14% Boron Trifluoride (BF3) in Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To the dried lipid extract, add 200 µL of 14% BF3-Methanol solution.[3]

  • Cap the tube tightly and heat the mixture at 60°C for 30 minutes in a heating block or water bath.[3]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[7]

  • Vortex for 30 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[4]

  • The sample is now ready for GC-MS analysis.

Method B: Silylation to Trimethylsilyl (TMS) Ester

This is a rapid and effective method using BSTFA.[4]

Apparatus and Reagents:

Procedure:

  • To the dried lipid extract, add 50 µL of pyridine or acetonitrile to dissolve the sample.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample can be injected directly into the GC system. Dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the concentration.

Protocol 3: GC-MS Analysis

The following are typical starting parameters that may require optimization for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

GC Conditions:

  • Column: HP-5MS or DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[8][9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Inlet Temperature: 250°C.[9]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.[6][8]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.[8]

    • Ramp to 250°C at 5°C/min and hold for 5 minutes.[8]

  • Total Run Time: Approximately 25 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.[9]

  • Mass Range: m/z 40-500.

  • Solvent Delay: 5 minutes.

  • Acquisition Mode: Full Scan for qualitative analysis and identification. For quantitative analysis, Single Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of the derivatized this compound.[6]

Data Analysis

  • Identification: The derivatized this compound is identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations with a fixed amount of internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (Chloroform:Methanol) sample->extraction drying Solvent Evaporation (Under Nitrogen) extraction->drying derivatization Esterification (FAME) or Silylation (TMS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_reactions cluster_esterification Esterification (FAME Synthesis) cluster_silylation Silylation (TMS Ester Synthesis) start_acid_fame This compound (R-COOH) reagent_fame + CH3OH / BF3 product_fame This compound Methyl Ester (R-COOCH3) start_acid_fame->product_fame Heat (60°C) start_acid_tms This compound (R-COOH) reagent_tms + BSTFA product_tms This compound TMS Ester (R-COO-Si(CH3)3) start_acid_tms->product_tms Heat (60°C)

Caption: Derivatization reactions for this compound.

References

Application Notes and Protocols for Utilizing 9-Decenoic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid is a monounsaturated medium-chain fatty acid (MCFA) that serves as a valuable substrate in various enzyme assays. Its unique structure, featuring a ten-carbon chain with a terminal double bond, makes it a subject of interest in the study of fatty acid metabolism and the identification of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound as a substrate for several key enzyme classes, including Acyl-CoA Synthetases, Cytochrome P450 enzymes, and Lipoxygenases.

These protocols are designed to be adaptable for research, high-throughput screening, and drug development applications. While specific kinetic data for this compound is not extensively available in public literature, this guide provides protocols that can be validated for this specific substrate and includes comparative data for other relevant fatty acids to aid in experimental design and interpretation.

Enzymatic Reactions of Interest

This compound can be utilized as a substrate to study the activity of several enzyme families:

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the crucial first step in fatty acid metabolism, the ATP-dependent conversion of a free fatty acid to its corresponding acyl-CoA thioester. This activation is essential for the fatty acid to enter metabolic pathways such as β-oxidation.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of monooxygenases is involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. CYPs can introduce oxygen into the fatty acid chain, leading to hydroxylated or epoxidized products.

  • Lipoxygenases (LOX): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids, but can also show activity on monounsaturated fatty acids, leading to the formation of hydroperoxy fatty acids.

Data Presentation: Comparative Enzyme Kinetics

Direct kinetic parameters for this compound are not widely reported. The following table summarizes known kinetic data for other medium-chain and unsaturated fatty acids with relevant enzymes to provide a comparative baseline for experimental design. Researchers should determine the specific Km and Vmax for this compound under their experimental conditions.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/System
Acyl-CoA SynthetaseOctanoate (C8:0)31 / 47 (biphasic)0.75 / 3.76 (biphasic)Rat intestinal mucosa
Acyl-CoA SynthetasePalmitate (C16:0)1562.0Rat intestinal mucosa
Soybean Lipoxygenase-19(S)-hydroperoxyoctadecatrienoic acid80Not ReportedSoybean
Fungal Peroxygenase (MroUPO)Oleic Acid (C18:1)Not ReportedNot ReportedMarasmius rotula

Experimental Protocols

Acyl-CoA Synthetase Activity Assay using this compound

This protocol is adapted from generic colorimetric and fluorometric assays for Acyl-CoA Synthetase activity. It is recommended to validate this protocol for this compound by determining the optimal substrate concentration and enzyme concentration.

a) Colorimetric Assay Protocol

This assay measures the production of hydrogen peroxide (H₂O₂) following the oxidation of the newly formed acyl-CoA.

Materials:

  • This compound

  • Acyl-CoA Synthetase (commercially available or purified)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Colorimetric probe (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole - AHMT)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a reaction mixture containing Assay Buffer, ATP, CoA, and MgCl₂ at appropriate concentrations.

    • Prepare a detection mixture containing Assay Buffer, Acyl-CoA Oxidase, HRP, and the colorimetric probe.

  • Assay:

    • Add 50 µL of the reaction mixture to each well of a 96-well microplate.

    • Add 10 µL of this compound at various concentrations (for kinetic studies) or a fixed concentration to the sample wells. Add 10 µL of solvent to the blank wells.

    • Add 10 µL of Acyl-CoA Synthetase solution to the sample wells. Add 10 µL of Assay Buffer to the blank wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 100 µL of the detection mixture to all wells.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 550 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Generate a standard curve using known concentrations of H₂O₂ to determine the amount of acyl-CoA produced.

    • Calculate the enzyme activity and kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration.

b) Fluorometric Assay Protocol

This assay is more sensitive and uses a fluorometric probe to detect H₂O₂ production.

Materials:

  • Same as the colorimetric assay, but replace the colorimetric probe with a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP).

  • Microplate reader capable of fluorescence measurement (Excitation/Emission ~535/587 nm).

Procedure:

The procedure is similar to the colorimetric assay, with the following modifications:

  • Use a black 96-well plate to minimize background fluorescence.

  • The detection mixture will contain the fluorometric probe.

  • Measure fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Similar to the colorimetric assay, but using fluorescence intensity.

Cytochrome P450 Activity Assay with this compound

This protocol describes a general method to assess the metabolism of this compound by CYP enzymes in human liver microsomes. The formation of hydroxylated or epoxidized metabolites can be quantified by LC-MS/MS.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar but isotopically labeled fatty acid)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLMs with phosphate buffer at 37°C for 5 minutes.

    • Add this compound (dissolved in a small volume of organic solvent, e.g., methanol) to the incubation mixture. The final concentration of the organic solvent should be low (<1%).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure linearity.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method to separate and quantify this compound and its potential metabolites (e.g., hydroxy-decenoic acids, epoxy-decenoic acids).

    • Use multiple reaction monitoring (MRM) for sensitive and specific detection.

Data Analysis:

  • Quantify the formation of metabolites by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Determine enzyme kinetic parameters by measuring the rate of metabolite formation at different substrate concentrations.

Lipoxygenase Activity Assay with this compound

This protocol is adapted from assays typically used for polyunsaturated fatty acids and can be used to investigate the potential of this compound as a substrate for lipoxygenases. The formation of hydroperoxides can be monitored spectrophotometrically.

Materials:

  • This compound

  • Soybean Lipoxygenase (or other purified lipoxygenase)

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in ethanol. Dilute with borate buffer to the desired concentrations. The final ethanol concentration should be low.

  • Assay:

    • Equilibrate the borate buffer and substrate solution to the desired temperature (e.g., 25°C).

    • In a quartz cuvette, mix the buffer and the this compound solution.

    • Initiate the reaction by adding a small volume of the lipoxygenase solution.

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxy fatty acid product.

Data Analysis:

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Determine the enzyme activity and kinetic parameters by measuring the initial rates at various substrate concentrations.

Mandatory Visualizations

Signaling Pathway: Metabolism of this compound

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 9_Decenoic_Acid_Ext This compound 9_Decenoic_Acid_Cyt This compound 9_Decenoic_Acid_Ext->9_Decenoic_Acid_Cyt Transport 9_Decenoyl_CoA 9-Decenoyl-CoA 9_Decenoic_Acid_Cyt->9_Decenoyl_CoA ATP, CoA Metabolites Hydroxylated/Epoxidized Metabolites 9_Decenoic_Acid_Cyt->Metabolites NADPH, O₂ Beta_Oxidation β-Oxidation 9_Decenoyl_CoA->Beta_Oxidation Carnitine-independent transport ACS Acyl-CoA Synthetase (ACS) ACS->9_Decenoyl_CoA CYP450 Cytochrome P450 (CYP) CYP450->Metabolites Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic fate of this compound.

Experimental Workflow: General Enzyme Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Substrate (this compound), and Enzyme Solutions Mix_Components Mix Assay Components in Microplate Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction (Add Enzyme or Substrate) Mix_Components->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (if applicable) Incubate->Stop_Reaction Measure_Signal Measure Signal (Absorbance, Fluorescence, or LC-MS) Stop_Reaction->Measure_Signal Calculate_Activity Calculate Enzyme Activity Measure_Signal->Calculate_Activity Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Activity->Determine_Kinetics

Caption: General workflow for enzyme assays.

Conclusion

This compound is a versatile substrate for studying a range of enzymes involved in fatty acid metabolism. The protocols provided herein offer a starting point for researchers to design and execute robust enzyme assays. Given the limited availability of specific kinetic data for this compound, it is imperative that these methods are validated for the specific experimental system being used. Such validation will ensure the generation of accurate and reproducible data, contributing to a deeper understanding of the biological roles of medium-chain unsaturated fatty acids and aiding in the discovery of new therapeutic interventions.

Application Notes and Protocols for the Preparation and Analysis of 9-Decenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid is an unsaturated fatty acid of interest in various fields of research, including drug development and chemical synthesis. For accurate quantification and characterization, it is typically converted to its more volatile and less polar methyl ester derivative, this compound methyl ester. This derivatization to a fatty acid methyl ester (FAME) makes the analyte amenable to gas chromatography (GC) analysis. These application notes provide a detailed protocol for the preparation of this compound methyl ester via acid-catalyzed esterification and its subsequent analysis by gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes the quantitative data related to the preparation and analysis of this compound methyl ester.

ParameterValueNotes and References
Synthesis
ReactionAcid-Catalyzed EsterificationBoron trifluoride-methanol (BF3-Methanol) is a common and effective reagent.[1]
Typical Yield>95%While specific yields for this compound are not widely reported, high yields are expected for unsaturated fatty acids under optimized conditions. For other fatty acids, near-quantitative conversion is achievable.
Purity>98%Purity is typically determined by GC-FID peak area percentage.
GC-FID Analysis
Linearity (R²)>0.999Based on data for similar fatty acid methyl esters.[2]
Limit of Detection (LOD)0.01 - 0.05%Dependent on instrument configuration and specific method parameters.[3]
Limit of Quantitation (LOQ)0.03 - 0.1%Dependent on instrument configuration and specific method parameters.[2][3]
GC-MS Analysis
Linearity (R²)>0.999Based on data for similar fatty acid methyl esters.[2]
Limit of Detection (LOD)Low femtomol range on columnGC-MS offers high sensitivity for FAME analysis.[4]
Limit of Quantitation (LOQ)1.25 - 5.95 µg/LBased on data for a range of fatty acid methyl esters.[2]

Experimental Protocols

I. Preparation of this compound Methyl Ester via Acid-Catalyzed Esterification

This protocol describes the conversion of this compound to its methyl ester using a boron trifluoride-methanol solution.

Materials:

  • This compound

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

  • Methanol, anhydrous

  • Hexane (B92381), HPLC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry screw-cap reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat the mixture at 60-80°C for 30-60 minutes in a heating block or water bath. The reaction should be carried out in a well-ventilated fume hood.

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

    • Vortex the mixture vigorously for 1 minute to extract the this compound methyl ester into the hexane layer.

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Isolation and Drying:

    • Carefully transfer the upper hexane layer containing the methyl ester to a clean vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Dilution: Dilute the dried hexane extract to a suitable concentration for GC analysis (e.g., 1 mg/mL). The sample is now ready for injection.

II. Analysis of this compound Methyl Ester by Gas Chromatography

A. GC-Flame Ionization Detection (FID) Method

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A polar capillary column, such as a wax-type column (e.g., DB-WAX, HP-INNOWax) or a highly polar cyano-substituted column (e.g., HP-88, SP-2560), is recommended for the separation of fatty acid methyl esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC-FID Parameters:

ParameterSetting
Injector
Temperature250°C
Injection Volume1 µL
Split Ratio50:1
Oven Temperature Program
Initial Temperature100°C, hold for 2 min
Ramp Rate10°C/min to 240°C
Final Temperature240°C, hold for 5 min
Carrier Gas Helium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Detector (FID)
Temperature280°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min

B. GC-Mass Spectrometry (MS) Method for Confirmation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS).

  • Column: Same as for GC-FID analysis.

GC-MS Parameters:

ParameterSetting
Injector and Oven Same as GC-FID method
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan Speed2 scans/sec
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis weigh Weigh this compound dissolve Add BF3-Methanol weigh->dissolve 10-20 mg react Heat at 60-80°C dissolve->react 2 mL add_solvents Add Hexane & Saturated NaCl react->add_solvents 30-60 min vortex Vortex to Mix add_solvents->vortex 1 mL each centrifuge Centrifuge for Phase Separation vortex->centrifuge 1 min isolate Isolate Hexane Layer centrifuge->isolate 5 min dry Dry with Na2SO4 isolate->dry dilute Dilute for GC dry->dilute gc_analysis GC-FID / GC-MS Analysis dilute->gc_analysis

Caption: Experimental workflow for the preparation and analysis of this compound methyl ester.

esterification_pathway reactant1 This compound (C10H18O2) catalyst BF3 (Lewis Acid Catalyst) reactant1->catalyst reactant2 Methanol (CH3OH) reactant2->catalyst product1 This compound Methyl Ester (C11H20O2) catalyst->product1 product2 Water (H2O) catalyst->product2

Caption: Acid-catalyzed esterification of this compound.

References

Application of 9-Decenoic Acid in Epothilone Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered macrolides that have garnered significant interest in the field of oncology due to their potent anti-cancer activity. Their mechanism of action, similar to paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The total synthesis of epothilones and their analogs has been a major focus of synthetic organic chemistry, with numerous strategies developed to construct their complex architecture. This document aims to provide detailed application notes and protocols on the use of 9-decenoic acid as a starting material in the synthesis of epothilones.

However, a comprehensive review of the current scientific literature does not yield any established or published methods detailing the application of this compound as a direct precursor or key intermediate in the total synthesis of epothilones A, B, or their common analogs.

While various synthetic routes have been successfully developed, they typically employ different starting materials for the construction of the epothilone (B1246373) backbone. Established strategies often involve the convergent synthesis of key fragments, such as the C1-C6, C7-C12, and C13-C21 segments, which are then coupled and macrolactonized.

Commonly utilized precursors for these fragments include:

  • For the C1-C6 fragment: Chiral pool materials like D-(–)-pantolactone are frequently employed.

  • For the C7-C12 fragment: Syntheses often commence from compounds such as methyl (R)- or (S)-3-hydroxy-2-methylpropionate.

These approaches provide a high degree of stereocontrol, which is crucial for the biological activity of the final epothilone molecules.

Hypothetical Utility and Future Research Directions

Although no current literature supports the use of this compound, its structure, a ten-carbon unsaturated fatty acid, could theoretically be envisioned as a potential building block for a portion of the epothilone carbon skeleton. For instance, through a series of chemical transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions, it might be possible to elaborate this compound into a fragment corresponding to a section of the macrolide ring.

A hypothetical synthetic workflow could involve:

G A This compound B Functional Group Interconversion (e.g., Oxidation of alkene) A->B Step 1 C Chain Elaboration/ Modification B->C Step 2 D Key Epothilone Fragment C->D Step 3 E Coupling with other fragments D->E Step 4 F Macrolactonization E->F Step 5 G Epothilone Analog F->G Step 6

Caption: Hypothetical workflow for utilizing this compound in epothilone synthesis.

This remains a speculative pathway, and significant research would be required to develop and validate such a synthetic route. The challenges would include achieving the correct stereochemistry at multiple chiral centers and ensuring efficient and high-yielding reactions.

Conclusion

Application Notes and Protocols for the Experimental Use of 9-Decenoic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid is a monounsaturated fatty acid that is gaining interest in biological research. While its direct application in proteomics is an emerging area, its potential to influence cellular processes makes it a candidate for studies aimed at understanding its effect on the proteome. These application notes provide a hypothetical, yet comprehensive, framework for investigating the cellular response to this compound treatment using quantitative proteomics. The protocols outlined below are based on established methodologies for differential proteomics and can be adapted by researchers to explore the impact of this fatty acid on protein expression and signaling pathways.

Hypothetical Application: Profiling Proteome-Wide Changes in HEK293T Cells Upon this compound Treatment

This application note describes a quantitative proteomics experiment to identify proteins that are differentially expressed in human embryonic kidney 293T (HEK293T) cells after treatment with this compound. Such a study can provide insights into the molecular mechanisms and signaling pathways modulated by this fatty acid.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from a quantitative proteomics experiment comparing control HEK293T cells with cells treated with this compound. Data is presented as protein abundance ratios and p-values.

Table 1: Hypothetical Upregulated Proteins in HEK293T Cells Treated with this compound

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated/Control)p-value
P04637TP53Cellular tumor antigen p532.10.005
P62258HSP90AA1Heat shock protein HSP 90-alpha1.80.012
Q06830SOD2Superoxide dismutase [Mn], mitochondrial1.90.008
P10415VIMVimentin1.70.021
P08670VCPTransitional endoplasmic reticulum ATPase1.60.035

Table 2: Hypothetical Downregulated Proteins in HEK293T Cells Treated with this compound

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated/Control)p-value
P60709ACTBActin, cytoplasmic 10.60.002
P02768ALBSerum albumin0.50.001
P08238HSPD160 kDa heat shock protein, mitochondrial0.70.015
P62805HSPA8Heat shock cognate 71 kDa protein0.60.009
P14618ENO1Alpha-enolase0.80.040

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Objective: To prepare HEK293T cell cultures for proteomics analysis after treatment with this compound.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach and grow for 24 hours.

  • Treatment: Prepare a working solution of this compound in DMEM. For the treatment group, replace the medium with DMEM containing the desired final concentration of this compound (e.g., 50 µM). For the control group, replace the medium with DMEM containing the same concentration of DMSO as the treatment group.

  • Incubation: Incubate the cells for 24 hours.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer for proteomics (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Collection: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

Protocol 2: Sample Preparation for Mass Spectrometry (In-Solution Digestion)

Objective: To digest protein samples into peptides suitable for mass spectrometry analysis.

Materials:

  • Protein lysate from Protocol 1

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Reduction: Take 100 µg of protein from each sample and adjust the volume with 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

  • Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.

  • Digestion: Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide samples using C18 spin columns according to the manufacturer's instructions.

  • Drying: Dry the desalted peptides in a vacuum centrifuge. Resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A HEK293T Cell Culture B Treatment with this compound A->B C Cell Lysis & Protein Extraction B->C D Reduction & Alkylation C->D E Trypsin Digestion D->E F Peptide Desalting E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H I Bioinformatics Analysis H->I

Caption: A general workflow for quantitative proteomics analysis of cells treated with this compound.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects DA This compound ROS Reactive Oxygen Species (ROS) Production DA->ROS ER_Stress ER Stress ROS->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Protein_Synth_Inhibition Inhibition of Protein Synthesis UPR->Protein_Synth_Inhibition

Caption: A hypothetical signaling pathway illustrating how this compound might induce cellular stress.

Application Notes and Protocols for the Preparation of Stock Solutions of 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-Decenoic acid is a monounsaturated fatty acid with a 10-carbon chain, utilized in various biochemical experiments and as a synthetic precursor.[1] Due to its hydrophobic nature, it is insoluble in water, presenting a challenge for its application in aqueous biological systems such as cell culture.[2] The preparation of a stable, concentrated stock solution is therefore a critical first step for ensuring accurate and reproducible experimental results.

These application notes provide detailed protocols for the preparation of this compound stock solutions for both general laboratory use and for cell culture applications, where bioavailability and non-toxicity are paramount.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is essential for accurate preparation and safe handling.

Data Summary Table:

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3]
Appearance Colorless to pale yellow liquid[2][4]
Density 0.918 g/mL at 25 °C[5]
Boiling Point 270 °C[4]
Flash Point 113 °C (closed cup)[4]
Solubility Insoluble in water; soluble in alcohol and other organic solvents.[2]
Storage Temperature Pure form: -20°C for up to 3 years.[1]
In-Solvent Storage -80°C for up to 1 year.[1]

Safety Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[4] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Experimental Protocols

Two primary protocols are provided below. The first is for a general-purpose stock solution in an organic solvent, suitable for many chemical and biochemical assays. The second is for preparing a stock solution complexed with Bovine Serum Albumin (BSA), which is standard practice for delivering fatty acids to cells in culture.

Protocol 1: Preparation of a General Purpose Stock Solution in Ethanol (B145695) or DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent. Ethanol is often preferred due to its lower toxicity in biological systems compared to DMSO.

Materials and Equipment:

  • This compound (e.g., Sigma-Aldrich, Cat# W366005)

  • Anhydrous Ethanol (ACS Grade or higher) or DMSO (Cell culture grade)

  • Calibrated analytical balance or micropipettes

  • Sterile, amber glass vials or polypropylene (B1209903) conical tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Determine Required Amount: To prepare a 100 mM stock solution, calculate the required mass or volume of this compound.

    • Calculation by Mass:

      • Mass (g) = Concentration (M) × Volume (L) × Molecular Weight (g/mol)

      • Example for 10 mL of 100 mM stock:0.1 mol/L × 0.010 L × 170.25 g/mol = 0.17025 g

    • Calculation by Volume:

      • Volume (mL) = Mass (g) / Density (g/mL)

      • Example:0.17025 g / 0.918 g/mL = 0.185 mL (or 185 µL)

  • Dissolution:

    • Tare a sterile vial on the analytical balance. Carefully add the calculated mass of this compound. Alternatively, use a calibrated micropipette to add the calculated volume.

    • Add the desired volume of solvent (e.g., 10 mL of anhydrous ethanol for a 100 mM solution).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the liquid is completely dissolved, resulting in a clear solution.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.[1] The solution is stable for at least one year when stored at -80°C.[1]

Protocol 2: Preparation of a BSA-Complexed Stock Solution for Cell Culture

Fatty acids are typically delivered to cells complexed with a carrier protein like fatty acid-free BSA to increase solubility in aqueous culture media and mimic physiological transport.[7]

Materials and Equipment:

  • 100 mM this compound stock in ethanol (from Protocol 1)

  • Fatty acid-free BSA powder

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or sterile water

  • Sterile 50 mL conical tubes

  • 37°C water bath

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • In a sterile conical tube, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile DPBS or water.

    • Mix gently by inversion until the BSA is fully dissolved. Avoid vigorous vortexing, which can cause foaming and protein denaturation.

    • Warm the BSA solution in a 37°C water bath for 30 minutes.

  • Complexation of this compound with BSA:

    • This step aims for a specific molar ratio of fatty acid to BSA. A common ratio is between 3:1 and 6:1.

    • While gently swirling the warm BSA solution, add the 100 mM ethanolic stock of this compound dropwise.

    • Example Calculation for a 5 mM Stock with a ~5:1 Molar Ratio:

      • Add 335 µL of 10% BSA solution to a sterile tube.

      • Add 16.7 µL of the 100 mM this compound stock in ethanol.

    • Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional gentle swirling, to allow for complete complexation.[7] The solution should become clear.

  • Final Dilution and Sterilization:

    • Bring the solution to the final desired volume with cell culture medium (without serum).

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage and Use:

    • The BSA-complexed stock solution can be stored at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

    • The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent toxicity. Always include a vehicle control (medium with the same final concentration of BSA and ethanol) in your experiments.

Visualized Workflow

The following diagram illustrates the key steps for preparing a BSA-complexed stock solution of this compound for cell culture applications.

G cluster_0 Step 1: Prepare Reagents cluster_1 Step 2: Complexation cluster_2 Step 3: Final Preparation & Storage a Weigh this compound b Dissolve in Ethanol to make 100 mM Stock a->b f Add Ethanolic Fatty Acid Stock to BSA Solution b->f 100 mM Stock c Weigh Fatty-Acid-Free BSA d Dissolve in DPBS to make 10% Solution c->d e Warm 10% BSA Solution to 37°C d->e 10% BSA e->f g Incubate at 37°C for 1 hour f->g h Dilute with Culture Medium to Final Concentration g->h i Sterile Filter (0.22 µm) h->i j Aliquot and Store at -20°C i->j

Caption: Workflow for preparing BSA-complexed this compound.

References

Application Notes and Protocols for 9-Decenoic Acid Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: Storage, Stability, and Analytical Protocols for 9-Decenoic Acid Analytical Standard

Introduction

This compound (C10H18O2, MW: 170.25 g/mol ) is a monounsaturated fatty acid with applications in the food and fragrance industries and as a potential signaling molecule in biological systems. As with all analytical standards, ensuring the integrity and stability of this compound is paramount for accurate and reproducible experimental results. These application notes provide detailed guidelines on the proper storage, handling, and stability testing of the this compound analytical standard.

Recommended Storage Conditions

To maintain the long-term integrity of the this compound analytical standard, specific storage conditions are crucial. Unsaturated fatty acids are susceptible to degradation through oxidation, particularly at the double bond.

Short-Term Storage (up to 1 month): For routine daily use, the analytical standard should be stored in a tightly sealed vial at 2-8°C. It is advisable to overlay the neat material or solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Long-Term Storage (>1 month): For long-term storage, it is recommended to store the this compound analytical standard at -20°C or, ideally, at -80°C. Studies on other fatty acids have shown that storage at -80°C can maintain sample integrity for extended periods, up to 10 years for fatty acids in serum. The standard should be stored in amber glass vials to protect it from light and under an inert atmosphere.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, oxygen, and pH. The primary degradation pathway is the oxidation of the double bond, which can lead to the formation of hydroperoxides, aldehydes, ketones, and shorter-chain fatty acids.

Long-Term Stability Data

The following table summarizes the expected stability of this compound under recommended long-term storage conditions. This data is illustrative and based on general knowledge of unsaturated fatty acid stability.

Storage ConditionDurationPurity (%)Degradation Products (%)
-80°C, dark, inert gas1 year>99.5<0.5
-80°C, dark, inert gas5 years>99.0<1.0
-20°C, dark, inert gas1 year>99.0<1.0
-20°C, dark, inert gas2 years>98.0<2.0
2-8°C, dark, inert gas6 months>98.5<1.5
Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. These studies involve subjecting the analytical standard to stress conditions that are more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20%.

The following table presents illustrative results from a forced degradation study on a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

Stress ConditionDurationPurity (%)Major Degradants (%)
0.1 M HCl, 60°C24 hours~92~8
0.1 M NaOH, 60°C24 hours~88~12
3% H₂O₂, RT24 hours~85~15
Heat, 80°C (solid)48 hours~95~5
Photolytic (ICH Q1B)1.2 million lux hours~94~6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% acid. A common starting point is 60:40 (Acetonitrile:Water).

3. Standard Preparation:

  • Prepare a stock solution of this compound analytical standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

4. Sample Preparation:

  • Dissolve the this compound sample (from stability studies) in the mobile phase to a final concentration within the calibration range.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculate the percentage of degradation products by area normalization.

Protocol 2: GC-MS for Identification of Degradation Products

This protocol describes a GC-MS method for the analysis of this compound and its potential degradation products after derivatization to fatty acid methyl esters (FAMEs).

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

2. Reagents:

3. Derivatization (Formation of FAMEs):

  • To approximately 1-10 mg of the this compound sample, add 2 mL of 14% BF₃-methanol solution.

  • Heat the mixture in a sealed vial at 60-100°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10°C/

In Vivo Formulation of 9-Decenoic Acid for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid is a monounsaturated fatty acid with potential applications in various fields of biomedical research. As interest in its biological activities grows, the need for standardized and effective in vivo formulation and administration protocols becomes crucial for obtaining reliable and reproducible results in animal studies. This document provides detailed application notes and experimental protocols for the in vivo formulation of this compound, addressing key aspects such as solubility, excipient selection, and administration routes. It also explores potential signaling pathways that may be modulated by this fatty acid, offering a theoretical framework for experimental design.

Disclaimer: There is a notable lack of publicly available in vivo pharmacokinetic and toxicological data specifically for this compound. The information on formulation and potential biological effects is based on established methods for similar fatty acids, particularly decanoic acid. Researchers are strongly advised to conduct their own dose-finding, pharmacokinetic, and toxicity studies to determine the optimal and safe dosage range for their specific animal models and experimental goals.

Data Presentation

Due to the absence of specific in vivo data for this compound, this section presents illustrative data for the closely related medium-chain fatty acid, decanoic acid, to provide a general understanding of the expected pharmacokinetic and toxicological profile.

Table 1: Illustrative In Vivo Data for Decanoic Acid (C10:0)

ParameterSpeciesRoute of AdministrationValueReference
Pharmacokinetics
CmaxHumanOral (as part of Royal Jelly)1.46 ± 0.56 µg/mL (for a related metabolite)
TmaxHumanOral (as part of Royal Jelly)1.57 h (for a related metabolite)
AUC(0-12h)HumanOral (as part of Royal Jelly)815.23 ± 311.13 µg*h/mL (for a related metabolite)
Toxicology
Acute Oral LD50RatOral> 2000 mg/kg bw (for mixed fatty acid esters)[1]
NOAEL (6-week study)DogOral gavage500 mg/kg/day (for a mixture of C8 and C10 fatty amides)[2]
Efficacy (Illustrative)
Effective Dose (Antidepressant-like activity)MouseIntraperitoneal (for 10-hydroxy-trans-2-decenoic acid)500 µg/kg[3]
Effective Dose (Anti-tumor effect)MouseNot specified (for 10-hydroxy-2-decenoic acid)2.5 and 5 mg/kg[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details the preparation of a clear and stable solution of this compound suitable for various routes of administration in animal models, including intraperitoneal (i.p.), intravenous (i.v.), and oral gavage. The formulation utilizes a combination of a primary solvent (DMSO) and co-solvents/surfactants (PEG300, Tween 80) to ensure the solubility of the lipophilic this compound in an aqueous vehicle (saline).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but avoid excessive heat. This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.

  • Prepare Final Formulation (Example for a 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound stock solution in DMSO.

    • Vortex the mixture thoroughly until a homogenous solution is formed.

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again to ensure the surfactant is fully incorporated.

    • Add 450 µL of sterile saline or PBS to the mixture.

    • Vortex one final time to ensure the final formulation is a clear and homogenous solution.

    This procedure results in a final formulation with the composition: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . The final concentration of this compound in this example would be 2.5 mg/mL. The volumes can be scaled up or down as needed, maintaining the same proportions of the components.

  • Final Check and Use:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, gentle warming (to 37°C) or brief sonication can be applied.

    • It is highly recommended to prepare the final formulation fresh on the day of administration. Do not store the final diluted formulation for extended periods.

Table 2: Formulation Component Ratios

ComponentPercentage by VolumeRole in Formulation
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent to improve solubility
Tween 805%Surfactant to create a stable emulsion
Saline/PBS45%Aqueous vehicle for administration
Protocol 2: Administration to Animals

General Considerations:

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • The appropriate route of administration will depend on the specific research question.

  • A vehicle control group (receiving the formulation without this compound) must be included in all experiments to account for any effects of the excipients.

  • The volume of administration should be appropriate for the size of the animal (e.g., for mice, i.p. injection volume is typically 5-10 mL/kg).

Routes of Administration:

  • Intraperitoneal (i.p.) Injection: This is a common route for systemic administration. Use an appropriate gauge needle (e.g., 25-27G for mice) and inject into the lower abdominal quadrant.

  • Intravenous (i.v.) Injection: For rapid systemic distribution. The formulation should be sterile and administered slowly into a tail vein.

  • Oral Gavage (p.o.): For oral administration. Use a gavage needle with a ball tip to prevent injury to the esophagus.

Mandatory Visualization

Signaling Pathways

Based on studies of the closely related decanoic acid, this compound may potentially modulate key cellular signaling pathways involved in metabolism and cell growth.

mTORC1_Signaling_Pathway Decanoic_Acid Decanoic Acid (surrogate for this compound) p97 p97/VCP Decanoic_Acid->p97 Inhibition mTORC1 mTORC1 p97->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation (Activation) _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylation (Inhibition) Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibition

Caption: Potential inhibition of the mTORC1 signaling pathway by decanoic acid.[5][6][7][8]

PPARg_Signaling_Pathway Decanoic_Acid Decanoic Acid (surrogate for this compound) PPARg PPARγ Decanoic_Acid->PPARg Ligand Binding & Activation Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in target gene promoters) Heterodimer->PPRE Binding Gene_Expression Target Gene Expression (e.g., related to lipid metabolism) PPRE->Gene_Expression Transcriptional Regulation

Caption: Potential activation of the PPARγ signaling pathway by decanoic acid.[9][10][11]

Experimental Workflow

Experimental_Workflow Start Start Weigh Weigh this compound Start->Weigh Prepare_Stock Prepare Stock Solution (in DMSO) Weigh->Prepare_Stock Add_PEG300 Add PEG300 & Vortex Prepare_Stock->Add_PEG300 Add_Tween80 Add Tween 80 & Vortex Add_PEG300->Add_Tween80 Add_Saline Add Saline/PBS & Vortex Add_Tween80->Add_Saline Final_Formulation Final Formulation (Clear Solution) Add_Saline->Final_Formulation Administer Administer to Animals (e.g., i.p., i.v., p.o.) Final_Formulation->Administer End End Administer->End

Caption: Workflow for the in vivo formulation and administration of this compound.

References

Application Notes and Protocols for the Use of 9-Decenoic Acid in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid, a medium-chain fatty acid, has emerged as a promising molecule in the development of novel antimicrobial agents. Its multifaceted mechanisms of action, including direct antimicrobial activity, biofilm disruption, and potential immunomodulatory effects, make it a compelling candidate for therapeutic applications. These application notes provide a comprehensive overview of the antimicrobial properties of this compound, supported by quantitative data and detailed experimental protocols to guide researchers in their investigations. While much of the detailed mechanistic work has been conducted on its isomer, cis-2-decenoic acid, the data presented here for this compound, supplemented with insights from its isomers, offers a robust starting point for research and development.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity, leading to increased permeability and subsequent cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
MicroorganismStrainMIC (µg/mL)MIC (%)
Gram-Positive Bacteria
Staphylococcus aureusATCC 653812500.125
Staphylococcus epidermidisATCC 1222812500.125
Gram-Negative Bacteria
Pseudomonas aeruginosaATCC 154426250.0625
Klebsiella pneumoniaeATCC 43526250.0625
Escherichia coli O157:H7ATCC 4389512500.125
Fungi
Candida albicansATCC 102316250.0625

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Fatty acids like the this compound isomer, cis-2-decenoic acid, have demonstrated potent anti-biofilm capabilities, both in preventing biofilm formation and in dispersing established biofilms. This activity is often observed at sub-inhibitory concentrations.

Table 2: Anti-Biofilm Concentrations of cis-2-Decenoic Acid (as a proxy for this compound)
MicroorganismEffectEffective Concentration
Pseudomonas aeruginosaBiofilm Formation Prevention2.5 nM
Pseudomonas aeruginosaBiofilm Dispersion10 - 620 nM
Staphylococcus aureus (MRSA)Biofilm Formation Prevention125 µg/mL[1]
Escherichia coli & Klebsiella pneumoniaeBiofilm Formation Prevention310 nM

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Inhibition of QS is a promising anti-virulence strategy that is less likely to induce resistance compared to bactericidal antibiotics. The isomer cis-2-decenoic acid is a known signaling molecule in some bacteria and can interfere with QS pathways[2][3].

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Autoinducers Autoinducers QS_System Quorum Sensing System Autoinducers->QS_System Activates Virulence_Biofilm Virulence Factor Production & Biofilm Formation QS_System->Virulence_Biofilm Upregulates 9_Decenoic_Acid This compound (or its isomers) 9_Decenoic_Acid->QS_System Inhibits/Interferes

Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.

Synergistic Effects with Antibiotics

This compound and its isomers can enhance the efficacy of conventional antibiotics, a phenomenon known as synergy. This can potentially lower the required antibiotic dosage, reducing side effects and combating the development of antibiotic resistance. The Fractional Inhibitory Concentration (FIC) index is a measure of this synergy, with a value of ≤ 0.5 indicating a synergistic interaction[4].

Table 3: Synergistic Effects of cis-2-Decenoic Acid with Antibiotics (as a proxy for this compound)
MicroorganismAntibioticFIC IndexInterpretation
S. aureusTobramycin≤ 0.5Synergy
S. aureusTetracycline≤ 0.5Synergy
S. aureusLevofloxacin0.5 - 1Additive
P. aeruginosaTobramycin≤ 0.5Synergy
P. aeruginosaTetracycline0.5 - 1Additive
P. aeruginosaLevofloxacin≤ 0.5Synergy

Immunomodulatory Effects

Certain fatty acids can modulate the host's immune response. For instance, related compounds have been shown to inhibit pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways in macrophages[5][6]. This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in the context of infections that involve a significant inflammatory component.

Immunomodulatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_Pathway MAPK Pathway (JNK, ERK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Proinflammatory_Cytokines Upregulates NFkB_Pathway->Proinflammatory_Cytokines Upregulates 9_Decenoic_Acid This compound (Hypothesized) 9_Decenoic_Acid->MAPK_Pathway Inhibits 9_Decenoic_Acid->NFkB_Pathway Inhibits

Caption: Hypothesized immunomodulatory mechanism of this compound.

Experimental Protocols

Experimental_Workflow Start Start: Isolate Microorganism MIC_Assay Protocol 1: Determine MIC & MBC Start->MIC_Assay Biofilm_Assay Protocol 2: Assess Anti-Biofilm Activity (MBIC) MIC_Assay->Biofilm_Assay Synergy_Assay Protocol 3: Checkerboard Synergy Assay Biofilm_Assay->Synergy_Assay QS_Assay Protocol 4: Quorum Sensing Inhibition Assay Synergy_Assay->QS_Assay Data_Analysis Data Analysis & Interpretation QS_Assay->Data_Analysis End End: Characterize Antimicrobial Agent Data_Analysis->End

Caption: Overall experimental workflow for characterizing this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against a target microorganism.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol (B145695) or DMSO)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial/fungal inoculum

  • Spectrophotometer (optional)

  • Sterile agar (B569324) plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer to a specific optical density (e.g., 0.08-0.1 at 625 nm, corresponding to a 0.5 McFarland standard) followed by a 1:100 dilution in fresh broth.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the negative control).

    • Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity)[7]. This can be observed visually or by measuring the optical density at 600 nm.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, plate 100 µL of the culture onto sterile agar plates.

    • Incubate the plates for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Biofilm Inhibition and Disruption Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation and disrupt pre-formed biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.25%) or other biofilm-promoting medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate Buffered Saline (PBS)

Procedure for Biofilm Inhibition (MBIC):

  • Plate Setup: Prepare serial dilutions of this compound in the microtiter plate as described in the MIC protocol, but use a biofilm-promoting medium.

  • Inoculation: Add 100 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Washing: Gently aspirate the planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration showing a significant reduction in biofilm formation compared to the control.

Procedure for Biofilm Disruption:

  • Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate for 24-48 hours to allow for mature biofilm formation.

  • Treatment: After incubation, remove the planktonic cells and add fresh medium containing serial dilutions of this compound to the wells.

  • Incubation: Incubate for a further 24 hours.

  • Quantification: Proceed with the washing, staining, and quantification steps as described for biofilm inhibition.

Protocol 3: Checkerboard Synergy Assay

This protocol is used to assess the synergistic antimicrobial effect of this compound in combination with a conventional antibiotic.

Materials:

  • This compound and antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Appropriate broth medium

  • Standardized bacterial inoculum

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations.

    • Dilute this compound serially along the x-axis (columns).

    • Dilute the antibiotic serially along the y-axis (rows).

    • The final volume in each well should be 100 µL.

    • Include rows and columns with each agent alone to determine their individual MICs under the assay conditions.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Protocol 4: Quorum Sensing Inhibition - Violacein (B1683560) Inhibition Assay

This protocol uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner, to screen for QS inhibitory activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (AHL)

  • This compound

Procedure:

  • Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth.

  • Agar Overlay:

    • Prepare molten LB soft agar (0.7% agar) and cool to 45-50°C.

    • Inoculate the soft agar with the overnight culture of C. violaceum and an appropriate concentration of AHL to induce violacein production.

    • Pour the inoculated soft agar over a sterile LB agar plate.

  • Application of Test Compound:

    • Once the overlay has solidified, spot different concentrations of this compound onto the surface of the agar.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Observation: A clear, colorless zone around the spot of this compound against a purple background indicates the inhibition of violacein production and thus, quorum sensing inhibition. The diameter of the zone can be measured to quantify the inhibitory activity.

Conclusion

This compound represents a versatile platform for the development of new antimicrobial therapies. Its direct antimicrobial and anti-biofilm activities, coupled with its potential to act as a quorum sensing inhibitor and synergize with existing antibiotics, make it a molecule of significant interest. The protocols and data presented in these application notes provide a foundation for researchers to further explore and harness the therapeutic potential of this compound in combating microbial infections. Further investigation into its specific immunomodulatory effects and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

Application Notes and Protocols for Whole-Cell Catalysis in 9-Decenoic Acid Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective functionalization of fatty acids is a cornerstone for the synthesis of valuable oleochemicals, biopolymers, and pharmaceutical intermediates. Whole-cell catalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for the production of 9-decenoic acid derivatives, primarily focusing on the synthesis of 9-hydroxydecanoic acid, a key precursor, using whole-cell biocatalysts. The methodologies described herein leverage the subterminal hydroxylation capabilities of cytochrome P450 monooxygenases.

Biocatalytic Approach: Subterminal Hydroxylation of Decanoic Acid

The primary strategy for producing 9-hydroxydecanoic acid involves the use of whole-cell biocatalysts expressing cytochrome P450 enzymes with regioselectivity for the ω-1 position of C10 fatty acids. A notable enzyme for this purpose is the P450foxy (CYP505) from the fungus Fusarium oxysporum, which is known to catalyze the subterminal (ω-1, ω-2, and ω-3) hydroxylation of fatty acids, including decanoic acid.[1][2]

Signaling Pathway and Metabolic Considerations

The whole-cell biocatalytic process for converting decanoic acid to 9-hydroxydecanoic acid relies on the heterologous expression of a suitable P450 monooxygenase and its redox partners in a microbial host such as Escherichia coli or Saccharomyces cerevisiae. The host's metabolism must be engineered to efficiently supply the necessary cofactors (NADPH) and to minimize the degradation of the fatty acid substrate and product. Key metabolic engineering strategies include the knockout of genes involved in the β-oxidation pathway to prevent the breakdown of decanoic acid.

Quantitative Data Summary

The following table summarizes key quantitative data from relevant studies on the biocatalytic hydroxylation of fatty acids.

Biocatalytic SystemSubstrateProduct(s)Conversion RateTiterReference
Recombinant E. coli expressing P450foxy (CYP505)Decanoic Acid (C10)ω-1, ω-2, ω-3 hydroxydecanoic acidsData not specifiedData not specified[1]
Cell-free extract of Fusarium oxysporumLauric Acid (C12)9-, 10-, 11-hydroxydodecanoic acidIsomer ratio of 50:36:14Data not specified[2]
Recombinant E. coli expressing CYP153A33/M228L-CPRBM3-GDHtrans-2-decenoic acid10-hydroxy-2-decenoic acid75.0%525.1 mg/L[3]
Permeabilized recombinant E. coliDecanoic Acidtrans-2-decenoic acid93.1 ± 1.3%742.1 mg/L[3]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Decanoic Acid to 9-Hydroxydecanoic Acid using Recombinant E. coli Expressing P450foxy (CYP505)

This protocol is based on the heterologous expression of the self-sufficient P450foxy from Fusarium oxysporum in E. coli.

1. Strain and Plasmid Construction:

  • The gene encoding P450foxy (CYP505) from Fusarium oxysporum is cloned into a suitable expression vector (e.g., pET series) for E. coli.[1][4]

  • The expression host is typically an E. coli strain deficient in the β-oxidation pathway (e.g., a strain with knockouts of fadD and/or fadE) to prevent degradation of decanoic acid.

2. Culture and Induction:

  • Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Reduce the temperature to 18-25°C and continue incubation for 12-16 hours to allow for soluble protein expression.

3. Whole-Cell Biotransformation:

  • Harvest the induced cells by centrifugation (5,000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with a phosphate (B84403) buffer (50 mM, pH 7.4).

  • Resuspend the cells in the same buffer to a final OD₆₀₀ of 20-50.

  • Add decanoic acid to the cell suspension to a final concentration of 1-5 g/L. The decanoic acid can be added directly or dissolved in a minimal amount of a co-solvent like DMSO.

  • Add a co-substrate for NADPH regeneration, such as glucose (1-2% w/v).

  • Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-72 hours.

4. Product Extraction and Analysis:

  • Acidify the reaction mixture to pH 2 using 6 M HCl.

  • Extract the hydroxylated fatty acids with an equal volume of ethyl acetate (B1210297) three times.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Analyze the products by gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters.

Protocol 2: Conversion of 9-Hydroxydecanoic Acid to 9-Hydroxy-2-decenoic Acid

This protocol outlines a potential pathway for the conversion of 9-hydroxydecanoic acid to 9-hydroxy-2-decenoic acid, adapting methodologies used for the synthesis of 10-hydroxy-2-decenoic acid.[3][5] This involves introducing a double bond at the α,β-position through a modified β-oxidation pathway.

1. Biocatalyst:

  • An engineered E. coli strain co-expressing an acyl-CoA synthetase, an acyl-CoA dehydrogenase, and a thioesterase. The β-oxidation pathway for degradation should be blocked.

2. Biotransformation:

  • The whole-cell biotransformation would be carried out similarly to Protocol 1, with 9-hydroxydecanoic acid as the substrate.

  • The reaction would be incubated for 12-24 hours at 30°C.

3. Extraction and Analysis:

  • Product extraction and analysis would follow the same procedure as described in Protocol 1.

Visualizations

Diagram 1: Whole-Cell Catalysis Workflow for 9-Hydroxydecanoic Acid Production

WholeCellCatalysisWorkflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Strain Recombinant E. coli (P450foxy, ΔfadD/E) Cultivation Cultivation and Induction (IPTG) Strain->Cultivation Harvest Cell Harvesting and Washing Reaction Whole-Cell Reaction (Decanoic Acid, Glucose) Harvest->Reaction Extraction Extraction with Ethyl Acetate Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for the production of 9-hydroxydecanoic acid.

Diagram 2: Enzymatic Cascade for the Production of 9-Hydroxydecanoic Acid

EnzymaticCascade DecanoicAcid Decanoic Acid P450foxy P450foxy (CYP505) (from F. oxysporum) DecanoicAcid->P450foxy HydroxydecanoicAcid 9-Hydroxydecanoic Acid P450foxy->HydroxydecanoicAcid NADP NADP+ P450foxy->NADP H2O H₂O P450foxy->H2O NADPH NADPH NADPH->P450foxy O2 O₂ O2->P450foxy

Caption: Key enzymatic step in 9-hydroxydecanoic acid synthesis.

Diagram 3: Potential Pathway for 9-Hydroxy-2-decenoic Acid Synthesis

DecenoicAcidPathway HydroxydecanoicAcid 9-Hydroxydecanoic Acid FadD Acyl-CoA Synthetase (FadD) HydroxydecanoicAcid->FadD HydroxydecanoylCoA 9-Hydroxydecanoyl-CoA FadD->HydroxydecanoylCoA FadE Acyl-CoA Dehydrogenase (FadE) HydroxydecanoylCoA->FadE HydroxydecenoylCoA 9-Hydroxy-trans-2-decenoyl-CoA FadE->HydroxydecenoylCoA Thioesterase Thioesterase HydroxydecenoylCoA->Thioesterase FinalProduct 9-Hydroxy-2-decenoic Acid Thioesterase->FinalProduct

Caption: A proposed biocatalytic route to 9-hydroxy-2-decenoic acid.

References

Troubleshooting & Optimization

Improving yield in the chemical synthesis of 9-decenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-decenoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound can be synthesized through various methods, including:

  • Hydrolysis of 9-decenoate esters: This is a straightforward method involving the saponification of esters like methyl 9-decenoate.[1]

  • Olefin Metathesis: Ethenolysis of oleic acid or its esters using a ruthenium catalyst can yield 1-decene (B1663960) and methyl 9-decenoate, which is then hydrolyzed.[2]

  • Oxidation of 9-decen-1-ol (B78377): The terminal alcohol of 9-decen-1-ol can be oxidized to the corresponding carboxylic acid.

  • Wittig-type Reactions: A Wittig or Horner-Wadsworth-Emmons reaction can be employed to form the double bond and introduce the carboxylic acid moiety.[3][4]

  • Biosynthesis: Engineered microorganisms can be used to produce this compound from substrates like decanoic acid.[5][6][7]

Q2: I am experiencing low yields. What are the general areas I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that may need optimization.[8]

  • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction and lead to side products.

  • Side Reactions: The formation of byproducts, such as isomers or degradation products, can significantly reduce the yield of the desired product.[8]

  • Inefficient Purification: Product loss during workup and purification steps is a common cause of reduced yield.[9]

Q3: How can I minimize the formation of isomers during synthesis?

A3: Isomerization of the double bond can be a significant issue. To minimize this:

  • Avoid high temperatures and prolonged reaction times, which can promote double bond migration.[8]

  • Use mild reaction conditions and catalysts that are selective for the desired isomer.

  • For purification, consider techniques that are less likely to cause isomerization, such as chromatography under neutral or slightly acidic conditions, and avoid high temperatures during distillation.[9]

Troubleshooting Guides

Guide 1: Low Yield in the Hydrolysis of Methyl 9-Decenoate

Problem: The yield of this compound from the hydrolysis of methyl 9-decenoate is lower than expected.

Possible Cause Troubleshooting Step
Incomplete Hydrolysis - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration (e.g., 4 hours).[1] - Increase Temperature: Gently warming the reaction mixture (e.g., to 30-55°C) can increase the rate of hydrolysis.[1] - Ensure Adequate Base: Use a sufficient molar excess of the base (e.g., potassium hydroxide) to ensure complete saponification.
Product Loss During Workup - Incomplete Acidification: Ensure the pH is sufficiently low (pH 1-2) during the acidification step to fully protonate the carboxylate.[1] - Inefficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure all the product is transferred from the aqueous layer. - Emulsion Formation: If an emulsion forms during extraction, try adding a small amount of brine to break it.
Degradation of Product - Control Temperature During Acidification: Add the acid portion-wise and cool the mixture to prevent excessive heat generation, which could lead to side reactions.[1]
Guide 2: Inefficient Ethenolysis of Oleic Acid

Problem: Low yield of the desired 9-decenoate ester and 1-decene from the ethenolysis of oleic acid.

Possible Cause Troubleshooting Step
Catalyst Inactivity - Purity of Substrate: Ensure the oleic acid or its ester is free from impurities that can poison the ruthenium catalyst. Pre-treatment with an adsorbent like Magnesol may be necessary.[2] - Atmosphere Control: The reaction should be carried out under an inert atmosphere (e.g., ethylene (B1197577) gas) to prevent catalyst decomposition.[2]
Suboptimal Reaction Conditions - Ethylene Pressure: The pressure of ethylene gas can influence the reaction rate and selectivity. Optimize the pressure within the recommended range (e.g., 10-20 bar).[2] - Temperature and Time: The reaction temperature (e.g., 50-80°C) and duration (e.g., 2-8 hours) should be optimized for the specific catalyst and substrate used.[2]
Low Selectivity - Catalyst Choice: The choice of ruthenium catalyst can significantly impact the selectivity of the reaction.[2] Consider screening different catalysts if selectivity is an issue.

Experimental Protocols

Protocol 1: Synthesis of this compound by Hydrolysis of Methyl 9-Decenoate

This protocol is adapted from a patent describing the synthesis of this compound.[1]

Materials:

  • Methyl 9-decenoate (DAME)

  • Isopropyl alcohol

  • Potassium hydroxide (B78521) (KOH) solution (10 M)

  • Water

  • Concentrated hydrochloric acid (HCl) (37%)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • In a 5-L, 5-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, condenser, and thermocouple, add 1106 g of methyl 9-decenoate, 540 mL of water, and 300 mL of isopropyl alcohol.

  • Purge the flask with nitrogen gas for 15 minutes.

  • Add 660 mL of a 10 M aqueous potassium hydroxide solution over 5 minutes. The temperature may rise to around 55°C.

  • Stir the reaction mixture for 4 hours at approximately 30°C.

  • Cool the mixture in a water bath.

  • Slowly add 600 mL of concentrated hydrochloric acid (37%) in portions over one hour, maintaining the temperature below 40°C, until the pH of the mixture is between 1 and 2.

  • Separate the organic layer and wash it three times with 250 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by distillation (e.g., 2 torr, 140°C) to obtain this compound as a colorless liquid.

Protocol 2: General Workflow for Ethenolysis of Oleic Acid Derivatives

This generalized workflow is based on a patented method.[2]

  • Substrate Preparation: The oleic acid alkyl ester is purified by contacting it with an adsorbent like Magnesol.

  • Catalyst Solution Preparation: A solution of a suitable ruthenium carbene complex is prepared in a solvent such as toluene.

  • Reaction Setup: The catalyst solution is added to the purified substrate in a reactor.

  • Ethenolysis: The reactor is pressurized with ethylene gas (10-20 bar), and the mixture is stirred at a controlled temperature (50-80°C) for 2-8 hours.

  • Quenching: The reaction mixture is treated with a scavenger solution to deactivate the catalyst.

  • Purification: The mixture is subjected to fractional distillation to separate the desired this compound alkyl ester and 1-decene.

  • Hydrolysis: The isolated this compound alkyl ester is then hydrolyzed to this compound using a standard saponification procedure as described in Protocol 1.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Approaches (Illustrative)

Synthetic Method Starting Material Key Reagents/Catalyst Reported Yield Reference
HydrolysisMethyl 9-decenoatePotassium hydroxideHigh (quantitative conversion implied)[1]
EthenolysisEthyl oleateRuthenium complexNot explicitly stated for this compound, but implies improvement over 22-46% of older methods.[2]
Oxidation of Alcohol9-Decen-1-olNot specifiedNot specified for this specific conversion, but oxidation of alcohols is generally high yielding.
BiosynthesisDecanoic acidEngineered E. coliUp to 1.982 g/L of trans-2-decenoic acid (a related compound).[6]

Visualizations

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Workup & Purification start Mix Methyl 9-Decenoate, Water, and Isopropanol add_koh Add KOH Solution start->add_koh react Stir for 4h at 30°C add_koh->react acidify Acidify with HCl to pH 1-2 react->acidify Cool Mixture extract Separate & Wash Organic Layer acidify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate distill Distill concentrate->distill end This compound distill->end Final Product: This compound troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction product_loss Product Loss During Workup start->product_loss side_reactions Side Reactions start->side_reactions optimize_conditions Increase Time/Temp Ensure Stoichiometry incomplete_reaction->optimize_conditions improve_workup Check pH Optimize Extraction product_loss->improve_workup purify_reagents Use Pure Starting Materials Control Temperature side_reactions->purify_reagents

References

Technical Support Center: Purification of 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 9-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed.

  • Metathesis-derived this compound: The primary impurities are often residual ruthenium catalysts from the reaction. Additionally, side products from the metathesis reaction, such as isomers of decenoic acid and other olefinic species, may be present.

  • Hydrolysis of this compound esters: Incomplete hydrolysis can leave unreacted starting ester in the crude product.

  • General impurities: Oxidative degradation byproducts and positional isomers of the double bond can also be present.

Q2: I'm observing peak tailing during silica (B1680970) gel chromatography of this compound. How can I resolve this?

A2: Peak tailing is a frequent issue when purifying carboxylic acids on silica gel. This is due to the strong interaction between the acidic proton of the carboxylic acid and the polar silica stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to suppress the ionization of the carboxylic acid and reduce its interaction with the silica surface, resulting in a more symmetrical peak shape.

Q3: Is there a risk of double bond isomerization during purification? How can this be minimized?

A3: Yes, the terminal double bond in this compound can be susceptible to isomerization, particularly under harsh conditions. Exposure to high temperatures, strong acids, or strong bases can promote the migration of the double bond. To minimize this risk, it is advisable to:

  • Avoid excessive heat during solvent evaporation by using a rotary evaporator at moderate temperatures.

  • Use neutral or slightly acidic conditions for purification whenever possible.

  • If basic conditions were used in a preceding step, ensure the reaction mixture is neutralized before purification.

Q4: Can I use distillation for the purification of this compound?

A4: Distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. However, due to the potential for thermal degradation or isomerization at high temperatures, it is crucial to perform the distillation under a high vacuum to lower the boiling point. A reported condition for the distillation of this compound is at 140 °C under a vacuum of 2 torr.[1]

Q5: How can I accurately determine the purity and isomeric ratio of my final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound. Due to the low volatility of the carboxylic acid, a derivatization step to form a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) is typically required before analysis. This method can also help in quantifying the ratio of any positional isomers that may be present. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be used for purity analysis.

Troubleshooting Guides

Purification by Flash Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation from Non-polar Impurities The mobile phase is too polar, causing all compounds to elute too quickly.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture).- Use a longer column to increase resolution.
Product is Retained Too Strongly on the Column The mobile phase is not polar enough to elute the acidic compound from the polar silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Significant Peak Tailing Strong interaction between the carboxylic acid group and the silica stationary phase.- Add 0.1-1% acetic acid or formic acid to the mobile phase to improve the peak shape.
Co-elution of Positional Isomers The polarity difference between the isomers is insufficient for separation with the chosen solvent system.- Use a less polar solvent system to increase the differential retention of the isomers.- Consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can separate compounds based on the degree of unsaturation.
Purification by Recrystallization
Issue Potential Cause Troubleshooting Steps
"Oiling Out" The compound is melting before it dissolves, or its solubility in the chosen solvent is too high at the cooling temperature.- Use a larger volume of solvent.- Switch to a solvent with a lower boiling point.- Consider a solvent pair where the compound has high solubility in one and low solubility in the other.
Poor Crystal Recovery - Too much solvent was used, keeping the product dissolved.- The cooling process was too rapid, leading to the formation of very small crystals that pass through the filter.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the filtrate by evaporating some solvent and attempt a second crystallization.- Ensure a slow and gradual cooling process.- Select a different solvent or solvent pair with a steeper solubility curve (high solubility when hot, low solubility when cold).
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb some product).- Perform a second recrystallization.

Quantitative Data Summary

The following table provides typical recovery and purity data for common purification techniques for fatty acids, which can be considered as a general guide for this compound. Actual values will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Typical Recovery (%) Typical Purity (%) Key Considerations
Recrystallization 60-85%>98%Highly dependent on solvent selection and the nature of impurities. A portion of the product will always be lost in the mother liquor.
Silica Gel Chromatography 70-95%>99%Excellent for removing impurities with different polarities. Yield can be affected by irreversible adsorption or the collection of mixed fractions.
Vacuum Distillation High>95%Effective for removing non-volatile impurities. Requires careful control of temperature and pressure to avoid degradation. A purity of 95% is commercially available.[2][3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of crude this compound containing non-polar impurities and polar by-products.

  • Stationary Phase and Column Preparation:

    • Select a glass column of appropriate size (a general rule is to use 20-50 times the weight of the crude sample in silica gel).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 98:2 hexane/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 98:2 hexane/ethyl acetate) to remove non-polar impurities.

    • To improve the peak shape and prevent tailing, add 0.5% acetic acid to the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the this compound.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound where impurities have different solubilities than the desired product.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Potential solvents include methanol, ethanol, or mixtures like hexane/ethyl acetate.

  • Dissolution:

    • In an Erlenmeyer flask, add the crude solid and the chosen solvent.

    • Heat the mixture with gentle swirling until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary.

  • Hot Filtration (if required):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound (from synthesis) distillation Vacuum Distillation start->distillation High boiling impurities chromatography Flash Column Chromatography start->chromatography Polar/Non-polar impurities distillation->chromatography Further purification purity_check Purity & Isomer Analysis (GC-MS, HPLC) distillation->purity_check recrystallization Recrystallization chromatography->recrystallization Final polishing chromatography->purity_check recrystallization->purity_check final_product Pure this compound purity_check->final_product Meets specifications

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Poor Separation in Flash Chromatography peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution of Impurities? peak_tailing->co_elution No add_acid Add 0.1-1% Acetic Acid to Mobile Phase peak_tailing->add_acid Yes adjust_polarity Adjust Mobile Phase Polarity (Gradient Elution) co_elution->adjust_polarity Yes end end co_elution->end No (Separation Successful) add_acid->end adjust_polarity->end

Caption: Troubleshooting logic for flash chromatography issues.

References

Technical Support Center: Optimization of HPLC Separation for 9-Decenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 9-decenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound isomers?

A1: Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the separation of fatty acid isomers like this compound. This method separates isomers based on their hydrophobicity. Typically, a C18 column is employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. For enhanced separation of geometric (cis/trans) isomers, specialized columns such as those with cholesteryl-bonded stationary phases can be utilized, as they offer better molecular shape selectivity.[1]

Q2: Is derivatization necessary for the HPLC analysis of this compound?

A2: While not strictly necessary, derivatization is highly recommended for several reasons. Fatty acids lack a strong chromophore, making their detection at higher, more selective UV wavelengths difficult.[2] Derivatizing this compound to form esters, such as p-bromophenacyl or naphthacyl esters, significantly enhances UV detection sensitivity.[3] This process also neutralizes the polar carboxyl group, which can interact with the silica (B1680970) backbone of the column and cause peak tailing, leading to sharper peaks and improved separation.[4]

Q3: How can I improve the resolution between closely eluting this compound isomers?

A3: Improving resolution can be achieved by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to water can alter selectivity. Methanol (B129727) can offer different selectivity compared to acetonitrile and may improve the separation of some isomers.[5][6]

  • Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a cholesteryl-bonded phase, which can provide alternative separation mechanisms.[1]

  • Temperature: Lowering the column temperature can increase retention and may improve resolution for some isomer pairs, although it will also increase backpressure.[4]

  • Flow Rate: Reducing the flow rate can enhance column efficiency, leading to better separation, but will also increase the analysis time.[4]

  • Gradient Elution: Employing a shallow gradient can be more effective for resolving closely eluting peaks than an isocratic method.[4]

Q4: What are the common causes of peak tailing when analyzing this compound?

A4: Peak tailing in the analysis of fatty acids is often caused by:

  • Secondary Interactions: The acidic carboxyl group of underivatized this compound can interact with active silanol (B1196071) groups on the silica-based column packing. This can be mitigated by using an end-capped column or by adding a competitive agent like triethylamine (B128534) to the mobile phase. Adjusting the mobile phase pH to keep the fatty acid in a non-ionized state can also help.

  • Column Contamination: Buildup of matrix components on the column can create active sites. Flushing the column with a strong solvent is recommended.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution of Isomers

Symptoms: Broad peaks, shouldering peaks, or a single peak where multiple isomers are expected.

Troubleshooting Workflow:

G Troubleshooting Poor Peak Resolution start Poor Resolution or Co-elution Observed check_method Is the HPLC method optimized for isomers? start->check_method optimize_mobile_phase Optimize Mobile Phase: - Adjust organic solvent ratio - Switch organic solvent (ACN to MeOH) - Adjust pH/additives check_method->optimize_mobile_phase No check_column Is the column chemistry appropriate? check_method->check_column Yes optimize_mobile_phase->check_column change_column Change Column: - Use a high-resolution C18 - Try a Phenyl-Hexyl or Cholesteryl column check_column->change_column No adjust_temp_flow Adjust Temperature & Flow Rate: - Lower temperature - Reduce flow rate check_column->adjust_temp_flow Yes change_column->adjust_temp_flow good_resolution Resolution Improved adjust_temp_flow->good_resolution

Caption: A decision tree for troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

Troubleshooting Workflow:

G Troubleshooting Peak Tailing start Peak Tailing Observed is_derivatized Is the sample derivatized? start->is_derivatized derivatize Derivatize sample to block polar carboxyl group is_derivatized->derivatize No check_ph Is mobile phase pH suppressing ionization? is_derivatized->check_ph Yes peak_shape_improved Peak Shape Improved derivatize->peak_shape_improved adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column_health Is the column old or contaminated? check_overload->check_column_health No reduce_load->peak_shape_improved flush_column Flush column with a strong solvent check_column_health->flush_column Contaminated replace_column Replace column check_column_health->replace_column Old flush_column->peak_shape_improved replace_column->peak_shape_improved

Caption: A decision tree for troubleshooting peak tailing.

Data Presentation

Table 1: Illustrative HPLC Separation of this compound Isomers on Different Columns

The following data is illustrative and based on typical performance for fatty acid isomer separations. Actual retention times and resolution will vary based on the specific HPLC system, column batch, and precise experimental conditions.

Column TypeStationary PhaseMobile PhaseIsomerRetention Time (min)Resolution (Rs)
Standard C18 OctadecylsilaneAcetonitrile:Water (80:20)trans-9-Decenoic Acid12.5-
cis-9-Decenoic Acid13.11.2
Cholesteryl Cholesteryl-bondedMethanol:Water (90:10) with 0.1% Formic Acidtrans-9-Decenoic Acid15.2-
cis-9-Decenoic Acid16.52.1
Table 2: Effect of Mobile Phase Composition on Isomer Selectivity

Illustrative data showing the effect of the organic modifier on the selectivity between cis- and trans-9-decenoic acid on a C18 column.

Organic Modifier (in Water)GradientSelectivity (α)Observations
Acetonitrile 70-95% over 20 min1.05Good general-purpose solvent.
Methanol 80-100% over 20 min1.15Can offer different selectivity and improve resolution for some isomers.[5]
Acetonitrile/Methanol (50:50) 75-100% over 20 min1.10A mixture can sometimes provide a balance of properties.

Note: Selectivity (α) is the ratio of the retention factors of two adjacent peaks. A value greater than 1 indicates some degree of separation.

Experimental Protocols

Protocol 1: Derivatization of this compound with p-Bromophenacyl Bromide

This protocol describes the derivatization of this compound to its p-bromophenacyl ester for enhanced UV detection.

Materials:

  • This compound standard or sample extract

  • p-Bromophenacyl bromide

  • Crown ether catalyst (e.g., 18-crown-6)

  • Acetonitrile (HPLC grade)

  • Potassium carbonate

  • Heating block or water bath

  • Screw-cap vials

Procedure:

  • In a screw-cap vial, dissolve a known amount of this compound in acetonitrile.

  • Add a 1.5-fold molar excess of p-bromophenacyl bromide and a catalytic amount of crown ether.

  • Add a small amount of potassium carbonate to act as a base.

  • Cap the vial tightly and heat the mixture at 80°C for 15-20 minutes, with occasional gentle mixing.

  • Cool the vial to room temperature.

  • Dilute the sample with acetonitrile to the desired concentration for HPLC injection. The resulting p-bromophenacyl esters can be detected by UV at approximately 254-260 nm.[4]

Protocol 2: General HPLC Method for Separation of Derivatized this compound Isomers

This protocol provides a starting point for the separation of derivatized this compound isomers.

HPLC System:

  • Standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 70% B to 95% B over 30 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm (for p-bromophenacyl esters)

  • Injection Volume: 10 µL

Optimization Steps:

  • If co-elution persists, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes).

  • Introduce an isocratic hold at a specific mobile phase composition where the critical isomer pair elutes.

  • Evaluate the use of methanol as the organic modifier, starting with a similar gradient profile and adjusting as needed.[4]

Mandatory Visualization

G Experimental Workflow for this compound Isomer Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological or Synthetic Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (e.g., with p-bromophenacyl bromide) extraction->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Chromatographic Separation (C18 or specialty column) hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration and Quantification detection->peak_integration isomer_identification Isomer Identification (based on retention times) peak_integration->isomer_identification

Caption: A general experimental workflow for the HPLC analysis of this compound isomers.

References

Troubleshooting low yield in biocatalytic conversion to decenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biocatalytic conversion to decenoic acid.

Troubleshooting Guides

Low Yield of Decenoic Acid in Whole-Cell Biocatalysis

Question: My whole-cell biocatalytic conversion of decanoic acid to decenoic acid is resulting in a low product yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yield in whole-cell biocatalysis can stem from several factors, ranging from suboptimal fermentation conditions to issues with the engineered microbial strain. Below is a systematic approach to troubleshooting this common problem.

1. Suboptimal Fermentation Conditions: The culture environment is critical for both cell growth and product formation. Systematically optimize the following parameters.[1]

  • Temperature: Ensure the culture temperature is optimal for your specific engineered strain (e.g., E. coli). A common starting point is 37°C for growth and then a shift to a lower temperature (e.g., 30°C) after induction to enhance protein expression and folding.[2][3]

  • pH: The pH of the culture medium can significantly impact enzyme activity and cell viability. Monitor and maintain the pH within the optimal range for your biocatalyst.

  • Dissolved Oxygen & Agitation: Inadequate oxygen supply can limit cell growth and metabolic activity. Optimize the agitation speed to ensure sufficient oxygen transfer without causing excessive shear stress on the cells.

  • Inoculum Quality: The age, density, and metabolic activity of the seed culture are crucial for consistent production.[1] Standardize your seed culture preparation protocol.[1] An inoculation amount of 1% has been shown to be optimal in some cases to avoid slow growth or inhibition of enzyme production.[2][4]

2. Inefficient Substrate Uptake or Conversion: Issues with the expression and activity of the key enzymes can directly impact yield.

  • Enzyme Expression: Verify the expression of the key enzymes in your engineered strain (e.g., acyl-CoA synthetase FadD, acyl-CoA dehydrogenase FadE, and acyl-CoA thioesterase YdiI) using methods like SDS-PAGE or Western blotting.[2]

  • Inducer Concentration: The concentration of the inducer (e.g., IPTG) is critical. Too low a concentration may result in insufficient enzyme expression, while too high a concentration can lead to metabolic burden and the formation of inclusion bodies.[3]

  • Metabolic Engineering: Consider if the metabolic pathway in your host strain is fully optimized. Knocking out competing pathways (e.g., genes involved in β-oxidation like fadR, fadB, and fadJ) can redirect metabolic flux towards decenoic acid production.[5]

3. Product or Substrate Inhibition/Toxicity: High concentrations of the substrate (decanoic acid) or the product (decenoic acid) can be toxic to the cells or inhibit enzyme activity.[1][6]

  • Substrate Feeding Strategy: Implement a fed-batch or continuous feeding strategy for the decanoic acid substrate to maintain a low, non-toxic concentration in the bioreactor.[2]

  • In-situ Product Removal: Consider implementing in-situ product removal techniques, such as solvent extraction, to prevent the accumulation of decenoic acid to inhibitory levels.[1]

4. Media Composition: The composition of the culture medium can influence enzyme activity and overall productivity.

  • Metal Ions: The presence of certain metal ions, like MnCl₂, has been shown to positively influence the production of decenoic acid isomers.[1][2]

LowYieldTroubleshooting start Low Decenoic Acid Yield check_fermentation Step 1: Verify Fermentation Conditions (Temp, pH, DO, Agitation, Inoculum) start->check_fermentation fermentation_ok Conditions Optimal? check_fermentation->fermentation_ok adjust_fermentation Action: Optimize Fermentation Parameters fermentation_ok->adjust_fermentation No check_enzyme Step 2: Assess Enzyme Expression & Activity fermentation_ok->check_enzyme Yes adjust_fermentation->check_fermentation enzyme_ok Sufficient Expression? check_enzyme->enzyme_ok adjust_induction Action: Optimize Inducer Concentration & Induction Time enzyme_ok->adjust_induction No check_inhibition Step 3: Evaluate Substrate/Product Inhibition enzyme_ok->check_inhibition Yes adjust_induction->check_enzyme inhibition_ok Inhibition Observed? check_inhibition->inhibition_ok implement_feeding Action: Implement Fed-Batch Substrate Addition or In-Situ Product Removal inhibition_ok->implement_feeding Yes check_media Step 4: Review Media Composition inhibition_ok->check_media No implement_feeding->check_inhibition media_ok Media Optimized? check_media->media_ok adjust_media Action: Supplement with Metal Ions (e.g., MnCl₂) media_ok->adjust_media No end Yield Improved media_ok->end Yes adjust_media->check_media

Caption: A stepwise decision-making workflow for troubleshooting low decenoic acid yield.

Enzyme Deactivation in Lipase-Catalyzed Esterification

Question: I am observing a decrease in enzyme activity over time or in subsequent batches during the lipase-catalyzed synthesis of decenoic acid esters. What could be the cause?

Answer: Enzyme deactivation is a common issue in biocatalysis. Several factors can contribute to the loss of lipase (B570770) activity.

  • Temperature: While higher temperatures can increase the initial reaction rate, excessively high temperatures will lead to the denaturation of the lipase.[7] Determine the optimal temperature for your specific lipase (e.g., for Candida antarctica lipase B (CALB), this is often 40-60°C).[7]

  • Water Activity: An optimal amount of water is essential for lipase activity. Excess water can promote the reverse reaction (hydrolysis), while too little water can strip the essential water layer from the enzyme, leading to inactivation.[7] Consider using molecular sieves to control the water content.[7]

  • Solvent Effects: Some organic solvents can strip the essential water from the enzyme or directly denature it. Choosing a biocompatible solvent is crucial. Ionic liquids are being explored as "greener" alternatives that can enhance enzyme stability.[8]

  • Inhibitors: The presence of inhibitors in the reaction mixture can lead to a decrease in enzyme activity. These can be competitive inhibitors that bind to the active site or non-competitive inhibitors that bind elsewhere on the enzyme.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the biocatalytic synthesis of trans-2-decenoic acid from decanoic acid?

A1: The biocatalytic synthesis of trans-2-decenoic acid from decanoic acid in engineered E. coli relies on a modified β-oxidation pathway involving three key enzymes[2][5]:

  • Acyl-CoA Synthetase (FadD): Activates decanoic acid by converting it to decanoyl-CoA.[2][5]

  • Acyl-CoA Dehydrogenase (FadE): Introduces a double bond by dehydrogenating decanoyl-CoA to form trans-2-decenoyl-CoA.[2][5]

  • Acyl-CoA Thioesterase (YdiI): Hydrolyzes trans-2-decenoyl-CoA to release the final product, trans-2-decenoic acid.[2][5]

DecenoicAcidPathway DecanoicAcid Decanoic Acid FadD FadD (Acyl-CoA Synthetase) DecanoicAcid->FadD DecanoylCoA Decanoyl-CoA FadE FadE (Acyl-CoA Dehydrogenase) DecanoylCoA->FadE Trans2DecenoylCoA trans-2-Decenoyl-CoA YdiI YdiI (Acyl-CoA Thioesterase) Trans2DecenoylCoA->YdiI Trans2DecenoicAcid trans-2-Decenoic Acid FadD->DecanoylCoA FadE->Trans2DecenoylCoA YdiI->Trans2DecenoicAcid

Caption: The enzymatic cascade for the conversion of decanoic acid to trans-2-decenoic acid.

Q2: What are the common challenges in the downstream processing and purification of decenoic acid?

A2: Downstream processing of decenoic acid presents several challenges, often accounting for a significant portion of the total production cost.[1][11]

  • Biomass Removal: The first step is separating the product from the microbial biomass, typically done by centrifugation.[1] Inefficient separation can lead to product loss and complications in subsequent steps.[1]

  • Product Isolation: Due to the relatively low concentration of decenoic acid in the fermentation broth, efficient isolation methods like liquid-liquid extraction are required.[1] The choice of solvent and pH adjustment are critical for maximizing recovery.[1]

  • Purification: Achieving high purity often requires multiple steps to remove impurities with similar physicochemical properties.[1] Common techniques include distillation, precipitation, and chromatography.[1]

DownstreamWorkflow FermentationBroth Fermentation Broth (Cells + Decenoic Acid) Centrifugation Biomass Removal (Centrifugation/Filtration) FermentationBroth->Centrifugation Supernatant Supernatant (Contains Product) Centrifugation->Supernatant CellPellet Cell Pellet (Waste) Centrifugation->CellPellet Extraction Product Isolation (Liquid-Liquid Extraction) Supernatant->Extraction CrudeProduct Crude Product in Organic Solvent Extraction->CrudeProduct Purification Purification (Distillation, Chromatography) CrudeProduct->Purification PureProduct High-Purity Decenoic Acid Purification->PureProduct

Caption: A generalized workflow for the downstream processing of decenoic acid.

Q3: How can I improve the batch-to-batch consistency of my decenoic acid production?

A3: Inconsistent production is often due to variability in starting materials and process parameters.[1]

  • Standardize Inoculum Preparation: Ensure that the seed culture is prepared consistently in terms of age, cell density, and metabolic state.[1]

  • Quality Control of Raw Materials: Implement stringent quality control for all media components and the decanoic acid substrate to avoid introducing variability.[1]

  • Process Parameter Control: Tightly control all fermentation parameters (temperature, pH, agitation, feeding rates) using automated bioreactor controls.

Data Presentation

Table 1: Optimization of Fermentation Conditions for trans-2-Decenoic Acid Production
ParameterConditionResulting Titer (g/L)Reference
Baseline (LB Medium) -0.940 ± 0.104[2]
Seed Culture Time 20 h-[2][4]
Culture Temperature 37°C1.01 ± 0.03[3]
Inoculation Amount 1%1.212 ± 0.017[2]
Induction Temperature 30°C1.226 ± 0.022[3]
Inducer (IPTG) Conc. 5.60 g/L-[2][4]
Substrate (Decanoic Acid) Flow 0.15 g/L-[2][4]
Metal Ion (MnCl₂) Conc. 0.10 mM-[2][4]
Fully Optimized Process Combination of above1.982 ± 0.110[2][3][4]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Conversion of Decanoic Acid

This protocol outlines the fermentation process for producing trans-2-decenoic acid using an engineered E. coli strain.[5]

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 220 rpm for approximately 20 hours.[2][5]

2. Fermentation: a. Inoculate the main fermentation medium with 1% (v/v) of the seed culture.[2][5] b. Grow the culture at 37°C with shaking. c. When the optical density at 600 nm (OD₆₀₀) reaches the desired level (e.g., 0.6-0.8), lower the temperature to 30°C.[5] d. Induce protein expression by adding IPTG to a final concentration of 5.60 g/L.[2][5] e. Add MnCl₂ to a final concentration of 0.10 mM.[2][5] f. Begin the continuous feeding of decanoic acid at a flow rate of 0.15 g/L.[2][5] g. Continue the fermentation for 24-48 hours, periodically monitoring cell growth (OD₆₀₀) and product formation.[5]

3. Sample Analysis (GC-MS): a. Withdraw a sample of the culture broth. b. Centrifuge the sample to separate the supernatant from the cell pellet. c. Acidify the supernatant and extract the fatty acids using an organic solvent such as ethyl acetate.[1] d. Derivatize the extracted fatty acids to their corresponding methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.[5] e. Quantify the concentration of trans-2-decenoic acid by comparing the peak area to a standard curve.[5]

References

Technical Support Center: Purification of Commercial 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the purification of commercial 9-decenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial-grade this compound?

A1: Commercial this compound, while often of high nominal purity (e.g., >95%), can contain several types of impurities stemming from its synthesis and storage.[1] The primary contaminants are typically saturated fatty acids and isomers of decenoic acid. Identifying these is the first step in selecting an appropriate purification strategy.

Table 1: Common Impurities in Commercial this compound

Impurity CategorySpecific ExamplesTypical Concentration RangeRecommended Purification Method(s)
Saturated Fatty Acids Decanoic acid (Capric acid)1-5%Low-Temperature Crystallization, Urea Complexation
Isomeric Impurities Other decenoic acid isomers (e.g., 8-decenoic acid)0.5-3%Fractional Distillation
Shorter/Longer Chain Fatty Acids Octanoic acid, Dodecanoic acid< 1%Fractional Distillation[2]
Oxidation Products Aldehydes, ketones, peroxidesVariable (increases with improper storage)Column Chromatography, proper storage under inert gas[3]
Coloring Agents & High-Boiling Residues Uncharacterized polymeric materials< 1%Distillation[4]
Q2: My GC analysis shows a significant peak for decanoic acid. How can I remove this saturated fat impurity?

A2: The most effective method for separating saturated from unsaturated fatty acids of the same carbon chain length is low-temperature crystallization .[5][6] This technique leverages the difference in melting points between the two; saturated fatty acids typically have much higher melting points and will crystallize out of a solvent at low temperatures, while the unsaturated this compound remains in the liquid phase.

Objective: To selectively remove decanoic acid from this compound.

Materials:

  • Commercial this compound

  • Acetone (B3395972) (or another suitable solvent like hexane)

  • Low-temperature bath (e.g., acetone/dry ice, or a programmable chiller) capable of reaching -40°C to -60°C

  • Jacketed filtration funnel, pre-cooled

  • Vacuum flask and pump

Procedure:

  • Dissolution: Dissolve the commercial this compound in acetone. A common starting point is a 1:5 to 1:10 ratio (w/v) of fatty acid to solvent. Ensure it is fully dissolved at room temperature.

  • Cooling: Place the solution in the low-temperature bath. Cool the solution slowly and with gentle agitation. A slow cooling rate promotes the formation of more stable, pure crystals.[7]

  • Crystallization: Hold the solution at a target temperature, typically between -40°C and -60°C, for 2-4 hours. During this time, the higher-melting point decanoic acid will precipitate as a white solid.

  • Filtration: Quickly filter the cold mixture through the pre-cooled jacketed filtration funnel under vacuum. The solid material collected on the filter is the enriched saturated fatty acid fraction. The filtrate contains the purified this compound.

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

  • Purity Analysis: Analyze the purity of the resulting this compound using Gas Chromatography (GC) or Reverse-Phase HPLC to confirm the reduction of decanoic acid.[8]

Troubleshooting Guide

Problem: I need to achieve >99.5% purity for a sensitive application. A single purification step is insufficient.

Solution: A multi-step purification workflow combining fractional distillation and crystallization is necessary for achieving very high purity. Distillation is excellent for removing impurities with different boiling points (e.g., different chain lengths or some isomers), while crystallization is superior for separating saturated from unsaturated acids.[4][9]

PurificationWorkflow Start Commercial This compound (>95%) Distill Fractional Vacuum Distillation Start->Distill GC1 GC Purity Check 1 Distill->GC1 Distillate Enriched 9-Decenoic Acid Fraction (~98-99%) GC1->Distillate Correct Boiling Point Crystallize Low-Temperature Crystallization Distillate->Crystallize GC2 GC Purity Check 2 Crystallize->GC2 Final High-Purity This compound (>99.5%) GC2->Final Purity >99.5% Store Store under N2/Ar at 2-8°C Final->Store

Caption: High-purity purification workflow for this compound.

Objective: To separate this compound from impurities with significantly different boiling points.

Procedure:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a packed column (e.g., Vigreux or packed with Raschig rings), and temperature probes for the pot and head.

  • Vacuum: Evacuate the system to a pressure of 0.1 to 10 mmHg. A high vacuum is crucial to lower the boiling point and prevent thermal decomposition of the fatty acid.[10]

  • Heating: Gently heat the distillation flask containing the commercial this compound.

  • Fraction Collection: Collect fractions based on the boiling point at the distillation head. The boiling point of this compound is approximately 270°C at atmospheric pressure, but will be significantly lower under vacuum (e.g., ~95°C at 0.1 mmHg).[11][12] Discard the initial low-boiling fraction and the final high-boiling residue.

  • Analysis: Analyze the collected fractions by GC to identify the one with the highest concentration of this compound before proceeding to the next purification step.

Problem: The purified this compound turns yellow and develops an off-odor after storage.

Solution: This indicates oxidation of the double bond. Unsaturated fatty acids are susceptible to degradation by light, heat, and oxygen.[3] Proper handling and storage are critical to maintain purity.

OxidationPrevention Start Is the purified This compound pure? AddAnti Add Antioxidant (e.g., BHT, Tocopherol @ 0.1%) Start->AddAnti Yes Repurify Repurify via Chromatography/Distillation Start->Repurify No Inert Blanket with Inert Gas (N2 or Ar) AddAnti->Inert Store Store in Amber Vial at 2-8°C, away from light Inert->Store End Product Stable Store->End

Caption: Decision-making process for preventing this compound oxidation.

Storage Recommendations:

  • Inert Atmosphere: After purification, blanket the acid with an inert gas like nitrogen or argon before sealing the container.[3]

  • Low Temperature: Store the sealed container at refrigerated temperatures (2-8°C).

  • Light Protection: Use amber glass vials or wrap the container in foil to protect it from light.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or alpha-tocopherol.[1]

References

Stability issues of 9-decenoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-decenoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound, a monounsaturated fatty acid, is susceptible to two primary degradation pathways in aqueous solutions:

  • Oxidation: The double bond in the 9-position is prone to oxidation, which can be initiated by factors such as exposure to oxygen, light, and the presence of metal ions. This can lead to the formation of hydroperoxides, aldehydes, ketones, and shorter-chain fatty acids.

  • Hydrolysis of Esters (if applicable): If this compound is present as an ester, it can undergo hydrolysis back to the carboxylic acid and the corresponding alcohol, particularly under acidic or basic conditions.

Q2: What is the expected solubility of this compound in water?

This compound has very low solubility in water. Its solubility is estimated to be around 74.1 mg/L at 25°C. This poor aqueous solubility can present challenges in formulation and may impact its stability, as undissolved material can have different degradation kinetics.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by the pH of the aqueous solution.

  • Acidic Conditions (pH < 4): Generally, the ester form of fatty acids is more susceptible to hydrolysis under acidic conditions. For the free acid, low pH can suppress the ionization of the carboxyl group, which may affect its aggregation state and interaction with other components.

  • Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, the carboxyl group will be deprotonated, forming the carboxylate salt. While this may increase solubility, the double bond remains susceptible to oxidation.

  • Strongly Alkaline Conditions (pH > 10): High pH can accelerate the autoxidation of unsaturated fatty acids.

Q4: What is the impact of temperature and light on the stability of this compound solutions?

  • Temperature: Increased temperature accelerates the rate of both oxidation and hydrolysis reactions. For long-term storage, it is recommended to keep aqueous solutions of this compound at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.

  • Light: Exposure to light, particularly UV light, can initiate and accelerate the photo-oxidation of the double bond in this compound. It is crucial to protect solutions from light by using amber vials or by working in a light-protected environment.

Q5: What are common signs of this compound degradation in my experiments?

Degradation of this compound can manifest in several ways:

  • Physical Changes: Appearance of turbidity, precipitation, or a change in color of the solution.

  • Chemical Changes: A noticeable change in the pH of the solution or the appearance of new peaks in analytical chromatograms (e.g., HPLC or GC).

  • Biological Inactivity: A decrease or loss of the expected biological activity in your assay.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
My this compound solution has become cloudy or has a precipitate. Poor solubility of this compound. Degradation leading to insoluble products.1. Verify Concentration: Ensure the concentration of this compound does not exceed its solubility limit in your aqueous buffer. 2. Solubilizing Agents: Consider the use of co-solvents (e.g., ethanol (B145695), DMSO) or surfactants to improve solubility. Note that the choice of solubilizing agent should be compatible with your experimental system. 3. pH Adjustment: Adjusting the pH to be above the pKa of the carboxylic acid (~4.8) will convert it to the more soluble carboxylate salt. 4. Check for Degradation: Analyze the solution using HPLC or GC to check for the presence of degradation products.
I am observing a rapid loss of biological activity of my this compound solution. Chemical degradation of this compound due to oxidation or other pathways.1. Protect from Oxygen: Prepare solutions using deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Control Temperature: Store stock solutions at ≤ -20°C and working solutions at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles. 4. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol, to your stock solution. The compatibility of the antioxidant with your experimental system must be verified.
My analytical results (HPLC/GC) show multiple unexpected peaks. Degradation of this compound into various byproducts.1. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the observed peaks are indeed degradants. 2. Review Storage Conditions: Ensure that the storage conditions of your stock and working solutions are optimal (see recommendations above). 3. Purity of Starting Material: Verify the purity of your this compound starting material.
The pH of my buffered this compound solution is changing over time. Degradation of this compound can lead to the formation of acidic byproducts, causing a drop in pH.1. Monitor pH: Regularly monitor the pH of your solutions. 2. Investigate Degradation: A significant change in pH is a strong indicator of degradation. Analyze the solution for degradation products. 3. Buffer Capacity: Ensure that the buffer system you are using has sufficient capacity to maintain the desired pH throughout the experiment.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Aqueous Stock Solution

This protocol outlines a general procedure for preparing and storing a stock solution of this compound to minimize degradation.

Materials:

  • This compound (high purity)

  • Ethanol (or DMSO), analytical grade

  • Aqueous buffer of choice (deoxygenated)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Initial Dissolution: Accurately weigh the desired amount of this compound. Dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

  • Dilution in Aqueous Buffer: Slowly add the deoxygenated aqueous buffer to the dissolved this compound while gently vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas (nitrogen or argon) for 1-2 minutes to displace oxygen.

  • Storage: Tightly cap the vial and store at ≤ -20°C for long-term storage. For short-term use, store at 2-8°C and use within a few days. Protect from light at all times.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

This protocol provides a framework for conducting a forced degradation study to understand the degradation profile of this compound.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60°C in a neutral aqueous solution for 48 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature for 24 hours.

Procedure:

  • Prepare separate aqueous solutions of this compound for each stress condition.

  • Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light).

  • After the specified time, neutralize the acid and base-stressed samples.

  • Analyze all samples, including the control, by a stability-indicating analytical method, such as HPLC-UV or GC-MS, to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_results Data Analysis start Weigh this compound dissolve Dissolve in Organic Solvent start->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute purge Purge with Inert Gas dilute->purge store Store at ≤ -20°C purge->store stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) store->stress control Control Sample (2-8°C, Dark) store->control analyze Analytical Testing (HPLC/GC) stress->analyze control->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation identify->quantify pathway Propose Degradation Pathway quantify->pathway

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Ester Hydrolysis (if applicable) This compound This compound hydroperoxides Hydroperoxides This compound->hydroperoxides O₂, light, metal ions aldehydes_ketones Aldehydes & Ketones hydroperoxides->aldehydes_ketones cleavage short_chain_acids Shorter-Chain Fatty Acids aldehydes_ketones->short_chain_acids further oxidation ester This compound Ester acid_alcohol This compound + Alcohol ester->acid_alcohol H⁺ or OH⁻

Caption: Potential degradation pathways of this compound and its esters.

Technical Support Center: Optimizing Fermentation for 9-Decenoic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for the biosynthesis of 9-decenoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to streamline your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Issue Potential Cause(s) Troubleshooting Steps
Low Biomass Production 1. Suboptimal growth medium (e.g., nutrient limitation).[1] 2. Inadequate aeration or agitation. 3. Incorrect temperature or pH.[2][3] 4. Presence of inhibitory compounds in the feedstock.1. Review and optimize media components (carbon, nitrogen, trace elements). Consider using a richer medium for initial growth phases. 2. Increase agitation speed and/or airflow to ensure sufficient dissolved oxygen. Monitor dissolved oxygen levels. 3. Verify and calibrate temperature and pH probes. Perform small-scale experiments to determine the optimal temperature and pH for your specific microbial strain. 4. If using complex feedstocks, pretreat them to remove potential inhibitors.
Low this compound Titer 1. Inefficient precursor supply (e.g., acetyl-CoA). 2. Low expression or activity of key biosynthetic enzymes. 3. Product toxicity or inhibition.[4] 4. Suboptimal induction conditions (if using an inducible promoter).[2][5] 5. Competing metabolic pathways are consuming precursors.1. Engineer the host strain to increase the pool of acetyl-CoA. Supplement the medium with precursors if possible. 2. Optimize codon usage of the biosynthetic genes for the expression host. Overexpress key enzymes in the pathway. 3. Implement in-situ product removal strategies, such as solvent extraction or adsorption, to keep the concentration of this compound in the broth low.[4] 4. Optimize inducer concentration and the timing of induction.[2][5] 5. Use metabolic engineering to knock out or downregulate competing pathways.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum quality.[4] 2. Fluctuations in raw material quality.[4] 3. Inconsistent control of fermentation parameters.1. Standardize seed culture preparation, including age, cell density, and metabolic activity.[4] 2. Implement stringent quality control for all media components and feedstocks.[4] 3. Ensure proper calibration and functioning of all sensors and controllers on the bioreactor.
Foaming in the Bioreactor 1. High cell density.[4] 2. Accumulation of surfactant-like products.[4] 3. High agitation or aeration rates.1. Add an appropriate antifoaming agent. 2. Optimize feeding strategies to avoid the rapid accumulation of substrates that can be converted to surfactants.[4] 3. Reduce agitation and aeration to the minimum levels that still provide adequate mixing and oxygen supply.
Difficulty in Product Extraction and Purification 1. Emulsion formation during liquid-liquid extraction.[4] 2. Co-elution of impurities during chromatography.[4] 3. Product degradation during purification.[4]1. Optimize mixing intensity and settling time. Consider using demulsifiers or changing the extraction solvent.[4] 2. Optimize the stationary and mobile phases for better resolution. Consider alternative chromatographic techniques.[4] 3. Use milder purification conditions (e.g., lower temperatures, neutral pH).[4]

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for this compound production?

A1: The most critical parameters to optimize include temperature, pH, dissolved oxygen, agitation speed, and the composition of the fermentation medium (carbon source, nitrogen source, and trace elements). For instance, in the production of a similar compound, trans-2-decenoic acid, a culture temperature of 37°C and an induction temperature of 30°C were found to be optimal.[2][5]

Q2: How can I increase the precursor supply for this compound biosynthesis?

A2: Enhancing the precursor pool, primarily acetyl-CoA, is crucial. This can be achieved through metabolic engineering strategies such as overexpressing enzymes involved in acetyl-CoA synthesis (e.g., pyruvate (B1213749) dehydrogenase) or knocking out competing pathways that consume acetyl-CoA.

Q3: What type of microbial host is best suited for this compound production?

A3: Escherichia coli and the oleaginous yeast Yarrowia lipolytica are commonly used hosts for fatty acid production.[6][7] E. coli offers rapid growth and well-established genetic tools, while Y. lipolytica naturally accumulates high levels of lipids. The choice of host will depend on the specific metabolic engineering strategies you plan to implement.

Q4: How can I minimize the toxicity of this compound to the production host?

A4: Product toxicity can limit final titers. Strategies to mitigate this include in-situ product removal, where the this compound is continuously removed from the fermentation broth as it is produced. This can be achieved through techniques like solvent extraction, adsorption, or the use of a two-phase fermentation system.[4]

Q5: What analytical methods are suitable for quantifying this compound in my fermentation broth?

A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for quantifying fatty acids. For GC analysis, derivatization to fatty acid methyl esters (FAMEs) is typically required. HPLC can often be performed without derivatization, using a C18 reversed-phase column.[8]

Data Presentation

Table 1: Optimized Fermentation Conditions for Unsaturated Fatty Acid Production in Yarrowia lipolytica

This table summarizes the optimized media components for the production of cis-9-heptadecenoic acid, which can serve as a starting point for optimizing this compound production.[6]

ComponentOptimal Concentration (g/L)
Sucrose52.4
Glycerol26.9
Sodium Acetate10.4
Sodium Propionate5.0
Yeast Extract4.0
Table 2: Optimized Fermentation Parameters for trans-2-Decenoic Acid Production in E. coli

This table provides optimized process parameters from a study on a related decenoic acid isomer, which can be adapted for this compound.[2]

ParameterOptimal Value
Seed Culture Time20 hours
Culture Temperature37 °C
Inoculation Amount1%
Induction Temperature30 °C
Substrate (Decanoic Acid) Feed Rate0.15 g/L/h
Inducer (e.g., IPTG) Concentration5.60 g/L
MnCl₂ Concentration0.10 mM

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Aseptically transfer a single colony of the production strain from a fresh agar (B569324) plate into a 50 mL sterile centrifuge tube containing 10 mL of seed culture medium (e.g., Luria-Bertani broth or YPD).

  • Incubate the tube at the optimal growth temperature (e.g., 37°C for E. coli) with shaking at 200-250 rpm.[2]

  • Grow the seed culture for a standardized period (e.g., 16-20 hours) to ensure the cells are in the late exponential growth phase.[2]

  • Use this seed culture to inoculate the main bioreactor at a specified volume percentage (e.g., 1-5%).[2]

Protocol 2: Bioreactor Fermentation
  • Prepare the fermentation medium according to the optimized composition and sterilize the bioreactor.

  • Calibrate the pH and dissolved oxygen probes before inoculation.

  • Inoculate the bioreactor with the prepared seed culture.

  • Maintain the fermentation parameters (temperature, pH, dissolved oxygen) at their setpoints.

  • If using an inducible system, add the inducer at the predetermined time point (e.g., when the optical density reaches a specific value).

  • If feeding a precursor, start the feed at the appropriate time and rate.

  • Collect samples aseptically at regular intervals for analysis of cell growth (OD600) and this compound concentration.

Protocol 3: Quantification of this compound by GC-MS
  • Lipid Extraction:

    • Centrifuge a known volume of the fermentation broth to pellet the cells.

    • Wash the cell pellet with distilled water.

    • Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Transesterification to FAMEs:

    • Evaporate the solvent from the lipid extract.

    • Add a methanolic HCl or BF₃-methanol solution to the dried lipids.

    • Heat the mixture (e.g., at 85°C for 1 hour) to convert the fatty acids to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Extract the FAMEs with a non-polar solvent like hexane (B92381).

    • Inject the hexane layer into a GC-MS system equipped with a suitable capillary column (e.g., a wax column).

    • Identify and quantify the this compound methyl ester peak by comparing its retention time and mass spectrum to a known standard.

Visualizations

fatty_acid_biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcylACP Fatty Acyl-ACP MalonylCoA->FattyAcylACP FAS AcylCarrierProtein Acyl Carrier Protein (ACP) AcylCarrierProtein->FattyAcylACP FattyAcylACP->FattyAcylACP NineDecenoylACP 9-Decenoyl-ACP FattyAcylACP->NineDecenoylACP Desaturase NineDecenoicAcid This compound NineDecenoylACP->NineDecenoicAcid Thioesterase Thioesterase Thioesterase->NineDecenoicAcid optimization_workflow StrainSelection Strain Selection & Metabolic Engineering MediaOptimization Media Optimization (One-Factor-at-a-Time) StrainSelection->MediaOptimization StatisticalDesign Statistical Design of Experiments (e.g., Box-Behnken) MediaOptimization->StatisticalDesign FermentationOptimization Fermentation Parameter Optimization (pH, Temp, DO) StatisticalDesign->FermentationOptimization ScaleUp Scale-Up to Bioreactor FermentationOptimization->ScaleUp DownstreamProcessing Downstream Processing & Purification ScaleUp->DownstreamProcessing

References

Preventing oxidation of 9-decenoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing oxidation.

Troubleshooting Guides & FAQs

This section provides direct answers to specific issues you may encounter during your experiments.

Q1: What is lipid oxidation and why is this compound susceptible to it?

A: Lipid oxidation is a chemical degradation process involving the reaction of lipids with oxygen. This process leads to the formation of primary oxidation products like hydroperoxides, which are unstable and can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds. These secondary products can cause rancidity and may be toxic.

This compound, being a monounsaturated fatty acid, contains a carbon-carbon double bond. This double bond is a reactive site that is susceptible to attack by oxygen, initiating the oxidation cascade. Factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions can accelerate this process.[1][2]

Q2: I've noticed a change in the smell and color of my this compound sample. What could be the cause?

A: A change in odor, often described as rancid, and a yellowing or darkening of the color are classic indicators of lipid oxidation.[2] The volatile secondary oxidation products are responsible for the unpleasant smell. If you observe these changes, it is highly likely that your sample has undergone significant oxidation and may not be suitable for sensitive experiments, as its chemical structure has been altered.

Q3: How can I prevent the oxidation of my this compound during long-term storage?

A: To prevent oxidation during long-term storage, it is crucial to minimize your sample's exposure to oxygen, light, and high temperatures. The recommended storage conditions are:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C.[3]

  • Inert Atmosphere: Before sealing, flush the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.[3]

  • Light Protection: Store in amber glass vials or wrap the container with aluminum foil to protect it from light.[3]

  • Aliquotting: For frequently used samples, it is best to aliquot the this compound into smaller, single-use vials. This practice minimizes the exposure of the entire stock to repeated freeze-thaw cycles and atmospheric oxygen each time the container is opened.

Q4: Are there any chemical additives I can use to prevent oxidation?

A: Yes, antioxidants can be added to this compound to inhibit oxidation. Antioxidants work by interrupting the free-radical chain reactions of oxidation. Common choices for lipids include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tertiary butylhydroquinone (TBHQ) [4]

  • Tocopherols (Vitamin E)

The choice and concentration of antioxidant will depend on the specific application and subsequent analytical methods. It is important to ensure that the chosen antioxidant does not interfere with your downstream experiments.

Q5: How can I check if my this compound sample has started to oxidize?

A: Several analytical methods can be used to quantify the extent of lipid oxidation. Two common methods are:

  • Peroxide Value (PV) Titration: This method measures the concentration of primary oxidation products (hydroperoxides).[5][6] A higher peroxide value indicates a greater extent of initial oxidation.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures malondialdehyde (MDA), a major secondary oxidation product.[7][8][9] An increased level of TBARS is indicative of advanced oxidation.

More sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used to identify and quantify specific oxidation products.[10][11][12]

Data Presentation

The following tables provide a summary of recommended storage conditions and the expected impact on the stability of unsaturated fatty acids, which can be used as a guideline for this compound.

Disclaimer: The quantitative data presented below is compiled from studies on oleic acid and other short-chain unsaturated fatty acids. While chemically similar, the exact shelf-life and optimal antioxidant concentrations for this compound may vary. This data should be used as a reference, and it is recommended to perform stability studies for your specific application.

Table 1: Recommended Storage Conditions to Minimize Oxidation

ParameterRecommendationRationale
Temperature -20°C for short-term (weeks to months) -80°C for long-term (months to years)Reduces the rate of chemical reactions, including oxidation.[13][14]
Atmosphere Inert Gas (Nitrogen or Argon) BlanketDisplaces oxygen, a key reactant in the oxidation process.[3]
Light Amber vials or protection from lightLight, especially UV, can catalyze the formation of free radicals, initiating oxidation.[3]
Container Glass vials with airtight caps (B75204) (e.g., PTFE-lined)Prevents exposure to atmospheric oxygen and moisture.
Purity Use high-purity this compoundImpurities, especially metal ions, can act as pro-oxidants.

Table 2: Common Antioxidants for Unsaturated Fatty Acids

AntioxidantTypical Concentration Range (w/w)Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Free radical scavenger
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Free radical scavenger
Tertiary Butylhydroquinone (TBHQ) 0.01% - 0.02%Potent free radical scavenger[4]
α-Tocopherol (Vitamin E) 0.02% - 0.1%Free radical scavenger

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Laboratory-Scale Storage

Objective: To displace oxygen from the headspace of a storage vial containing this compound to prevent oxidation.

Materials:

  • Vial containing this compound

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator

  • Tubing

  • Sterile pipette tip or needle

Procedure:

  • If the this compound is frozen, allow it to thaw completely at room temperature.

  • Open the vial containing the this compound.

  • Set the gas regulator to a low, gentle flow rate (e.g., 1-2 psi).

  • Attach a sterile pipette tip or needle to the end of the tubing from the gas cylinder.

  • Position the tip of the pipette or needle just above the surface of the this compound inside the vial.

  • Gently flush the headspace of the vial with the inert gas for 30-60 seconds. The gentle flow will displace the heavier air.

  • Carefully remove the pipette tip or needle while the gas is still flowing and immediately seal the vial with an airtight cap.

  • Store the vial at the recommended low temperature.

Protocol 2: Determination of Peroxide Value (PV) by Titration

Objective: To quantify the concentration of hydroperoxides in a this compound sample as an indicator of primary oxidation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flask (250 mL)

  • Burette

  • Pipettes and graduated cylinders

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent to the flask and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution to the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water and swirl the flask.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow iodine color almost disappears.

  • Add 1-2 mL of the 1% starch indicator solution. The solution will turn a blue/purple color.

  • Continue the titration with the sodium thiosulfate solution, drop by drop, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using all reagents except the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To measure the concentration of malondialdehyde (MDA) in a this compound sample as an indicator of secondary oxidation.

Materials:

  • This compound sample

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 N HCl)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) (TMP) for standard curve

  • Test tubes

  • Water bath (95-100°C)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of MDA or TMP standards of known concentrations.

  • Sample Preparation: Mix a known amount of the this compound sample with the TCA solution to precipitate any interfering substances. Centrifuge and collect the supernatant.

  • Reaction: In a test tube, mix a volume of the sample supernatant or standard with the TBA reagent.

  • Incubation: Heat the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow the color to develop. A pink-red color will form.

  • Cooling: Cool the tubes in an ice bath to stop the reaction.

  • Measurement: Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer.

  • Calculation: Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. The results are typically expressed as nmol MDA equivalents per mg of sample.

Mandatory Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing this compound Oxidation cluster_storage Storage cluster_handling Handling cluster_monitoring Quality Control storage_temp Select Storage Temperature (-20°C or -80°C) aliquot Aliquot into Single-Use Vials storage_temp->aliquot inert_gas Blanket with Inert Gas (Nitrogen/Argon) aliquot->inert_gas light_protect Protect from Light (Amber Vials) inert_gas->light_protect thaw Thaw at Room Temperature light_protect->thaw minimize_exposure Minimize Exposure to Air thaw->minimize_exposure use_promptly Use Promptly After Thawing minimize_exposure->use_promptly pv_assay Peroxide Value (PV) Assay use_promptly->pv_assay tbars_assay TBARS Assay Lipid_Peroxidation_Pathway Simplified Pathway of Lipid Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Decomposition initiator Initiator (e.g., Light, Heat, Metal) fatty_acid Unsaturated Fatty Acid (this compound) initiator->fatty_acid lipid_radical Lipid Radical (L•) fatty_acid->lipid_radical H• abstraction oxygen Oxygen (O2) lipid_radical->oxygen peroxyl_radical Lipid Peroxyl Radical (LOO•) oxygen->peroxyl_radical new_fatty_acid Another Unsaturated Fatty Acid peroxyl_radical->new_fatty_acid hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) peroxyl_radical->hydroperoxide new_fatty_acid->hydroperoxide H• abstraction new_lipid_radical New Lipid Radical (L•) secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxide->secondary_products Decomposition

References

Technical Support Center: Method Refinement for Detecting Trace Amounts of 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental detection of trace amounts of 9-decenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: Free fatty acids like this compound are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1] This leads to poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2] Derivatization, typically by converting the fatty acid into a fatty acid methyl ester (FAME), increases its volatility and reduces its polarity. This process neutralizes the polar carboxyl group, leading to sharper, more symmetrical peaks and improved separation based on properties like boiling point and degree of unsaturation.[1][3]

Q2: What are the most common derivatization methods for preparing this compound for GC-MS analysis?

A2: The most common methods for preparing fatty acid methyl esters (FAMEs) include:

  • Acid-catalyzed esterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used. BF₃-methanol is effective for esterifying free fatty acids under mild conditions.[1][3]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters. This method is also effective for other functional groups like hydroxyls.[1][3][4]

Q3: Can this compound be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?

A3: Yes, LC-MS based methods can often analyze free fatty acids directly, avoiding the need for derivatization. Reversed-phase chromatography is well-suited for the analysis of hydrophobic molecules like this compound. For optimal results, acquiring MS data in negative ion mode is generally more appropriate for fatty acid analysis as it minimizes in-source water loss that can occur in positive ion mode. However, for very low concentrations, derivatization may still be employed to enhance ionization efficiency and improve sensitivity.[5]

Q4: My library search for this compound is yielding low match scores. What could be the issue?

A4: Low match scores in a library search can be due to several factors:

  • Deconvolution: Ensure that your chromatographic peaks are properly deconvoluted and that the mass spectrum is "clean" and free from co-eluting compounds and background noise.[1]

  • Library Quality: The spectral library you are using may not contain the specific derivative of this compound you have analyzed, or the library entry may be of poor quality.[1]

  • Derivatization Issues: Incomplete or side reactions during the derivatization process can lead to unexpected mass spectra.[1]

  • Retention Information: Do not rely solely on the mass spectrum. Use retention time or retention index information as an additional filter to confirm the identity of your analyte.[1]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Solution Citation
Poor Peak Shape (Tailing) Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner. Ensure the column is in good condition. Consider trimming the first few centimeters of the column.[2]
Incomplete derivatization.Optimize derivatization reaction time and temperature. Ensure the sample is dry, as water can hinder the reaction.[2]
Improper column installation.Reinstall the column, ensuring it is correctly positioned in both the inlet and the detector to avoid dead volume.[2]
Low Signal Intensity / No Peak Sample degradation in a hot injector.Consider using a lower injector temperature.[6]
Leaks in the injector.Perform a leak check of the injector and ensure the septum is not leaking.[6]
Column issues (contamination or degradation).Bake out the column to remove contaminants or trim the front end. If the problem persists, replace the column.[6]
MS detector not properly tuned.Verify that the MS detector is properly tuned and that the detector voltage is adequate.[1]
Ghost Peaks / Carryover Contamination in the syringe.Thoroughly clean the syringe with an appropriate solvent between injections.[1]
Carryover from a previous injection.Run a blank solvent injection to confirm carryover. Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.[1]
Contaminated inlet liner.Replace the inlet liner.[1]
Poor Resolution Suboptimal carrier gas flow rate.Optimize the linear velocity of the carrier gas for your specific column dimensions.[2]
Column overload.Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[2]
Incorrect oven temperature program.Modify the temperature ramp to better separate the compounds of interest.[7]
LC-MS/MS Analysis
Problem Potential Cause Solution Citation
Low Signal Intensity Inefficient ionization.For free fatty acids, use negative ion mode ESI. Optimize source parameters (e.g., source temperature, nebulizer gas).[8]
Suboptimal mobile phase.For negative ion mode, consider a mobile phase with a basic or neutral pH (e.g., using ammonium (B1175870) bicarbonate) instead of an acidic modifier.
Matrix effects (ion suppression).Improve sample cleanup procedures. Use a deuterated internal standard to compensate for matrix effects.[9]
Poor Peak Shape Incompatible solvent for injection.Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase.[9]
Column degradation.Flush the column or replace it if it's at the end of its lifetime.[9]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.[9]
Column temperature variations.Use a column oven to maintain a stable temperature.[9]

Quantitative Data

The following table summarizes representative performance data for the analysis of fatty acids in complex matrices, such as royal jelly, which contains this compound derivatives. This data can serve as a benchmark for method development.

Analytical Method Analyte Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) RSD (%) Citation
HPLC-UV10-HDARoyal Jelly0.05 µg/mL0.25 µg/mL97.4 - 100.42.4 - 3.4[10]
LC-HRMSPalmitic AcidRoyal Jelly---[11]
LC-HRMSStearic AcidRoyal Jelly---[11]
LC-HRMSOleic AcidRoyal Jelly---[11]

10-HDA (10-hydroxy-2-decenoic acid) is a major fatty acid in royal jelly and serves as a good analytical surrogate for methods targeting decenoic acid derivatives.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound via FAME Derivatization

This protocol outlines the esterification of this compound to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner.[3][12]

  • If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[3]

  • Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the sample.[3][12]

  • Seal the tube tightly and heat at 60°C for 5-10 minutes.[12]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381).[12]

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.[12]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.[12]

2. GC-MS Parameters (Example):

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the direct analysis of this compound in biological samples.

1. Sample Preparation:

  • For liquid samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) containing an appropriate deuterated internal standard (e.g., this compound-d4).

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% acetic acid (for comparison) or 10 mM ammonium bicarbonate (recommended for negative mode).

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v).

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min 30% B, 2-15 min ramp to 95% B, hold for 5 min, then return to 30% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS Parameters: Optimize source parameters (capillary voltage, source temperature, gas flows) for this compound.

  • MRM Transitions: For quantification, monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion. For this compound (C10H18O2, MW: 170.25), the precursor would be m/z 169.1. Product ions would need to be determined by infusing a standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Biological Matrix) Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization to FAME (BF3-Methanol) Drying->Derivatization Final_Extract Extraction of FAMEs (Hexane) Derivatization->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Identification Compound Identification (Library Search & RT) Processing->Identification Quantification Quantification Identification->Quantification Troubleshooting_Workflow Start Problem Identified: Poor Chromatographic Peak CheckShape Assess Peak Shape Start->CheckShape Tailing Peak Tailing? CheckShape->Tailing Fronting Peak Fronting? CheckShape->Fronting Broad Broad Peak? CheckShape->Broad Sol_Tailing1 Check for Active Sites (Inlet Liner, Column) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Verify Derivatization Completion Tailing->Sol_Tailing2 Yes Sol_Fronting Check for Column Overload (Dilute Sample) Fronting->Sol_Fronting Yes Sol_Broad Optimize Oven Temp. Program & Flow Rate Broad->Sol_Broad Yes End Problem Resolved Sol_Tailing1->End Sol_Tailing2->End Sol_Fronting->End Sol_Broad->End

References

Technical Support Center: Overcoming 9-Decenoic Acid Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 9-decenoic acid in cell culture media.

Troubleshooting Guide

This section offers step-by-step solutions to specific problems that may arise during your experiments.

Issue 1: Precipitate Forms Upon Addition of this compound to Culture Media

  • Cause: this compound, like other long-chain fatty acids, has poor aqueous solubility. Direct addition to culture media, an aqueous environment, can cause it to precipitate out of solution, making it unavailable to the cells and potentially causing cytotoxicity.[1][2] This is often due to "solvent shock," where a concentrated stock in an organic solvent is rapidly diluted in the aqueous medium.[3]

  • Solution Workflow:

    • Carrier-Mediated Solubilization: The most common and recommended method is to complex the fatty acid with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).[1][4] This mimics the physiological transport of fatty acids in the bloodstream.[5] The BSA encapsulates the fatty acid, rendering it soluble in the aqueous media.[6]

    • Solvent-Based Approaches (with caution):

      • Ethanol (B145695): Dissolve this compound in ethanol to create a stock solution.[7] However, the final concentration of ethanol in the culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent toxicity.[8][9]

      • DMSO: Dimethyl sulfoxide (B87167) (DMSO) can also be used as a solvent.[10] Similar to ethanol, the final concentration of DMSO should be minimized, generally to less than 0.5%, as higher concentrations can be cytotoxic.[8][11][12]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like fatty acids, increasing their water solubility.[13][14]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Cause: This can stem from several factors related to the preparation and handling of the this compound solution:

    • Variable Fatty Acid:BSA Molar Ratio: The ratio of fatty acid to BSA is critical and can significantly impact the biological response.[1] Different ratios can lead to varying availability of the fatty acid to the cells.[10]

    • Incomplete Solubilization: If the fatty acid is not fully complexed with BSA or dissolved in the solvent, the actual concentration in the media will be lower and more variable than intended.

    • Degradation of Stock Solution: Improper storage of stock solutions can lead to degradation of the fatty acid.

  • Solution Workflow:

    • Standardize the Fatty Acid:BSA Complexation Protocol: Follow a detailed and consistent protocol for preparing the fatty acid-BSA complex. (See Experimental Protocols section).

    • Ensure Complete Dissolution: When preparing stock solutions, ensure the this compound is fully dissolved. Gentle warming (up to 65°C) and vortexing can aid this process.[15]

    • Proper Stock Solution Storage: Aliquot stock solutions and store them at -20°C to minimize freeze-thaw cycles.[10] Protect from light to prevent oxidation.[7]

Issue 3: Observed Cellular Toxicity or Altered Phenotype in Control Group

  • Cause: The solubilization method itself can sometimes introduce artifacts:

    • Solvent Toxicity: As mentioned, high concentrations of ethanol or DMSO can be toxic to cells.[8][16]

    • "Free" BSA Effects: The use of fatty acid-free BSA in the control group can sometimes have biological effects on its own, as it can bind to other lipids present in the serum of the culture medium.[1]

  • Solution Workflow:

    • Proper Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solubilizing agent (e.g., BSA, ethanol, or DMSO) as the experimental groups, but without the this compound.[9]

    • Determine Optimal Solvent Concentration: If using a solvent, perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.[17]

    • Consider Alternatives to "Empty" BSA: One approach to control for BSA effects is to add the fatty acid of interest directly to media containing Fetal Bovine Serum (FBS), allowing it to complex with the albumin already present.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method to solubilize this compound for cell culture experiments?

The most widely recommended and physiologically relevant method is to complex it with fatty acid-free Bovine Serum Albumin (BSA).[1][4] This method enhances solubility and facilitates cellular uptake.[10] Using solvents like ethanol or DMSO is also possible, but care must be taken to keep the final solvent concentration low to avoid toxicity.[8][9]

Q2: How do I prepare a this compound-BSA complex?

A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve preparing separate stock solutions of this compound (often in ethanol) and fatty acid-free BSA, then mixing them under controlled temperature and incubation conditions to allow for complex formation.[15][18]

Q3: What is the optimal fatty acid to BSA molar ratio?

The optimal ratio can vary depending on the cell type and the desired biological effect.[1] Ratios from 1.5:1 to 5:1 (fatty acid:BSA) are commonly used.[15] It is crucial to determine the most appropriate ratio for your specific experimental system and to report it clearly in your methodology.[1]

Q4: What are the maximum non-toxic concentrations of DMSO and ethanol in cell culture?

For most cell lines, a final DMSO concentration of 0.5% or less is generally considered safe, although some sensitive or primary cells may require concentrations below 0.1%.[8][12][17] Similarly, for ethanol, the final concentration should ideally be kept below 0.1%, with some protocols suggesting a limit of 0.05%.[1][9] It is always best to perform a viability assay to determine the tolerance of your specific cell line.[17]

Q5: Can I dissolve this compound directly in culture media containing serum?

Yes, this is an alternative approach. You can dissolve the this compound in a small amount of solvent and then add it directly to media containing Fetal Bovine Serum (FBS).[1] The fatty acid will then complex with the albumin present in the serum. This method can help minimize the effects of adding exogenous fatty acid-free BSA.[1]

Data Presentation

Table 1: Comparison of Solubilization Methods for this compound

MethodCarrier/SolventTypical Final ConcentrationAdvantagesDisadvantages
BSA Complexation Fatty Acid-Free BSAVaries (e.g., 0.5-1% BSA)Physiologically relevant, enhances cellular uptake, low toxicity.[1][10]Requires careful preparation, potential for "free" BSA effects.[1]
Solvent Dilution Ethanol< 0.1% - 0.5%Simple to prepare stock solutions.[7]Potential for cytotoxicity at higher concentrations.[1]
Solvent Dilution DMSO< 0.5%Effective for highly hydrophobic compounds.[10]Potential for cytotoxicity and can affect cell permeability.[4][8]
Inclusion Complex CyclodextrinsVariesCan significantly increase water solubility.[13]May alter bioavailability, potential for toxicity at high concentrations.[19]

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventRecommended Max. Concentration (General)Notes
Ethanol ≤ 0.1%Some protocols recommend as low as 0.05%.[1] Always perform a vehicle control.
DMSO ≤ 0.5%Some sensitive or primary cells may require < 0.1%.[8][17] Always perform a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex

This protocol is adapted from established methods for preparing fatty acid-BSA complexes for in vitro studies.[15][18]

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • MilliQ water or equivalent

  • Cell culture medium (e.g., DMEM)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 150 mM this compound Stock Solution:

    • Weigh out the appropriate amount of this compound.

    • Dissolve in 100% ethanol.

    • Gently warm at 65°C and vortex periodically until fully dissolved.[15]

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 10 g of fatty acid-free BSA in 100 mL of MilliQ water.

    • Sterile filter the solution using a 0.22 µm filter.

    • Store at 4°C.[15]

  • Complexation of this compound with BSA (Example for a 5:1 molar ratio to achieve a final concentration of 0.5 mM fatty acid):

    • In a sterile tube, add 67 µL of the 10% BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5 minutes.[15]

    • Add 3.3 µL of the 150 mM this compound stock solution to the warmed BSA.

    • Return the mixture to the 37°C water bath for 5 minutes.[15]

    • Incubate the mixture in the 37°C water bath for 1 hour to allow for complexation.[15]

    • Add 930 µL of pre-warmed (37°C) cell culture medium to the complex.

    • The final solution contains 0.5 mM this compound complexed with BSA.

  • Prepare a Vehicle Control:

    • In a separate sterile tube, add 67 µL of the 10% BSA solution.

    • Add 3.3 µL of 100% ethanol (the same volume as the fatty acid stock).

    • Follow the same incubation and dilution steps as for the fatty acid-BSA complex.[15]

Visualizations

experimental_workflow Workflow for Preparing and Using Solubilized this compound cluster_prep Preparation of Stock Solutions cluster_complex Complexation cluster_cell_culture Cell Culture Application prep_fa Prepare this compound Stock in Ethanol mix Mix this compound Stock with Warmed BSA Solution prep_fa->mix control Prepare and Use Vehicle Control (BSA + Ethanol) prep_bsa Prepare Fatty Acid-Free BSA Stock in Water prep_bsa->mix prep_bsa->control incubate Incubate at 37°C for 1 hour mix->incubate dilute Dilute Complex in Pre-warmed Culture Medium incubate->dilute treat Treat Cells with Final Solution dilute->treat control->treat Parallel Experiment signaling_pathway Potential Signaling Pathways Affected by Fatty Acids FA Fatty Acids (e.g., this compound) Membrane Cell Membrane FA->Membrane Interacts with MAPK MAPK Pathway (e.g., ERK) Membrane->MAPK PI3K_AKT PI3K/AKT Pathway Membrane->PI3K_AKT NFkB NF-κB Signaling Membrane->NFkB Proliferation Cell Proliferation MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation

References

Technical Support Center: Enhancing Decanoic Acid to trans-2-Decenoic Acid Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conversion of decanoic acid to trans-2-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this bioconversion process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for converting decanoic acid to trans-2-decenoic acid?

A1: The most prominently documented method is a biocatalytic conversion utilizing engineered Escherichia coli (E. coli).[1][2] This whole-cell catalysis approach leverages a modified β-oxidation pathway to achieve the desired conversion.[2][3][4]

Q2: What is the metabolic pathway involved in this biocatalytic conversion?

A2: The conversion is facilitated by a three-enzyme cascade within the engineered E. coli:

  • Acyl-CoA Synthetase (FadD): Activates decanoic acid to its coenzyme A thioester, decanoyl-CoA.[2][5]

  • Acyl-CoA Dehydrogenase (FadE): Catalyzes the α,β-dehydrogenation of decanoyl-CoA to form trans-2-decenoyl-CoA.[2][5]

  • Acyl-CoA Thioesterase (YdiI): Hydrolyzes trans-2-decenoyl-CoA to release the final product, trans-2-decenoic acid.[2][5]

To enhance product yield, genes involved in the degradation of fatty acids (fadR, fadB, fadJ) are often knocked out in the host E. coli strain.[2][5]

Q3: Are there chemical synthesis methods for this conversion?

A3: Yes, chemical methods for the α,β-dehydrogenation of carboxylic acids exist, often employing transition metal catalysts like palladium.[6][7][8] These methods can involve direct C-H activation. However, the biocatalytic route is often preferred for its specificity and milder reaction conditions.

Q4: What are the typical yields for the biocatalytic conversion?

A4: Under optimized fermentation conditions, a titer of approximately 1.98 g/L of trans-2-decenoic acid can be achieved.[1] Optimization of parameters like substrate feed rate, inducer concentration, and metal ion concentration is crucial for maximizing the yield.[1]

Troubleshooting Guide

Issue 1: Low Product Yield

Potential Cause Troubleshooting Step
Suboptimal Fermentation Conditions Systematically optimize key parameters such as temperature, pH, dissolved oxygen, and agitation speed.[9] Ensure the induction temperature is optimal for protein expression (e.g., 30°C).[1][2]
Inefficient Substrate Uptake or Conversion Verify the expression and activity of the key enzymes (FadD, FadE, YdiI). Consider metabolic engineering strategies to further enhance the pathway.[9]
Product Inhibition or Toxicity High concentrations of trans-2-decenoic acid may be toxic to the E. coli cells. Consider implementing in-situ product removal strategies, such as solvent extraction, to prevent accumulation.[9]
Poor Induction Optimize the concentration of the inducer (e.g., IPTG) and the cell density (OD₆₀₀) at which induction is initiated.[1][2]
Metal Ion Deficiency Ensure the presence of necessary cofactors. For instance, MnCl₂ has been shown to be a critical component to optimize, with a concentration of 0.10 mM being effective.[1][2]

Issue 2: Poor Growth of Engineered E. coli

Potential Cause Troubleshooting Step
Toxicity of Decanoic Acid High initial concentrations of the substrate, decanoic acid, can be toxic. Implement a fed-batch strategy with a controlled substrate flow rate (e.g., 0.15 g/L) to maintain a low, non-toxic concentration in the medium.[1][2]
Inappropriate Culture Conditions Ensure the seed culture is healthy and in the exponential growth phase before inoculating the main culture. Optimize the seed culture time (e.g., 20 hours) and inoculum amount (e.g., 1%).[1][2]
Contamination Use sterile techniques and appropriate antibiotics to prevent contamination of the culture.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Emulsion Formation During Extraction During liquid-liquid extraction with organic solvents (e.g., ethyl acetate), emulsions can form.[2] Minimize vigorous shaking and consider centrifugation to aid phase separation.[9]
Low Recovery from Extraction Adjust the pH of the aqueous phase to ensure the carboxylic acid is in its protonated form, which is more soluble in organic solvents.[9]
Co-elution of Impurities If using chromatography for purification, optimize the stationary and mobile phases to improve the resolution between trans-2-decenoic acid and other fatty acids or media components.[9]

Quantitative Data Summary

Table 1: Optimized Fermentation Parameters for trans-2-Decenoic Acid Production

ParameterOptimized ValueReference
Seed Culture Time20 hours[1]
Culture Temperature (Growth)37°C[1][2]
Inoculum Amount1% (v/v)[1]
Induction Temperature30°C[1][2]
Substrate (Decanoic Acid) Flow Rate0.15 g/L[1][2]
Inducer (IPTG) Concentration5.60 g/L[1][2]
MnCl₂ Concentration0.10 mM[1][2]
Resulting Titer 1.98 g/L [1]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Conversion of Decanoic Acid

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 220 rpm for 20 hours.[2]

2. Fermentation: a. Inoculate a larger volume of fermentation medium with 1% (v/v) of the seed culture.[1][2] b. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

3. Induction and Bioconversion: a. Lower the temperature to 30°C.[1][2] b. Add IPTG to a final concentration of 5.60 g/L to induce the expression of the target enzymes.[1][2] c. Add MnCl₂ to a final concentration of 0.10 mM.[1][2] d. Begin the continuous feeding of decanoic acid at a flow rate of 0.15 g/L.[1][2] e. Continue the fermentation for 24-48 hours, monitoring cell growth (OD₆₀₀) and product formation.[2]

Protocol 2: Extraction and Analysis of trans-2-Decenoic Acid

1. Sample Preparation: a. Withdraw a sample of the culture broth. b. Centrifuge the sample to separate the supernatant from the cell pellet.[2]

2. Liquid-Liquid Extraction: a. Acidify the supernatant to a pH below the pKa of trans-2-decenoic acid. b. Extract the fatty acids from the supernatant using an equal volume of a suitable organic solvent, such as ethyl acetate.[2] c. Repeat the extraction process to maximize recovery. d. Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄). e. Evaporate the solvent to obtain the crude fatty acid product.

3. Derivatization for GC-MS Analysis: a. For quantitative analysis, the fatty acids are often derivatized to their corresponding fatty acid methyl esters (FAMEs).[2] b. A common method involves using a methylation agent like BSTFA with 1% TMCS.[5]

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS) to separate and quantify decanoic acid and trans-2-decenoic acid.[2]

Visualizations

Biocatalytic_Pathway Decanoic_Acid Decanoic Acid FadD FadD (Acyl-CoA Synthetase) Decanoic_Acid->FadD Decanoyl_CoA Decanoyl-CoA FadE FadE (Acyl-CoA Dehydrogenase) Decanoyl_CoA->FadE trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA YdiI YdiI (Acyl-CoA Thioesterase) trans_2_Decenoyl_CoA->YdiI trans_2_Decenoic_Acid trans-2-Decenoic Acid FadD->Decanoyl_CoA FadE->trans_2_Decenoyl_CoA YdiI->trans_2_Decenoic_Acid

Caption: Biocatalytic pathway for the conversion of decanoic acid.

Experimental_Workflow cluster_prep Preparation cluster_bioconversion Bioconversion cluster_analysis Analysis Seed_Culture 1. Seed Culture (20h, 37°C) Inoculation 2. Inoculation (1% v/v) Seed_Culture->Inoculation Fermentation 3. Fermentation (37°C, OD₆₀₀ 0.6-0.8) Inoculation->Fermentation Induction 4. Induction (30°C, IPTG, MnCl₂) Fermentation->Induction Substrate_Feeding 5. Substrate Feeding (Decanoic Acid) Induction->Substrate_Feeding Sampling 6. Sampling Substrate_Feeding->Sampling Extraction 7. Extraction Sampling->Extraction Analysis 8. GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for trans-2-decenoic acid production.

References

Dealing with co-eluting peaks in 9-decenoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 9-decenoic acid, with a focus on dealing with co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Co-elution with this compound often involves structurally similar compounds. The most common culprits are:

  • Geometric Isomers: Cis/trans isomers of this compound or other decenoic acid isomers can be difficult to separate.

  • Positional Isomers: Other decenoic acid isomers where the double bond is in a different position (e.g., 8-decenoic acid, 3-decenoic acid).

  • Other Fatty Acids: Saturated and unsaturated fatty acids of similar chain length, such as capric acid (C10:0) or isomers of undecenoic acid (C11:1).

Q2: Should I use HPLC or GC for the analysis of this compound?

A2: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on your specific analytical goals.[1][2]

  • GC is the most common method for fatty acid profiling, offering excellent resolution and sensitivity. However, it requires derivatization of the fatty acids into volatile esters, typically Fatty Acid Methyl Esters (FAMEs).[1]

  • HPLC can be used for the analysis of free fatty acids without derivatization, which is advantageous for thermally sensitive compounds or when derivatization is not desirable.[1][2]

Q3: Why is derivatization necessary for GC analysis of this compound?

A3: The carboxylic acid group in this compound makes it polar and non-volatile.[3] Direct injection into a GC system can lead to poor peak shape, tailing, and low sensitivity.[3] Derivatization, most commonly to its fatty acid methyl ester (FAME), increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved chromatographic performance.[3]

Q4: How can I confirm the identity of a peak that I suspect is co-eluting with my this compound peak?

A4: If you suspect co-elution, you can use several techniques to confirm the peak's purity:

  • Mass Spectrometry (MS): If using a mass spectrometer as a detector (GC-MS or LC-MS), examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge, it indicates the presence of more than one compound.[4]

  • Diode Array Detector (DAD): In HPLC with a DAD, you can assess peak purity by comparing the UV-Vis spectra at different points across the peak.[4] If the spectra are not identical, co-elution is likely.[4]

  • Change Chromatographic Conditions: Altering the separation method (e.g., changing the mobile phase gradient, temperature program, or column) can often resolve the co-eluting peaks, confirming their separate identities.

Troubleshooting Guides

Issue 1: Poor Peak Resolution in HPLC Analysis

Question: My this compound peak is co-eluting with another peak in my reversed-phase HPLC analysis. How can I improve the separation?

Answer: To improve the resolution of co-eluting peaks in reversed-phase HPLC, you can systematically adjust several parameters. The resolution is influenced by the column's efficiency, the selectivity of the separation, and the retention factor.

Potential Causes & Solutions:

Parameter Solution Expected Outcome
Mobile Phase Composition In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A shallower gradient can also improve separation.[1]Increased retention times, which can provide more time for the separation of closely eluting compounds.[1]
Mobile Phase pH Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase.[1]Suppresses the ionization of the carboxylic acid group of this compound, leading to improved peak shape and potentially altered selectivity.[1]
Stationary Phase (Column) Switch to a column with a different stationary phase chemistry. If you are using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase.[5][6] For separating geometric isomers, a cholesterol-based column can offer better selectivity.[2]Different stationary phases provide different selectivities, which can alter the elution order and improve the resolution of co-eluting compounds.
Column Temperature Adjust the column temperature. Lowering the temperature generally increases retention and can improve resolution, while increasing the temperature can sometimes alter selectivity and improve peak shape.Changes in temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing selectivity and resolution.
Flow Rate Decrease the flow rate.Lower flow rates can lead to increased efficiency and better resolution, although it will also increase the analysis time.
Issue 2: Co-eluting Peaks in GC Analysis

Question: I am observing co-eluting or overlapping peaks for this compound FAME in my GC analysis. What steps can I take to resolve them?

Answer: Resolving co-eluting peaks in the GC analysis of fatty acid methyl esters (FAMEs) often involves optimizing the column and the temperature program.

Potential Causes & Solutions:

Parameter Solution Expected Outcome
GC Capillary Column The choice of the GC column is the most critical factor. For separating fatty acid isomers, a highly polar stationary phase is essential. Columns with cyanopropyl functional groups (e.g., SP-2560, HP-88) are highly recommended.[6][7][8]These columns provide unique selectivity for FAMEs, enabling the separation of positional and geometric isomers that may co-elute on less polar columns.[7][8]
Oven Temperature Program Optimize the temperature program. A slower temperature ramp rate will generally improve the separation of closely eluting compounds.[9] A lower initial oven temperature can also enhance the resolution of early-eluting peaks.[9]A well-optimized temperature program ensures that each compound elutes as a sharp peak and provides sufficient time for the separation of critical pairs.[9][10]
Carrier Gas Flow Rate Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions.An optimal flow rate maximizes column efficiency, leading to sharper peaks and better resolution.
Column Length Using a longer column (e.g., 60 m or 100 m) can increase the number of theoretical plates and improve the separation of very complex mixtures of isomers.[11]Increased column length provides more opportunities for interaction between the analytes and the stationary phase, leading to better resolution.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Methyl Ester (FAME) for GC Analysis

This protocol describes a common method for the derivatization of this compound to its methyl ester using boron trifluoride (BF₃) in methanol (B129727).

Materials:

  • This compound sample

  • Boron Trifluoride in Methanol (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a screw-cap vial.

  • Add 2 mL of 14% BF₃ in methanol to the vial.[6]

  • Tightly cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.[3]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: HPLC Separation of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a UV or Mass Spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or MS detection.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

Experimental Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start This compound Sample Derivatization Derivatization to FAME (BF3/Methanol) Start->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Injection GC Injection Drying->Injection Inject Hexane Layer Separation Separation on Polar Capillary Column Injection->Separation Detection MS Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Identification) Detection->DataAnalysis Result Result DataAnalysis->Result FattyAcidMetabolism cluster_FA This compound Involvement Dietary Fats\n(Triglycerides) Dietary Fats (Triglycerides) Fatty Acids Fatty Acids Dietary Fats\n(Triglycerides)->Fatty Acids Lipolysis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Activation Mitochondrion Mitochondrion Fatty Acyl-CoA->Mitochondrion Transport Triglyceride Synthesis Triglyceride Synthesis Fatty Acyl-CoA->Triglyceride Synthesis Esterification Acetyl-CoA Acetyl-CoA Mitochondrion->Acetyl-CoA Beta-Oxidation Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP (Energy) ATP (Energy) Citric Acid Cycle->ATP (Energy) Lipid Storage Lipid Storage Triglyceride Synthesis->Lipid Storage This compound This compound (Medium-Chain Fatty Acid) This compound->Fatty Acyl-CoA

References

Technical Support Center: Purity Analysis of Synthetic 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purity analysis of synthetic 9-decenoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purity analysis of this compound.

Problem Potential Cause Recommended Solution
GC Analysis: Peak Tailing Active sites in the GC system (e.g., injector liner, column) interacting with the acidic carboxyl group of this compound.- Derivatization: Convert this compound to its more volatile and less polar methyl ester (9-decenoate) or trimethylsilyl (B98337) (TMS) ester prior to GC analysis. - Use an Inert Flow Path: Employ deactivated liners and columns specifically designed for the analysis of acidic compounds. - Column Choice: For the analysis of fatty acid methyl esters (FAMEs), a polar stationary phase is recommended.
GC Analysis: Broad Peaks - Column contamination. - Low volatility of the analyte. - Inefficient heat transfer in the injector.- Bake out the column: Heat the column to a high temperature to remove contaminants. - Derivatize the sample: As with peak tailing, derivatization to the methyl or TMS ester will increase volatility. - Optimize injector temperature: Ensure the injector temperature is sufficient to volatilize the sample completely and rapidly.
NMR Analysis: Broad -OH Peak The carboxylic acid proton is acidic and can exchange with residual water in the NMR solvent, leading to a broad signal.- Use a dry NMR solvent: Employ a freshly opened or properly dried deuterated solvent. - Add a drop of D₂O: This will exchange the acidic proton for deuterium, causing the peak to disappear, which can help in its identification.
NMR Analysis: Unexpected Signals Presence of impurities from the synthesis.- Identify the synthetic route: Knowing the synthesis method helps predict potential impurities. For example, if synthesized via hydrolysis of the methyl ester, residual starting material may be present. - Consult spectral databases: Compare the chemical shifts of the unknown peaks with databases to identify potential impurities.
Mass Spectrometry: Low Intensity Molecular Ion Peak Fragmentation of the molecular ion upon electron ionization.- Use a softer ionization technique: Consider chemical ionization (CI) or electrospray ionization (ESI) if available. - Analyze the fragmentation pattern: The fragmentation can still provide valuable structural information.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The most common techniques are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing less volatile impurities.

Q2: What are the expected impurities in synthetic this compound?

A2: The impurities largely depend on the synthetic route. Common impurities can include:

  • Isomers: Positional or geometric isomers of decenoic acid.

  • Unreacted Starting Materials: For instance, if synthesized by hydrolysis of methyl 9-decenoate, residual methyl ester may be present.[1]

  • Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and purification steps.

  • Byproducts of Side Reactions: These are specific to the synthetic method used. For example, in oleochemical production, other fatty acids from the source oil could be present.[2][3]

Q3: Why is derivatization often necessary for the GC analysis of this compound?

A3: The carboxylic acid group in this compound is polar and can interact with the GC column, leading to poor peak shape (tailing) and reduced volatility.[4][5] Derivatization converts the carboxylic acid into a less polar and more volatile ester (e.g., methyl or trimethylsilyl ester), resulting in sharper, more symmetrical peaks and improved chromatographic performance.

Q4: What are the characteristic signals to look for in the ¹H NMR spectrum of this compound?

A4: The key signals in the ¹H NMR spectrum of this compound are:

  • A broad singlet for the carboxylic acid proton (-COOH).

  • Multiplets for the vinyl protons (=CH₂ and -CH=).

  • A triplet for the methylene (B1212753) group adjacent to the carboxyl group (-CH₂-COOH).

  • A series of multiplets for the other methylene groups in the alkyl chain.

Q5: How can I quantify the purity of my this compound sample?

A5:

  • GC-FID: The purity can be determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Quantitative NMR (qNMR): By integrating the signal of a known proton on this compound against the signal of a certified internal standard of known concentration, the absolute purity can be determined.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound (as Methyl Ester)

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • To approximately 10 mg of the this compound sample, add 2 mL of a 2% sulfuric acid solution in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex the mixture and allow the layers to separate.

  • Carefully collect the upper hexane layer containing the methyl 9-decenoate for GC-MS analysis.

2. GC-MS Parameters:

Parameter Value
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program - Initial Temperature: 100°C, hold for 2 min - Ramp: 10°C/min to 240°C - Hold: 5 min at 240°C
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1
MS Transfer Line Temp 250°C
Ion Source Temp 230°C
Mass Range m/z 40-400
¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

2. Spectrometer Parameters (300 MHz):

  • Number of scans: 16

  • Relaxation delay: 1 s

  • Pulse width: 90°

  • Spectral width: -2 to 12 ppm

Expected Chemical Shifts (in CDCl₃):

Proton Chemical Shift (ppm) Multiplicity
-COOH~11-12Broad Singlet
-CH=CH₂~5.8Multiplet
=CH₂~4.9-5.0Multiplet
-CH₂-COOH~2.3Triplet
-CH₂-CH=CH₂~2.0Multiplet
-(CH₂)₅-~1.3-1.6Multiplet

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample This compound Sample Derivatization Derivatization (for GC) Sample->Derivatization Esterification Dissolution Dissolution (for NMR) Sample->Dissolution in CDCl3 GCMS GC-MS Analysis Derivatization->GCMS NMR NMR Analysis Dissolution->NMR Purity Purity Calculation GCMS->Purity ImpurityID Impurity Identification GCMS->ImpurityID NMR->ImpurityID

Caption: Workflow for the purity analysis of this compound.

troubleshooting_logic Start GC Peak Tailing Observed? Cause1 Polar Analyte Interaction Start->Cause1 Yes Cause2 Column Contamination Start->Cause2 Yes Solution1 Derivatize Sample Cause1->Solution1 Solution2 Use Inert Liner/Column Cause1->Solution2 Solution3 Bake Out Column Cause2->Solution3 Result Improved Peak Shape Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting logic for GC peak tailing.

References

Technical Support Center: Derivatization of 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 9-decenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis, particularly by Gas Chromatography (GC)?

A1: Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group. This polarity can lead to poor peak shape (tailing) and potential thermal degradation in the GC inlet. Derivatization masks the polar carboxyl group, increasing the compound's volatility and thermal stability, which results in sharper, more symmetrical peaks and improved analytical sensitivity.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common methods are:

  • Esterification: Typically methylation to form fatty acid methyl esters (FAMEs). A common reagent is 14% boron trifluoride in methanol (B129727) (BF3-Methanol).[1]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

Q3: My derivatization reaction has a low yield. What are the common causes?

A3: Low yields can stem from several factors:

  • Presence of water: Both esterification and silylation reagents are sensitive to moisture. Water can hydrolyze the reagents and the derivatized product.[1]

  • Incomplete reaction: Reaction time, temperature, or reagent concentration may be insufficient.

  • Side reactions: The terminal double bond of this compound can undergo side reactions such as oxidation, isomerization, or polymerization.

  • Loss during workup: The derivatized product may be lost during extraction or purification steps.

Q4: How can I minimize the risk of side reactions involving the terminal double bond?

A4: To minimize side reactions:

  • Use mild reaction conditions: Avoid excessively high temperatures and harsh acidic or basic conditions.

  • Work under an inert atmosphere: To prevent oxidation, conduct reactions under nitrogen or argon.

  • Choose appropriate catalysts: For esterification, milder catalysts like methanolic HCl may be preferable to more aggressive ones.

  • Optimize reaction time: Avoid prolonged reaction times that can promote side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Derivatized Product
Potential Cause Troubleshooting Steps
Presence of Water 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents and reagents. 3. Dry the this compound sample completely before adding derivatization reagents.[1]
Incomplete Reaction 1. Optimize Reaction Time and Temperature: Increase reaction time or temperature according to the protocol's recommendations. Monitor the reaction progress using TLC or a pilot GC-MS run. For BF3-Methanol esterification, a typical condition is 60°C for 60 minutes.[1] For BSTFA silylation, 60°C for 60 minutes is also common.[1] 2. Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatizing agent is used.
Side Reactions See the specific troubleshooting guides for isomerization, oxidation, and polymerization below.
Loss During Workup 1. Optimize Extraction: Ensure the pH is appropriate for the extraction of the derivatized product. For FAMEs, extraction into a non-polar solvent like hexane (B92381) is common. 2. Minimize Transfers: Reduce the number of transfers between vessels to minimize loss.
Issue 2: Presence of Impurities and Side Products
Side Reaction Identification Prevention and Mitigation
Isomerization of the Double Bond Appearance of multiple peaks with the same mass-to-charge ratio (m/z) in the GC-MS chromatogram, corresponding to different isomers of the derivatized this compound.1. Use Milder Catalysts: For esterification, consider using methanolic HCl instead of BF3-Methanol, as strong acids can promote double bond migration. 2. Lower Reaction Temperature: Perform the derivatization at the lowest effective temperature. 3. Limit Reaction Time: Avoid unnecessarily long reaction times.
Oxidation of the Double Bond Detection of products with higher molecular weights corresponding to the addition of oxygen (e.g., epoxides, aldehydes, or carboxylic acids).1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 2. Use Fresh Solvents: Peroxides in older ether solvents can act as oxidizing agents. Use freshly distilled or inhibitor-free solvents. 3. Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are present in the reaction mixture.
Polymerization/Oligomerization Observation of a high molecular weight baseline hump or distinct high-boiling point peaks in the GC-MS chromatogram. The product may appear viscous or waxy.1. Control Temperature: Avoid excessively high temperatures, which can initiate polymerization. 2. Use a Stoichiometric Excess of Derivatizing Agent: A large excess of the derivatizing agent can "cap" the carboxylic acid group, preventing it from participating in intermolecular reactions. 3. Moderate Catalyst Concentration: Use the minimum effective amount of catalyst.
Incomplete Derivatization Presence of a peak corresponding to underivatized this compound in the GC-MS analysis (often with poor peak shape).1. Ensure Anhydrous Conditions: Moisture is a primary cause of incomplete derivatization. 2. Increase Reagent and/or Catalyst Amount: A higher concentration of the derivatizing agent can drive the reaction to completion. 3. Optimize Reaction Time and Temperature: As mentioned for low yield, ensure sufficient time and temperature for the reaction to go to completion.

Quantitative Data Summary

The following table summarizes typical performance metrics for the two main derivatization methods. Note that specific yields can vary based on experimental conditions and the purity of the starting material.

Parameter Esterification (BF3-Methanol) Silylation (BSTFA + 1% TMCS)
Typical Yield >80% for various fatty acids[2]Generally high, but can be sensitive to steric hindrance and moisture.
Reaction Time ~60 minutes[1]~60 minutes[1]
Reaction Temperature ~60°C[1]~60°C[1]
Derivative Stability FAMEs are very stable and can be stored.TMS esters are sensitive to moisture and should be analyzed relatively quickly.[1]
Common Side Reactions Double bond isomerization with harsh conditions.Incomplete derivatization due to moisture.

Experimental Protocols

Protocol 1: Esterification with BF3-Methanol
  • Sample Preparation: Place up to 1 mg of dried this compound in a reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride in Methanol (BF3-Methanol) solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes in a heating block or water bath.

  • Workup:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly for 30 seconds to mix.

    • Centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a clean GC vial. The sample is now ready for GC-MS analysis.[1]

Protocol 2: Silylation with BSTFA + 1% TMCS
  • Sample Preparation: Ensure the this compound sample is completely dry and place it in a reaction vial.

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent such as pyridine (B92270) or acetonitrile.

    • Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes.

  • Sample Collection: Cool the vial to room temperature. The sample can be injected directly into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Drying start->dry ester Esterification (BF3-Methanol) dry->ester Choose Method silyl Silylation (BSTFA + TMCS) dry->silyl Choose Method gcms GC-MS Analysis ester->gcms silyl->gcms

Caption: Experimental workflow for this compound derivatization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product water Presence of Water start->water incomplete Incomplete Reaction start->incomplete side_reactions Side Reactions start->side_reactions dry_reagents Use Anhydrous Reagents water->dry_reagents optimize_cond Optimize Time/Temp incomplete->optimize_cond inert_atm Use Inert Atmosphere side_reactions->inert_atm mild_catalyst Use Milder Catalyst side_reactions->mild_catalyst

Caption: Troubleshooting logic for derivatization issues.

side_reactions_pathway cluster_side Potential Side Reactions start This compound derivatized Derivatized Product (FAME or TMS-ester) start->derivatized Derivatization isomer Isomerization start->isomer Sub-optimal Conditions oxidized Oxidation start->oxidized Sub-optimal Conditions polymer Polymerization start->polymer Sub-optimal Conditions

Caption: Side reaction pathways in this compound derivatization.

References

Validation & Comparative

A Comparative Analysis of 9-Decenoic Acid and Its Isomers: Properties, Bioactivities, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 9-decenoic acid and its various positional and geometric isomers. Decenoic acids, a class of medium-chain fatty acids, are gaining increasing attention for their diverse biological activities, ranging from antimicrobial and anti-inflammatory to cytotoxic effects. This document aims to be a valuable resource by summarizing key physicochemical properties, comparing biological efficacy with supporting experimental data, detailing relevant experimental protocols, and illustrating associated signaling pathways.

Physicochemical Properties

The position and geometry of the double bond in the ten-carbon chain of decenoic acid significantly influence its physical and chemical properties. A summary of these properties for this compound and some of its common isomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compoundcis-2-Decenoic Acidtrans-2-Decenoic Acidcis-3-Decenoic Acidtrans-3-Decenoic Acid
Molecular Formula C₁₀H₁₈O₂[1]C₁₀H₁₈O₂C₁₀H₁₈O₂[2]C₁₀H₁₈O₂[1][3]C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [1]170.25 g/mol 170.25 g/mol [2]170.25 g/mol [3]170.25 g/mol [3]
CAS Number 14436-32-9[1]15790-91-7[4]334-49-6[2][4]2430-93-5[3]53678-20-9[3]
Appearance Colorless liquid[1]-Colorless to pale yellow liquid[5]Colorless clear liquid[1][3]Colorless clear liquid[3]
Melting Point (°C) --12[4]16-18[1]-
Boiling Point (°C) 270 (lit.)[6]-161-162 @ 15 torr[4]158 @ 760 mmHg[1][3]-
Density (g/mL) 0.918 @ 25 °C (lit.)[6]-0.92-0.93 @ 25 °C[4]~0.93[3]0.929
Refractive Index n20/D 1.447 (lit.)[6]-~1.46 @ 20 °C[4]1.437-1.457 @ 20 °C-
Solubility Soluble in alcohol[7]-Soluble in oilsSoluble in alcohol; sparingly soluble in water[1]-

Comparative Biological Activity

The biological activities of decenoic acid isomers are of significant interest in drug development. Their efficacy as antimicrobial, anti-inflammatory, and cytotoxic agents varies depending on the isomer.

Antimicrobial and Anti-biofilm Activity

Several decenoic acid isomers have demonstrated notable antimicrobial properties, particularly against pathogenic bacteria and fungi. Their ability to inhibit microbial growth and disrupt biofilms makes them promising candidates for novel anti-infective therapies. A key metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentrations (MIC) of Decenoic Acid Isomers

Microorganismcis-2-Decenoic Acid10-Hydroxy-2-decenoic Acid (10-HDA)
Gram-Positive Bacteria
Staphylococcus aureus~500 µg/mL (growth inhibition)23–44 µM
Streptococcus alactolyticusData not available23–44 µM
Staphylococcus intermedius BData not available23–44 µM
Staphylococcus xylosusData not available23–44 µM
Gram-Negative Bacteria
Escherichia coliData not available40–43 µM
Pseudomonas aeruginosaNo growth inhibition at concentrations testedNo activity

cis-2-Decenoic acid is a well-characterized bacterial signaling molecule that plays a crucial role in biofilm dispersal.[8] It can induce the dispersion of established biofilms and inhibit their formation at low concentrations.[8][9] In Pseudomonas aeruginosa, it functions as a diffusible signal factor (DSF).

Anti-inflammatory Activity
Cytotoxic Activity

The potential of decenoic acid isomers as anti-cancer agents is an emerging area of research. The cytotoxic effects of these compounds against various cancer cell lines are being investigated, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify their potency. While comprehensive comparative data for this compound and its isomers are still being established, preliminary studies on related fatty acid derivatives show promise. For example, derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have demonstrated cytotoxic activity against breast cancer cell lines.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the context of decenoic acid research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilutions: The decenoic acid isomer is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Inoculum and Treatment: A standardized bacterial suspension is added to the wells of a 96-well plate, along with various concentrations of the decenoic acid isomer.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Staining: After incubation, the planktonic cells are removed, and the remaining adherent biofilm is stained with crystal violet.

  • Quantification: The bound crystal violet is solubilized, and the absorbance is measured to quantify the biofilm mass.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment and Stimulation: The cells are pre-treated with various concentrations of the decenoic acid isomer before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the decenoic acid isomer for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

  • IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Signaling Pathways and Synthesis

Signaling Pathways

Decenoic acid isomers exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug design.

  • Biofilm Formation in Pseudomonas aeruginosa : cis-2-Decenoic acid is known to interfere with the complex regulatory network that governs biofilm formation in P. aeruginosa. This network involves several key signaling systems, including quorum sensing (QS), cyclic di-GMP (c-di-GMP) signaling, and the Gac/Rsm pathway.[11]

Biofilm_Formation_Pseudomonas_aeruginosa cluster_QS Quorum Sensing cluster_c_di_GMP c-di-GMP Signaling cluster_Gac_Rsm Gac/Rsm Pathway LasR LasR Biofilm Biofilm Formation LasR->Biofilm RhlR RhlR RhlR->Biofilm PqsR PqsR PqsR->Biofilm DGCs DGCs c_di_GMP c-di-GMP DGCs->c_di_GMP Synthesis PDEs PDEs PDEs->c_di_GMP Degradation c_di_GMP->Biofilm Promotes Motility Motility c_di_GMP->Motility Inhibits GacS_GacA GacS/GacA RsmY_RsmZ RsmY/RsmZ GacS_GacA->RsmY_RsmZ Activates RsmA RsmA RsmY_RsmZ->RsmA Sequesters RsmA->Biofilm Represses cis_2_DA cis-2-Decenoic Acid cis_2_DA->Biofilm Inhibits/Disperses

Caption: Simplified signaling network for biofilm formation in P. aeruginosa.

  • NF-κB and MAPK Inflammatory Pathways : Fatty acids can influence inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Saturated fatty acids, for instance, can act as ligands for Toll-like receptors (TLRs), leading to the activation of NF-κB and subsequent expression of pro-inflammatory genes.[12][13] The MAPK pathway, which includes ERK, JNK, and p38 kinases, is also a crucial regulator of cellular responses to inflammatory stimuli.[14][15]

Inflammatory_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcids Fatty Acids TLR4 TLR4 FattyAcids->TLR4 LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAP3K MAP3K MyD88->MAP3K IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IKK->NFκB Activates IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes Inflammatory Gene Expression NFκB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: General overview of fatty acid-mediated inflammatory signaling pathways.

Synthesis of Decenoic Acid Isomers

The synthesis of specific decenoic acid isomers often requires stereoselective methods to control the geometry of the double bond. Several synthetic strategies have been developed to achieve this.

  • trans-2-Decenoic Acid: One approach involves a three-enzyme cascade to convert decanoic acid into trans-2-decenoic acid.[6]

  • cis-3-Decenoic Acid: The synthesis of (Z)-3-decenoic acid can be achieved from 3-decynoic acid through catalytic hydrogenation using a nickel boride catalyst.[16]

  • Other Isomers: Various olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions, as well as cross-metathesis, are employed for the synthesis of different decenoic acid isomers with varying degrees of stereoselectivity.[17] For example, the Horner-Wadsworth-Emmons reaction is often preferred for the synthesis of the (E)-isomer of 3-decenoic acid due to its high stereoselectivity and the ease of byproduct removal.[17]

Synthesis_Workflow cluster_starting Starting Materials cluster_reactions Key Reactions cluster_products Products Heptanal Heptanal HWE Horner-Wadsworth-Emmons Heptanal->HWE Phosphonate Triethyl phosphonoacetate Phosphonate->HWE Octene 1-Octene CrossMetathesis Cross-Metathesis Octene->CrossMetathesis Acrylate Ethyl acrylate Acrylate->CrossMetathesis E_ester Ethyl (E)-3-decenoate HWE->E_ester CrossMetathesis->E_ester E_acid (E)-3-Decenoic Acid E_ester->E_acid Hydrolysis

Caption: General workflow for the synthesis of (E)-3-decenoic acid.

Conclusion

This compound and its isomers represent a versatile class of fatty acids with a wide range of biological activities. Their potential as antimicrobial, anti-inflammatory, and cytotoxic agents makes them attractive candidates for further investigation in the fields of medicine and drug development. This guide provides a foundational overview to aid researchers in their comparative analysis of these promising molecules. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action for the various isomers.

References

A Comparative Guide to the Antimicrobial Efficacy of Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Unsaturated fatty acids (UFAs), essential components of lipids, have long been recognized for their significant antimicrobial properties against a wide spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1][2] Their role as natural defense molecules in both plants and animals has spurred considerable interest in their potential as next-generation antimicrobial agents.[2] This guide provides a comparative analysis of the antimicrobial efficacy of various UFAs, supported by quantitative data, detailed experimental protocols, and a visualization of their mechanism of action.

Comparative Antimicrobial Activity

The antimicrobial potency of unsaturated fatty acids is influenced by factors such as their carbon chain length and the number and position of double bonds.[3] Generally, long-chain UFAs are most active, with efficacy often increasing with the degree of unsaturation.[3] Gram-positive bacteria are typically more susceptible to UFAs than Gram-negative bacteria, a difference often attributed to the protective outer membrane of Gram-negative species which can act as a barrier to hydrophobic compounds.[4][5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common unsaturated fatty acids against various bacterial and fungal pathogens, providing a quantitative comparison of their efficacy.

Unsaturated Fatty AcidMicroorganismStrainMIC (µg/mL)Reference
Linoleic Acid (C18:2) Staphylococcus aureusATCC 65388[6]
Staphylococcus epidermidisATCC 122288[6]
Cutibacterium acnesATCC 69198[6]
Cutibacterium acnesErythromycin-Resistant16[6]
Bacillus cereusDSM 62632[7]
Bacillus subtilis-Active[8]
Oleic Acid (C18:1) Staphylococcus aureus-1000[9]
Micrococcus kristinae-1000[9]
Bacillus cereus-1000[9]
α-Linolenic Acid (C18:3) Staphylococcus aureusDSM 1104128[7]
Bacillus subtilis-Active[8]
Arachidonic Acid (C20:4) Streptococcus mutansUA1596.25 - 12.5[10]
Coriolic Acid Leptosphaeria maculans-Strong Activity[11]
Aspergillus niger-Strong Activity[11]
Fusarium graminearum->6000[11]
Ricinoleic Acid Leptosphaeria maculans-Strong Activity[11]
Aspergillus niger-Strong Activity[11]
Fusarium graminearum->6000[11]

Mechanisms of Antimicrobial Action

Unsaturated fatty acids employ several mechanisms to exert their antimicrobial effects. The primary modes of action include:

  • Disruption of Cell Membranes: UFAs can integrate into the phospholipid bilayer of bacterial cell membranes, altering membrane fluidity and integrity. This can lead to the leakage of essential cellular components and ultimately, cell lysis.[12][13]

  • Inhibition of Fatty Acid Synthesis: A key mechanism is the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway.[14] Specifically, UFAs like linoleic, oleic, and arachidonic acid have been shown to inhibit the enoyl-acyl carrier protein reductase (FabI) enzyme.[1] This enzyme catalyzes the final, rate-limiting step in bacterial fatty acid elongation, and its inhibition is crucial for disrupting bacterial growth.[1][15]

  • Induction of Oxidative Stress: Polyunsaturated fatty acids, such as arachidonic acid, can undergo lipid peroxidation, generating reactive electrophiles.[16] These toxic byproducts can damage essential macromolecules like proteins and DNA, leading to bacterial cell death.[17][18]

  • Inhibition of Biofilm Formation: Several unsaturated fatty acids have demonstrated the ability to inhibit biofilm formation in Gram-positive bacteria, particularly Staphylococcus aureus, at sub-MIC concentrations.[5][7] This is achieved by interfering with the production of the extracellular polymeric substance that forms the biofilm matrix.[5]

Visualizing the Mechanism: Inhibition of Bacterial Fatty Acid Synthesis

The following diagram illustrates a primary antimicrobial mechanism of unsaturated fatty acids: the targeted inhibition of the FabI enzyme within the bacterial Type II fatty acid synthesis (FAS-II) pathway.

Inhibition of the FabI enzyme by unsaturated fatty acids.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment for quantifying antimicrobial efficacy. The broth microdilution method is a standard and widely used protocol.

Protocol: Broth Microdilution Assay for MIC Determination

  • Objective: To determine the lowest concentration of an unsaturated fatty acid that visibly inhibits the growth of a target microorganism.

  • Materials:

    • Unsaturated fatty acids (e.g., linoleic acid, oleic acid).

    • Solvent (e.g., 100% Ethanol).

    • Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria).

    • Sterile 96-well microtiter plates.

    • Microbial culture in the logarithmic growth phase.

    • Spectrophotometer or microplate reader.

    • Positive control (standard antibiotic) and negative control (medium with solvent).

  • Methodology:

    • Preparation of Stock Solutions: Dissolve the unsaturated fatty acids in a suitable solvent, such as ethanol, to create a high-concentration stock solution (e.g., 50 g/L).[11]

    • Serial Dilutions: In a 96-well microtiter plate, add a defined volume of sterile growth medium to each well. Add the fatty acid stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring half the volume to the subsequent well.[11] This creates a gradient of decreasing fatty acid concentrations.

    • Inoculation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard). Add a defined volume of this inoculum to each well containing the diluted fatty acid, as well as to the positive and negative control wells.

    • Incubation: Cover the microtiter plate and incubate under appropriate conditions (temperature, time, and agitation) for the specific microorganism being tested.

    • Determination of MIC: After incubation, determine the MIC by visual inspection for the lowest concentration of the fatty acid that shows no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that inhibits microbial growth compared to the negative control.[11]

This standardized protocol allows for the reproducible comparison of the antimicrobial efficacy of different unsaturated fatty acids against a variety of pathogens.

References

A Comparative Guide to the Quantification of 9-Decenoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-decenoic acid, a medium-chain fatty acid with diverse biological significance, is paramount. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided.

Comparison of Analytical Method Performance

The choice of an analytical technique for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of medium-chain fatty acids like this compound. It is important to note that specific values can vary depending on the instrumentation and the specifics of the employed method.[1]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) ng rangepg to low ng rangelow pg to fg range
Limit of Quantification (LOQ) ng rangepg to low ng rangelow pg to fg range
Precision (%RSD) < 10%< 15%< 10%
Accuracy (Recovery %) 85-115%80-120%90-110%
Specificity Moderate (risk of co-elution)High (with mass spectrometric detection)Very High (with tandem MS detection)
Derivatization Generally not requiredTypically required (e.g., esterification)Generally not required

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers the advantage of analyzing underivatized fatty acids at ambient temperatures, which is beneficial for thermally labile compounds. However, sensitivity with UV detection can be a limitation.

1. Sample Preparation:

  • For biological samples, protein precipitation is often necessary. Add three volumes of cold acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet the proteins.

  • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.[1]

2. HPLC Instrumental Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 20 µL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established technique for fatty acid analysis, offering high sensitivity and specificity. Derivatization is typically required to increase the volatility of the fatty acid.

1. Sample Preparation and Derivatization (Esterification):

  • To 100 µL of the sample (e.g., plasma, cell lysate), add a suitable internal standard (e.g., heptadecanoic acid).

  • Extract lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). Vortex and centrifuge to separate the phases. Collect the lower organic phase.[1]

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dried extract, add 1 mL of 14% boron trifluoride in methanol (BF3-methanol) and heat at 100°C for 30 minutes.[1]

  • After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex and centrifuge. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.[1]

2. GC-MS Instrumental Parameters:

  • GC Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88 or BPX-70, 100 m).[1]

  • Oven Temperature Program: Start at 150°C, ramp to 220°C at 4°C/min, and hold for 20 minutes.[1]

  • Injector: Splitless injection at 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound methyl ester.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for trace-level quantification without derivatization.

1. Sample Preparation:

  • To 50 µL of sample, add 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex and centrifuge at high speed to pellet proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.[1]

2. LC-MS/MS Instrumental Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Ion Source: Electrospray ionization (ESI) in negative ion mode.[1]

  • MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (M-H)- of this compound to a specific product ion.[1]

Visualizing the Workflow

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_result Quantification Standard Prepare Standard Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solutions Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Linearity Linearity & Range Detect->Linearity Accuracy Accuracy (Recovery) Detect->Accuracy Precision Precision (Repeatability) Detect->Precision Specificity Specificity Detect->Specificity LOD_LOQ LOD & LOQ Detect->LOD_LOQ Quantify Quantify this compound Linearity->Quantify Accuracy->Quantify Precision->Quantify Specificity->Quantify LOD_LOQ->Quantify

Caption: Workflow for HPLC Method Validation of this compound.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters Analyte This compound Quantification HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Throughput Sample Throughput HPLC->Throughput GCMS->Sensitivity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Throughput LCMSMS->Sensitivity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->Specificity LCMSMS->Throughput

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is a critical endeavor in numerous scientific pursuits, from metabolic research to pharmaceutical development. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While both methods offer robust capabilities, they operate on different principles and present distinct advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to facilitate informed method selection and effective cross-validation.

Quantitative Performance Comparison

A cornerstone of cross-validating analytical methods is the direct comparison of their quantitative performance characteristics. The following table summarizes key validation parameters for both GC-MS and HPLC in the context of fatty acid analysis. It is important to note that specific values can vary depending on the analyte, sample matrix, instrumentation, and the specific protocol employed.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often exhibiting slightly better performance.[1]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures for both techniques.[1]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1][2]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity for volatile fatty acids.[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with LOD, GC-MS typically provides lower limits of quantification.[1]
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for the separation of cis/trans and positional isomers, particularly with specialized columns.[1][2]This is a significant advantage of HPLC for detailed fatty acid profiling.[1][2]
Derivatization Mandatory to increase volatility (e.g., methylation to form Fatty Acid Methyl Esters - FAMEs).[2]Often not required, simplifying sample preparation.[2][3]Derivatization in GC-MS adds time and a potential source of error to the workflow.[2]
Sample Throughput LowerHigherThe elimination of the derivatization step and faster run times can contribute to higher throughput with HPLC.[3]

Experimental Workflows

A visual representation of the analytical process can clarify the procedural differences between GC-MS and HPLC for fatty acid analysis. The following diagram illustrates a typical workflow for the cross-validation of these two techniques.

cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 HPLC Workflow cluster_3 Cross-Validation Sample Biological Sample LipidExtraction Lipid Extraction (e.g., Folch Method) Sample->LipidExtraction Derivatization Derivatization (e.g., Methylation to FAMEs) LipidExtraction->Derivatization HPLC_Analysis HPLC Analysis (Direct or with Derivatization) LipidExtraction->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data Comparison Data Comparison and Statistical Analysis GCMS_Data->Comparison HPLC_Data HPLC Data HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Report Validation Report Comparison->Report

Cross-validation workflow for GC-MS and HPLC fatty acid analysis.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results, which is paramount for a successful cross-validation study.

I. Lipid Extraction (Common to both GC-MS and HPLC)

A modified Folch method is commonly employed for the extraction of total lipids from biological samples.

  • Homogenization : Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.[1]

  • Phase Separation : Add a saline solution to induce phase separation.

  • Collection : Collect the lower organic phase containing the lipids.

  • Drying : Evaporate the solvent under a stream of nitrogen.

  • Reconstitution : Reconstitute the lipid extract in a suitable solvent for subsequent steps.

II. GC-MS Protocol for Fatty Acid Analysis

GC-MS analysis of fatty acids requires a derivatization step to convert them into volatile fatty acid methyl esters (FAMEs).

  • Saponification : Hydrolyze the lipid extract using a methanolic sodium hydroxide (B78521) solution (e.g., 0.5 M NaOH in methanol) at 100°C for 10 minutes.[1]

  • Methylation : Add a methylating agent, such as boron trifluoride (BF3) in methanol, and heat at 100°C for another 10 minutes.[1]

  • Extraction of FAMEs : Extract the FAMEs with a non-polar solvent like hexane.[1]

  • Analysis by GC-MS :

    • GC Column : Utilize a polar capillary column suitable for FAMEs analysis (e.g., DB-23 or equivalent).[1]

    • Injector : Use a splitless injection mode at a temperature of approximately 220-250°C.

    • Oven Temperature Program : A typical program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs. A representative program is an initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min).[1]

    • Carrier Gas : Helium is commonly used as the carrier gas.

    • MS Detector : Operate in electron impact (EI) ionization mode.[1] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

III. HPLC Protocol for Fatty Acid Analysis

HPLC offers the advantage of analyzing free fatty acids directly, often without the need for derivatization.

  • Sample Preparation :

    • For total fatty acid analysis, a saponification step similar to the GC-MS protocol is required to release the fatty acids from the lipid backbone.

    • For the analysis of free fatty acids, the lipid extract can be directly analyzed after reconstitution in the mobile phase.

  • Analysis by HPLC :

    • HPLC Column : A reversed-phase C18 column is most commonly used for fatty acid separation.[3]

    • Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Flow Rate : A flow rate of 0.3 - 1.0 mL/min is common.

    • Detector : A variety of detectors can be used, including UV detectors (after derivatization with a UV-absorbing tag), Evaporative Light Scattering Detectors (ELSD), or a Mass Spectrometer (LC-MS).[2] For underivatized fatty acids, detection at low UV wavelengths (around 200-210 nm) is possible but may lack specificity.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of fatty acids, each with its own set of strengths and weaknesses. GC-MS is a highly sensitive and well-established method, particularly for the analysis of volatile fatty acids, and benefits from extensive spectral libraries for compound identification.[2] However, the mandatory derivatization step can be time-consuming and introduce variability.

HPLC, on the other hand, excels in the separation of a wider range of fatty acids, including less volatile and thermally labile compounds, and is particularly advantageous for isomer separation.[2][4] The ability to analyze fatty acids without derivatization simplifies sample preparation and can increase sample throughput.[2][3]

Ultimately, the choice between GC-MS and HPLC depends on the specific research question, the nature of the fatty acids of interest, and the desired analytical outcome. For comprehensive and robust fatty acid analysis, cross-validation of results obtained from both techniques is highly recommended to ensure the highest level of confidence in the data. This comparative approach leverages the strengths of each technique, providing a more complete and reliable characterization of the fatty acid profile.

References

A Comparative Analysis: Unraveling the Distinct Biological Effects of 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 9-decenoic acid against other medium-chain fatty acids (MCFAs), supported by experimental data. We delve into their antimicrobial and anti-inflammatory properties, as well as their interactions with key cellular signaling pathways.

Medium-chain fatty acids (MCFAs), characterized by aliphatic tails of 6 to 12 carbon atoms, are increasingly recognized for their diverse biological roles, from serving as energy sources to acting as signaling molecules.[1][2][3][4] Among these, this compound, a monounsaturated fatty acid, has garnered interest for its potential therapeutic applications.[5][6][7] This guide presents a comparative analysis of this compound's biological effects versus other prominent MCFAs, including octanoic acid (C8:0), decanoic acid (C10:0), and lauric acid (C12:0).

GPR84 Activation: A Key Mediator of MCFA Signaling

A pivotal mechanism through which MCFAs exert many of their effects is by activating G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed in immune cells like macrophages, neutrophils, and microglia.[8][9][10][11] Activation of GPR84 is primarily coupled to a pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8][9] This receptor has been implicated in inflammatory responses and has emerged as a potential therapeutic target for various inflammatory diseases.[10][12]

Fatty AcidEC50 (µM) for GPR84 ActivationReference
Capric Acid (C10:0)4.4 ± 1.3[13]
Lauric Acid (C12:0)27.4 ± 1.1[13]
2-hydroxy Lauric Acid9.9[8]
3-hydroxy Lauric Acid13[8]
2-hydroxy Capric Acid31[8]
3-hydroxy Capric Acid230[8]

Comparative Antimicrobial Activity

MCFAs are known to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.[14][15] Their mechanism of action often involves the disruption of the bacterial cell membrane and interference with cellular processes like biofilm formation.[14][15] The effectiveness of these fatty acids is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

While comprehensive comparative data for this compound against other MCFAs under identical conditions is limited, available data for individual MCFAs demonstrate their potent antimicrobial activity. For example, octanoic acid has been shown to have broad-spectrum microbicidal activity against mastitis-causing pathogens and can effectively inhibit biofilm formation.[1] Decanoic acid is also recognized for its strong activity against various pathogenic bacteria.[16]

Fatty AcidMicroorganismMIC (mM)Reference
Octanoic AcidStaphylococcus aureus (clinical isolates)< 100[1]
Decanoic AcidBrachyspira hyodysenteriaeVaries by pH[6]

Comparative Anti-inflammatory Effects

The inflammatory response is a complex biological process that MCFAs can modulate, often through their interaction with GPR84 on immune cells.[10] Activation of GPR84 can lead to chemotaxis of immune cells and the production of pro-inflammatory cytokines.[8][10] However, some MCFAs and their derivatives have also been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK.[16][17][18]

Fatty acids derived from royal jelly, including 10-hydroxy-2-decenoic acid (a derivative of decenoic acid), have demonstrated potent, dose-dependent inhibitory effects on the release of inflammatory mediators like nitric oxide (NO) and certain cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[17][18] Decanoic acid has also been shown to inhibit NF-κB signaling.[19]

Fatty Acid/DerivativeCell TypeEffectKey Pathway(s) ModulatedReference
10-hydroxy-2-decenoic acidRAW 264.7 MacrophagesInhibition of NO and IL-10 productionMAPK, NF-κB[17][18]
10-hydroxydecanoic acidRAW 264.7 MacrophagesInhibition of NO and IL-10 productionMAPK, NF-κB[17][18]
Sebacic AcidRAW 264.7 MacrophagesInhibition of NO, IL-10, and TNF-α productionMAPK, NF-κB[17]
Decanoic AcidNot specifiedInhibition of NF-κB signalingNF-κB[19]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and other MCFAs are underpinned by their interaction with specific cellular signaling pathways. The activation of GPR84 by MCFAs initiates a cascade of intracellular events that can influence inflammation and other cellular responses. A simplified representation of this pathway and a typical experimental workflow for assessing anti-inflammatory activity are depicted below.

GPR84_Signaling_Pathway MCFA This compound / Other MCFAs GPR84 GPR84 MCFA->GPR84 Binds to Gi_o Gαi/o GPR84->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC PLC Gi_o->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, etc.) CREB->Gene_Expression Regulates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Induces PKC PKC IP3_DAG->PKC Activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates MAPK->Gene_Expression Regulates NFkB->Gene_Expression Regulates

Caption: GPR84 signaling pathway activated by MCFAs.

Anti_Inflammatory_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with This compound / MCFA Macrophages->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Harvest Cells Stimulate->Cells Cytokine_Assay Cytokine/NO Assay (ELISA, Griess Assay) Supernatant->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK proteins) Cells->Western_Blot qPCR RT-qPCR (Gene Expression) Cells->qPCR

Caption: Experimental workflow for anti-inflammatory assays.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a fatty acid that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from a fresh agar (B569324) plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at the optimal temperature for the microorganism with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10⁵ CFU/mL).[1]

  • Plate Preparation:

    • Prepare a stock solution of the fatty acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the fatty acid stock solution in the broth medium.[1][15]

    • Include a positive control (broth with inoculum, no fatty acid) and a negative control (broth only).[15]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the negative control).[20]

    • Seal the plate and incubate at the appropriate temperature for 16-24 hours.[1][20]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the fatty acid at which no visible growth is observed.[1][20]

Anti-inflammatory Activity Assay in Macrophages

Objective: To evaluate the effect of fatty acids on the production of inflammatory mediators in macrophages.

Protocol: LPS-Stimulated Cytokine Production

  • Cell Culture:

    • Culture macrophage cells (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) to about 80% confluency.[21]

  • Treatment:

    • Seed the macrophages in multi-well plates.

    • Pre-treat the cells with various concentrations of the test fatty acid for a specified period (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a set incubation time (e.g., 24 hours) to induce an inflammatory response.[18][22]

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.[18]

    • Cytokine Production (e.g., TNF-α, IL-6): Measure the concentration of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[22]

  • Analysis of Signaling Pathways:

    • Western Blotting: Lyse the cells and collect the protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, p38) to assess pathway activation.[22]

    • RT-qPCR: Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Use quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[18]

References

A comparative study of synthesis routes for unsaturated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsaturated fatty acids (UFAs) is a critical process in various scientific disciplines, from fundamental biochemical research to the development of novel therapeutics and industrial products. The method of synthesis significantly impacts the purity, yield, cost, and environmental footprint of the final product. This guide provides a detailed comparative analysis of the primary synthesis routes for UFAs, offering quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: Key Performance Indicators of UFA Synthesis Routes

The selection of a synthesis route for unsaturated fatty acids depends on several factors, including the desired fatty acid, required purity, production scale, and available resources. Below is a summary of key performance indicators for the three main synthesis methodologies: chemical synthesis, enzymatic synthesis, and microbial production.

ParameterChemical Synthesis (e.g., Ozonolysis, Wittig Reaction)Enzymatic Synthesis (e.g., Lipase-catalyzed Esterification)Microbial Production (e.g., Fermentation)
Specificity Low to moderate; can produce mixtures of isomers and byproducts.[1]High to absolute regio- and stereospecificity.[2]High; produces specific fatty acid profiles characteristic of the organism.
Reaction Conditions Often harsh (e.g., very low temperatures for ozonolysis, strong bases for Wittig reaction).[3]Mild (near-physiological pH, ambient to moderate temperatures).[2]Mild (controlled temperature, pH, and aeration).
Typical Yield Variable; Ozonolysis can achieve >95% yield of dicarboxylic acid products.[4][5] Wittig reactions can have yields around 43%.[6]High; can reach up to 96.73% conversion.[7]Variable, dependent on strain and fermentation strategy; can achieve titers in the g/L range.[8][9][10]
Purity of Crude Product Variable; often requires extensive purification to remove byproducts and catalysts.High; often yielding a single desired product with minimal byproducts.Moderate to high; requires extraction and purification from biomass.
Key Raw Materials Unsaturated fatty acids (e.g., oleic acid), aldehydes, alkyl halides, organophosphorus compounds.Free fatty acids, glycerol, alcohols, acyl donors.Simple sugars (e.g., glucose), waste streams (e.g., molasses, hydrolysates).[8][11]
Environmental Impact Can involve hazardous reagents and solvents, generating significant waste.Generally considered "green" and environmentally friendly with biodegradable catalysts (enzymes).Can utilize renewable feedstocks and waste streams, offering a sustainable approach.
Scalability Well-established for large-scale industrial production.Scalability can be a challenge due to enzyme cost and stability, though continuous processes are being developed.Highly scalable for industrial production.

Experimental Protocols: Key Synthesis Methodologies

This section provides detailed methodologies for three distinct and widely used methods for synthesizing unsaturated fatty acids and their derivatives.

Chemical Synthesis: Ozonolysis of Oleic Acid to Azelaic Acid

Ozonolysis is a powerful chemical method for cleaving the double bonds in unsaturated fatty acids to produce smaller, functionalized molecules like dicarboxylic acids.

Materials:

  • Oleic acid

  • Methanol (B129727) (reagent grade)

  • Ozone generator

  • Oxygen source

  • Formic acid

  • Hydrogen peroxide (30%)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, capable of reaching -78°C)

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of oleic acid in methanol in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the reaction mixture to -78°C using a low-temperature bath.

  • Begin bubbling a stream of ozone-enriched oxygen through the solution while stirring continuously. Monitor the reaction progress by testing for the disappearance of the double bond (e.g., using a potassium permanganate (B83412) test on a small aliquot).

  • Once the reaction is complete (indicated by a persistent blue color from unreacted ozone), purge the solution with oxygen or nitrogen to remove any residual ozone.

  • Allow the reaction mixture to warm to room temperature.

  • To the ozonide solution, cautiously add a mixture of formic acid and hydrogen peroxide to decompose the ozonides and oxidize the resulting aldehydes to carboxylic acids. This step is exothermic and should be performed with care.

  • Reflux the mixture for a specified time to ensure complete oxidation.

  • After cooling, add water to the reaction mixture and extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) using a separatory funnel.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude product, primarily containing azelaic acid and pelargonic acid, can be purified by crystallization or chromatography. Ozonolysis of oleic acid in methanol followed by oxidative workup can yield over 95% of the principal dicarboxylic acid fission products.[4][5]

Enzymatic Synthesis: Lipase-Catalyzed Esterification of Oleic Acid

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods. Lipases are commonly used to catalyze the esterification of fatty acids.

Materials:

  • Oleic acid

  • An alcohol (e.g., methanol or ethanol)

  • Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)

  • A suitable organic solvent (optional, can be run solvent-free)

  • Molecular sieves or a water removal system (e.g., superabsorbent polymer)[7]

  • Reaction vessel with temperature control and stirring (e.g., a jacketed reactor or a shaker incubator)

  • Vacuum pump (for water removal)

  • Analytical equipment for monitoring conversion (e.g., GC-MS or HPLC)

Procedure:

  • Combine oleic acid and the alcohol in the reaction vessel in a specific molar ratio (e.g., 1:3).

  • Add the immobilized lipase to the mixture. The enzyme loading is a critical parameter to optimize.

  • If using a solvent, add it to the reaction mixture.

  • Incorporate a system for water removal, such as molecular sieves, to drive the equilibrium towards ester formation.

  • Maintain the reaction at a constant, optimized temperature (e.g., 40-60°C) with continuous stirring.

  • Monitor the progress of the reaction by taking small samples at regular intervals and analyzing the conversion of oleic acid to its ester form using GC-MS or HPLC. A maximum conversion of 96.73% can be obtained.[7]

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The product, an unsaturated fatty acid ester, can be purified from any unreacted starting materials by distillation or chromatography if required.

Microbial Production: Fed-Batch Fermentation for Polyunsaturated Fatty Acid (PUFA) Production

Microbial fermentation is a scalable and sustainable method for producing a wide range of valuable compounds, including PUFAs. Yarrowia lipolytica, an oleaginous yeast, is a well-established host for PUFA production.

Materials:

  • A genetically engineered strain of Yarrowia lipolytica capable of producing the desired PUFA.

  • Fermentation medium (containing a carbon source like glucose, a nitrogen source, salts, and trace elements).

  • A fed-batch fermenter with controls for temperature, pH, dissolved oxygen, and feeding.

  • Inoculum culture.

  • Feed solution (concentrated carbon source).

  • Alkali solution (e.g., NaOH) for pH control.

  • Antifoaming agent.

  • Equipment for cell harvesting (e.g., centrifugation).

  • Solvents for lipid extraction (e.g., hexane, chloroform/methanol).

  • Equipment for downstream processing and purification (e.g., rotary evaporator, chromatography columns).

Procedure:

  • Prepare and sterilize the fermentation medium in the fermenter.

  • Inoculate the fermenter with a seed culture of the Yarrowia lipolytica strain.

  • Maintain the fermentation under optimal conditions of temperature, pH, and dissolved oxygen.

  • After an initial batch phase where the cells grow to a certain density, initiate the fed-batch phase by continuously or intermittently feeding a concentrated carbon source solution. This strategy is used to control the growth rate and maximize lipid accumulation.

  • Monitor cell growth (e.g., by measuring optical density) and substrate consumption throughout the fermentation.

  • Continue the fermentation until maximum lipid accumulation is achieved. A fed-batch fermentation of Yarrowia lipolytica can achieve high cell densities and lipid content.[9][10]

  • Harvest the yeast biomass by centrifugation.

  • Lyse the cells to release the intracellular lipids.

  • Extract the total lipids from the cell biomass using a suitable solvent system.

  • The crude lipid extract, containing the desired PUFAs, can then be further processed and purified using techniques such as crystallization, urea (B33335) adduction, and chromatography to isolate the target fatty acids.[12][13]

Visualizing the Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis routes described above.

Chemical_Synthesis_Wittig_Reaction reactant reactant intermediate intermediate product product reagent reagent AlkylHalide Alkyl Halide PhosphoniumSalt Phosphonium Salt AlkylHalide->PhosphoniumSalt SN2 Reaction PPh3 Triphenylphosphine (PPh3) PPh3->PhosphoniumSalt Ylide Phosphorus Ylide (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene Unsaturated Fatty Acid (Alkene) Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide Enzymatic_Synthesis_Workflow step step input input output output enzyme enzyme Start Start Mix Mix Reactants Start->Mix React Enzymatic Reaction Mix->React Separate Separate Enzyme React->Separate Purify Purify Product Separate->Purify RecycledLipase Recycled Lipase Separate->RecycledLipase End Final Product Purify->End Ester Unsaturated Fatty Acid Ester Purify->Ester FattyAcid Fatty Acid FattyAcid->Mix Alcohol Alcohol Alcohol->Mix Lipase Immobilized Lipase Lipase->React Microbial_Production_Workflow stage stage process process product product input input Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvesting Cell Harvesting Fermentation->Harvesting Extraction Lipid Extraction Harvesting->Extraction Purification PUFA Purification Extraction->Purification FinalProduct High-Purity PUFA Purification->FinalProduct CarbonSource Carbon Source (e.g., Glucose) CarbonSource->Fermentation NitrogenSource Nitrogen Source NitrogenSource->Fermentation Microorganism Engineered Microorganism Microorganism->Inoculum

References

A Comparative Guide to the Structure-Activity Relationship of Decenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various decenoic acid isomers. Decenoic acids, ten-carbon monounsaturated fatty acids, have emerged as a class of molecules with diverse and potent biological effects. The position and stereochemistry of the double bond, along with other chemical modifications, significantly influence their activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways to facilitate further research and development in this promising area.

Comparative Biological Activities of Decenoic Acid Isomers

The biological activities of decenoic acid isomers are diverse, with particular prominence in antimicrobial, anti-biofilm, and anti-inflammatory applications. The structural variations among isomers, such as the location and cis/trans configuration of the double bond and the presence of hydroxyl or other functional groups, are critical determinants of their specific effects.

Antimicrobial and Anti-biofilm Activity

Several decenoic acid isomers have demonstrated significant potential in combating microbial growth and biofilm formation. Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.

Table 1: Comparative Antimicrobial and Anti-biofilm Activity of Decenoic Acid Isomers

IsomerTarget Organism(s)Activity TypeQuantitative Data (MIC/IC50)Key Findings & Structure-Activity Relationship Insights
cis-2-Decenoic Acid Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicansAnti-biofilm, Antimicrobial~500 µg/mL (growth inhibition of S. aureus)[1]; Effective at nanomolar concentrations for biofilm dispersal[2]Potent biofilm dispersal agent, acting as a bacterial signaling molecule.[2] The cis configuration of the double bond at the C-2 position is crucial for its signaling activity.
trans-2-Decenoic Acid Streptococcus mutans, Candida albicansAnti-biofilm, AntifungalData not consistently available for direct MIC comparisonLess studied than its cis isomer, but shows significant anti-biofilm activity against oral pathogens.[2] Its mechanism is thought to involve disruption of cell-to-cell communication.
10-Hydroxy-2-decenoic Acid (10-HDA) Staphylococcus aureus, Streptococcus alactolyticus, Staphylococcus intermedius B, Staphylococcus xylosus, Escherichia coliAntibacterial23–44 µM against Gram-positive bacteria; 40–43 µM against E. coli[1]Exhibits broad-spectrum bactericidal activity. The hydroxyl group at the C-10 position and the double bond at the C-2 position are key for its potent antibacterial effect.
10-oxo-trans-8-decenoic Acid Penicillium expansumAntifungalInhibitory at >1.25 mMThe undissociated carboxyl group is important for its inhibitory action, with activity being higher at a lower pH.
Anti-inflammatory Activity

Certain decenoic acid isomers have shown promise in modulating inflammatory responses, a key aspect in the pathology of many diseases.

Table 2: Comparative Anti-inflammatory Activity of Decenoic Acid Isomers

IsomerIn Vitro/In Vivo ModelKey EffectQuantitative Data (IC50)Structure-Activity Relationship Insights
10-Hydroxy-2-decenoic Acid (10-HDA) LPS-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production, inhibition of NF-κB activationNot availableThe hydroxyl group at the C-10 position appears to be a key feature for its anti-inflammatory properties, which are mediated through the inhibition of the NF-κB signaling pathway.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of future studies on decenoic acid isomers.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Two-fold serial dilutions of the decenoic acid isomer are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for yeast.

  • Interpretation of Results: The MIC is the lowest concentration of the decenoic acid isomer at which there is no visible growth (turbidity) of the microorganism.

Crystal Violet Biofilm Assay

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the MIC assay.

  • Biofilm Formation: The microbial suspension is added to the wells of a flat-bottomed 96-well microtiter plate, along with different concentrations of the decenoic acid isomer.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The stained biofilm is solubilized with a solvent such as 30% acetic acid or 95% ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach a suitable confluency.

  • Treatment: The cells are pre-treated with various concentrations of the decenoic acid isomer for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Control groups include cells treated with LPS only and untreated cells.

  • Incubation: The plate is incubated for a further 18-24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by Decenoic Acid Isomers

Decenoic acid isomers exert their biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

cis-2-Decenoic Acid Signaling in Pseudomonas aeruginosa

cis-2-Decenoic acid acts as a diffusible signal factor (DSF) in Pseudomonas aeruginosa, inducing the dispersal of established biofilms.[2] While the complete signaling cascade is still under investigation, it is known to involve a complex regulatory network that leads to changes in gene expression related to motility and adhesion.

cis_2_decenoic_acid_signaling cluster_cell P. aeruginosa Cell cis2DA cis-2-Decenoic Acid Sensor Putative Sensor Kinase cis2DA->Sensor Binds ResponseRegulator Response Regulator Sensor->ResponseRegulator Phosphorylates Downstream Downstream Effectors ResponseRegulator->Downstream Activates Motility Increased Motility (e.g., flagellar synthesis) Downstream->Motility Adhesion Decreased Adhesion (e.g., downregulation of adhesins) Downstream->Adhesion Dispersal Biofilm Dispersal Motility->Dispersal Adhesion->Dispersal

Caption: Proposed signaling pathway for cis-2-decenoic acid in P. aeruginosa.

10-Hydroxy-2-decenoic Acid (10-HDA) and Anti-inflammatory Signaling

10-HDA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and modulating the PI3K/Akt pathway.[3][4][5][6] In LPS-stimulated macrophages, 10-HDA can inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.

HDA_anti_inflammatory_signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 HDA 10-HDA IKK IKK HDA->IKK Inhibits PI3K PI3K HDA->PI3K Modulates MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Akt Akt PI3K->Akt ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory Induces

Caption: Inhibition of NF-κB and modulation of PI3K/Akt signaling by 10-HDA.

Conclusion

The structure-activity relationships of decenoic acid isomers reveal a fascinating interplay between chemical structure and biological function. The position and stereochemistry of the double bond, as well as the presence of functional groups like hydroxyls, are critical for their antimicrobial, anti-biofilm, and anti-inflammatory activities. While cis-2-decenoic acid stands out as a potent bacterial signaling molecule for biofilm dispersal, 10-hydroxy-2-decenoic acid demonstrates broad-spectrum antibacterial and significant anti-inflammatory properties.

Further research, including more direct comparative studies and deeper investigations into their molecular mechanisms, is warranted to fully unlock the therapeutic potential of this versatile class of fatty acids. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for such future endeavors.

References

Evaluating the Effect of 9-Decenoic Acid on Delta-9 Desaturase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of 9-decenoic acid on delta-9 desaturase (stearoyl-CoA desaturase, SCD) activity. In the absence of direct experimental data on this compound, this document synthesizes information on the well-established effects of other fatty acid classes—saturated fatty acids (SFAs), monounsaturated fatty acids (MUFAs), and polyunsaturated fatty acids (PUFAs)—and explores the plausible, yet underexplored, role of medium-chain fatty acids (MCFAs) like this compound.

Introduction to Delta-9 Desaturase

Delta-9 desaturase is a critical enzyme in lipid metabolism, primarily responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2] This conversion is a rate-limiting step in the synthesis of oleic acid (18:1n-9) and palmitoleic acid (16:1n-7) from stearic acid (18:0) and palmitic acid (16:0), respectively. The activity of delta-9 desaturase is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which influences cell membrane fluidity, signaling pathways, and overall metabolic homeostasis.[3][4] Dysregulation of delta-9 desaturase activity has been implicated in various pathological conditions, including metabolic syndrome, cardiovascular disease, and cancer.[3]

Comparative Analysis of Fatty Acid Effects on Delta-9 Desaturase Activity

The activity of delta-9 desaturase is intricately regulated by various dietary and endogenous fatty acids. The following table summarizes the known effects of different fatty acid classes on delta-9 desaturase activity. It is important to note that direct quantitative data for this compound is not currently available in the scientific literature. The information presented for MCFAs is based on studies of related compounds like decanoic acid and should be considered indicative of a potential mechanism of action.

Fatty Acid ClassRepresentative Fatty Acid(s)General Effect on Delta-9 Desaturase ActivityQuantitative Data (Desaturation Index: Product/Precursor Ratio)References
Saturated Fatty Acids (SFAs) Palmitic Acid (16:0), Stearic Acid (18:0)Upregulation of gene expression and activityA diet high in saturated fat was associated with a significantly higher estimated SCD1 activity (16:1n-7/16:0 ratio) compared to a diet rich in unsaturated fats.[5][6][1][5][6]
Monounsaturated Fatty Acids (MUFAs) Oleic Acid (18:1n-9)Feedback inhibitionExogenous oleic acid can suppress the expression of the SCD1 gene.[7][7]
Polyunsaturated Fatty Acids (PUFAs) Linoleic Acid (18:2n-6), Arachidonic Acid (20:4n-6), Eicosapentaenoic Acid (20:5n-3)Potent suppression of gene expression and activityDiets rich in PUFAs markedly suppress hepatic SCD1 mRNA levels. Arachidonic and eicosapentaenoic acids can cause a ≥90% reduction in SCD1 message levels in cultured hepatocytes.[7][3][7]
Medium-Chain Fatty Acids (MCFAs) This compound (10:1n-1) , Decanoic Acid (10:0)Hypothesized to be neutral or potentially upregulating in specific contexts. Direct quantitative data for this compound is unavailable. Studies on decanoic acid show an increase in overall fatty acid synthesis, which may indirectly influence desaturase activity. In HepG2 cells, MCFAs (C6, C8, C10) did not significantly alter SCD1 expression.[1][8][1][8]

Experimental Protocols

To evaluate the effect of a test compound such as this compound on delta-9 desaturase activity, a combination of in vitro and cell-based assays are typically employed.

In Vitro Assay with Liver Microsomes

This method provides a direct measure of enzyme activity in a cell-free system.

  • Preparation of Liver Microsomes:

    • Homogenize fresh liver tissue in a buffering solution (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum where delta-9 desaturase is located.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Desaturase Activity Assay:

    • Prepare a reaction mixture containing the liver microsomes, a suitable buffer, NADH, and the radiolabeled substrate (e.g., [1-14C]stearoyl-CoA).

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the lipids.

  • Lipid Extraction and Analysis:

    • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Separate the saturated and monounsaturated FAMEs using argentation thin-layer chromatography or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in the separated fatty acid fractions using liquid scintillation counting to determine the conversion of substrate to product.

Cell-Based Assay

This method assesses the effect of the test compound on delta-9 desaturase activity within a cellular context, accounting for uptake and metabolism.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate growth medium.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24-48 hours).

  • Fatty Acid Profiling:

    • Harvest the cells and extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

    • Transesterify the lipids to generate FAMEs.

    • Analyze the FAME profile using gas chromatography (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Calculation of Desaturation Index:

    • Quantify the peak areas of the relevant saturated and monounsaturated fatty acids (e.g., palmitic acid, palmitoleic acid, stearic acid, and oleic acid).

    • Calculate the desaturation index as the ratio of the product to the precursor fatty acid (e.g., [16:1n-7]/[16:0] and [18:1n-9]/[18:0]). A change in this index in treated cells compared to control cells indicates an effect on delta-9 desaturase activity.[9][10]

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Liver Microsomes Liver Microsomes Incubation Incubation Liver Microsomes->Incubation Radiolabeled Substrate Radiolabeled Substrate Radiolabeled Substrate->Incubation This compound This compound This compound->Incubation Lipid Extraction & Analysis Lipid Extraction & Analysis Incubation->Lipid Extraction & Analysis Enzyme Activity Enzyme Activity Lipid Extraction & Analysis->Enzyme Activity Cell Culture (e.g., HepG2) Cell Culture (e.g., HepG2) This compound Treatment This compound Treatment Cell Culture (e.g., HepG2)->this compound Treatment Lipid Extraction Lipid Extraction This compound Treatment->Lipid Extraction GC Analysis GC Analysis Lipid Extraction->GC Analysis Desaturation Index Desaturation Index GC Analysis->Desaturation Index

Caption: Experimental workflow for evaluating the effect of this compound on delta-9 desaturase.

SREBP1c_Pathway cluster_regulation Regulation of Delta-9 Desaturase Expression cluster_function Enzymatic Function Insulin Insulin SREBP-1c (Inactive) SREBP-1c (Inactive) Insulin->SREBP-1c (Inactive) activates LXRα LXRα LXRα->SREBP-1c (Inactive) activates PUFAs PUFAs PUFAs->SREBP-1c (Inactive) inhibits MCFAs (Hypothetical) MCFAs (Hypothetical) MCFAs (Hypothetical)->SREBP-1c (Inactive) modulates? SREBP-1c (Active) SREBP-1c (Active) SREBP-1c (Inactive)->SREBP-1c (Active) proteolytic cleavage SCD1 Gene SCD1 Gene SREBP-1c (Active)->SCD1 Gene binds to SRE (transcription) Delta-9 Desaturase (SCD1) Delta-9 Desaturase (SCD1) SCD1 Gene->Delta-9 Desaturase (SCD1) translation Monounsaturated Fatty Acids Monounsaturated Fatty Acids Delta-9 Desaturase (SCD1)->Monounsaturated Fatty Acids Saturated Fatty Acids Saturated Fatty Acids Saturated Fatty Acids->Delta-9 Desaturase (SCD1)

Caption: Putative signaling pathway for the regulation of delta-9 desaturase (SCD1) by SREBP-1c.

Conclusion

While direct evidence is lacking, the available literature allows for an informed hypothesis regarding the effect of this compound on delta-9 desaturase activity. As a medium-chain fatty acid, its impact is likely to be distinct from the well-characterized inhibitory effects of PUFAs and the inductive effects of long-chain SFAs. Preliminary studies on other MCFAs suggest a potential for neutral to moderately upregulating effects on lipogenesis, which may or may not translate to a direct increase in delta-9 desaturase activity. Further research, employing the experimental protocols outlined in this guide, is necessary to elucidate the precise role of this compound in the regulation of this key metabolic enzyme. Such studies will be invaluable for understanding the broader physiological effects of MCFAs and for the development of novel therapeutic strategies targeting lipid metabolism.

References

A Comparative Analysis of 9-Decenoic Acid and 9-Oxo-2-Decenoic Acid in Honey Bee Pheromone Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key fatty acid derivatives, (E)-9-hydroxydec-2-enoic acid (9-HDA) and (E)-9-oxodec-2-enoic acid (9-ODA), in the context of honey bee (Apis mellifera) pheromone studies. These compounds are critical components of the queen mandibular pheromone (QMP), a complex chemical signature that regulates social order, reproduction, and colony cohesion. This document synthesizes experimental data on their biosynthesis, physiological effects, and behavioral impacts, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways.

Introduction

(E)-9-oxodec-2-enoic acid (9-ODA), often referred to as the "queen substance," is the most abundant and well-characterized component of the honey bee queen mandibular pheromone.[1] It functions as both a releaser pheromone, eliciting immediate behavioral responses, and a primer pheromone, inducing long-term physiological changes. (E)-9-hydroxydec-2-enoic acid (9-HDA) is another major constituent of QMP and serves as a biosynthetic precursor to 9-ODA.[2] While 9-ODA can act alone in some contexts, the full spectrum of pheromonal activity often relies on a synergistic blend of these and other compounds.[3]

Biosynthesis and Chemical Properties

Both 9-HDA and 9-ODA are synthesized in the mandibular glands of the queen honey bee from fatty acid precursors. The conversion of 9-HDA to 9-ODA is an oxidation step.[2] The chemical structures of these two molecules are closely related, differing only by the functional group at the 9th carbon position (a hydroxyl group in 9-HDA and a keto group in 9-ODA).

Quantitative Comparison of Pheromonal Components

The relative abundance of 9-ODA and 9-HDA in the queen's mandibular glands is a key indicator of her reproductive status. A mature, mated queen produces a significantly higher amount of these pheromones compared to a virgin queen.

Pheromone ComponentAverage Amount in Mated Queen Mandibular Glands (μg)Reference
(E)-9-oxodec-2-enoic acid (9-ODA)159 ± 26[4]
(E)-9-hydroxydec-2-enoic acid (9-HDA)150 ± 34[4]

Comparative Analysis of Pheromonal Effects

The biological activities of 9-ODA and 9-HDA have been investigated through various bioassays. While 9-ODA is often the primary active component, 9-HDA plays a crucial synergistic role and also exhibits some independent activity.

Worker Ovary Development Inhibition

One of the primary functions of QMP is to inhibit ovary development in worker bees, thus maintaining the queen's reproductive dominance. Both 9-ODA and 9-HDA have been shown to contribute to this inhibition.

Pheromone TreatmentEffect on Worker Ovary DevelopmentReference
(E)-9-oxodec-2-enoic acid (9-ODA)Strong inhibition[5]
(E)-9-hydroxydec-2-enoic acid (9-HDA)Inhibitory effect, synergistic with 9-ODA[5]
Control (no pheromone)Development of worker ovaries[5]
Drone Attraction

9-ODA is the primary long-distance sex attractant for drones during the queen's nuptial flights.[6] While 9-HDA alone does not typically attract drones from a distance, it has been shown to act as a close-range attractant, increasing physical contact when combined with 9-ODA.

Pheromone TreatmentDrone AttractionReference
(E)-9-oxodec-2-enoic acid (9-ODA)Long-range attraction[6]
(E)-9-hydroxydec-2-enoic acid (9-HDA)No significant long-range attraction alone, acts as a close-range synergist with 9-ODA[7]
9-ODA + 9-HDAIncreased drone contact at close range compared to 9-ODA alone[7]
Retinue Behavior

The formation of a "retinue" of worker bees around the queen, where they feed and groom her, is crucial for her care and the dissemination of her pheromones throughout the colony. While a complex blend of compounds is required to elicit the full retinue response, 9-ODA and 9-HDA are key components. Individually, their activity is weak, but they are highly synergistic.[3]

Pheromone TreatmentRetinue AttractionReference
(E)-9-oxodec-2-enoic acid (9-ODA)Weak attraction alone[3]
(E)-9-hydroxydec-2-enoic acid (9-HDA)Weak attraction alone[3]
9-ODA + 9-HDA + other QMP componentsStrong retinue attraction, mimicking the presence of a queen[3]

Signaling Pathways

The perception of these fatty acid pheromones initiates a cascade of neural signals that lead to behavioral and physiological responses. The olfactory receptor for 9-ODA has been identified as AmOr11.[8] While the precise downstream signaling cascade for AmOr11 is still under investigation, it is hypothesized to follow a G-protein coupled receptor (GPCR) pathway, a common mechanism in insect olfaction.

G_protein_signaling_pathway cluster_neuron Olfactory Receptor Neuron cluster_response Organismal Response Pheromone 9-ODA Receptor AmOr11 (Receptor) Pheromone->Receptor G_Protein G-Protein (Transducer) Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ion_Channel Ion Channel Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal Behavioral Behavioral Response (e.g., Drone Attraction) Signal->Behavioral Physiological Physiological Response (e.g., Ovary Inhibition) Signal->Physiological

Caption: Putative G-protein coupled receptor signaling pathway for 9-ODA perception.

Experimental Protocols

Quantification of 9-ODA and 9-HDA in Mandibular Glands via GC-MS

This protocol outlines the general steps for the quantitative analysis of 9-ODA and 9-HDA from honey bee queen mandibular glands.

  • Gland Dissection: Mandibular glands are dissected from individual queen bees.

  • Extraction: The glands are placed in a solvent (e.g., methanol) with an internal standard (e.g., decanoic acid) and homogenized.[4]

  • Derivatization: The extracts are derivatized, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to improve volatility for gas chromatography.[4]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Quantification: The amounts of 9-ODA and 9-HDA are determined by comparing their peak areas to that of the internal standard and a calibration curve generated from synthetic standards.[4]

GCMS_Workflow start Queen Mandibular Gland Dissection extraction Solvent Extraction with Internal Standard start->extraction derivatization BSTFA Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification (Peak Area Analysis) gcms->quantification end Concentration Data quantification->end

Caption: Workflow for the quantification of 9-ODA and 9-HDA.

Worker Ovary Development Bioassay

This bioassay is used to assess the inhibitory effects of pheromones on worker bee ovary development.

  • Bee Collection: Newly emerged worker bees are collected and placed in queenless cages.

  • Pheromone Exposure: The bees are fed a diet containing the test compound(s) (e.g., 9-ODA, 9-HDA, or a blend) or a control diet.

  • Incubation: The cages are maintained in an incubator for a set period (e.g., 10-14 days).

  • Dissection and Scoring: A sample of worker bees from each cage is dissected under a stereomicroscope. The ovaries are examined, and their developmental stage is scored based on a standardized scale (e.g., assessing oocyte size and maturation).

Ovary_Bioassay_Workflow start Collect Newly Emerged Workers caging Place in Queenless Cages start->caging treatment Administer Pheromone or Control Diet caging->treatment incubation Incubate for 10-14 Days treatment->incubation dissection Dissect Workers and Score Ovaries incubation->dissection end Ovary Development Data dissection->end

Caption: Experimental workflow for the worker ovary development bioassay.

Retinue Bioassay

This laboratory assay measures the attractiveness of a pheromone source to worker bees.

  • Preparation of "Pseudoqueen": The test pheromone is applied to a lure (e.g., a glass rod or a dead queen).

  • Bee Introduction: The pseudoqueen is introduced into a petri dish containing a small group of young worker bees.

  • Observation: The number of worker bees forming a retinue (licking, antennating, and surrounding the pseudoqueen) is counted at regular intervals over a defined period.

  • Data Analysis: The retinue response to the test pheromone is compared to a solvent control and often a positive control (e.g., a live queen or a full QMP extract).[3]

Conclusion

Both 9-decenoic acid (as 9-HDA) and 9-oxo-2-decenoic acid (9-ODA) are indispensable for the chemical communication system that governs honey bee colony life. While 9-ODA is the primary active component for several key functions, including long-range drone attraction and worker ovary suppression, 9-HDA is a crucial synergist, enhancing the overall pheromonal message. Understanding the distinct and combined roles of these fatty acid derivatives provides valuable insight into the evolution of social behavior and offers potential avenues for the development of novel pest management strategies and tools for apiculture. Further research into the specific downstream signaling pathways and the dose-dependent responses to these compounds will continue to illuminate the intricacies of honey bee chemical communication.

References

A Comparative Guide to the Antimicrobial Efficacy of 9-Decenoic Acid: In Vitro Potency vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antimicrobial efficacy of 9-decenoic acid. While robust in vitro data highlights its potential as a broad-spectrum antimicrobial agent, a notable gap exists in the literature regarding its in vivo effectiveness. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed antimicrobial mechanism to aid in future research and development.

Executive Summary

This compound, a medium-chain fatty acid, has demonstrated significant antimicrobial activity against a range of bacteria and fungi in laboratory settings (in vitro). Its primary mechanism of action is believed to be the disruption of microbial cell membranes, a mode of action common to many fatty acids. However, there is a conspicuous absence of publicly available in vivo studies specifically investigating the antimicrobial efficacy of this compound in animal or human models of infection. This guide presents the available in vitro data for this compound and its isomers, alongside a discussion of the in vivo efficacy of related fatty acids to provide a contextual framework for its potential therapeutic applications.

In Vitro Efficacy of this compound and its Isomers

The antimicrobial activity of this compound and its isomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Decenoic Acid Isomers against Bacteria

MicroorganismThis compoundcis-2-Decenoic Acid10-Hydroxy-2-decenoic Acid (10-HDA)
Gram-Positive Bacteria
Staphylococcus aureusData not available~500 µg/mL (growth inhibition)[1]23–44 µM[1]
Streptococcus alactolyticusData not availableData not available23–44 µM[1]
Staphylococcus intermedius BData not availableData not available23–44 µM[1]
Staphylococcus xylosusData not availableData not available23–44 µM[1]
Gram-Negative Bacteria
Escherichia coliData not availableData not available40–43 µM[1]
Pseudomonas aeruginosaData not availableNo growth inhibition at concentrations tested[1]No activity[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Decenoic Acid Isomers against Fungi

MicroorganismThis compoundcis-2-Decenoic Acid10-Hydroxy-2-decenoic Acid (10-HDA)
Candida albicansData not availableData not availableData not available

Note: The available data for this compound is limited. The table includes data for its isomers to provide a comparative context for potential antimicrobial activity.

In Vivo Efficacy: A Research Gap

For context, a study on a decanoic acid-modified antimicrobial peptide (PMAP-23RI-Dec) demonstrated significant efficacy in mouse models of peritonitis and wound infections caused by Pseudomonas aeruginosa and Staphylococcus aureus.[2] This suggests that the decanoic acid moiety can contribute to potent antibacterial effects in vivo. Furthermore, another study showed that cis-2-dodecenoic acid, a related fatty acid, was effective in a mouse model of vaginal candidiasis.[3] These findings highlight the potential of medium-chain fatty acids in treating infections in vivo, but further research is imperative to determine if this compound exhibits similar promise.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

  • Inoculum Preparation: A pure culture of the target microorganism is grown on an appropriate agar (B569324) medium. Several colonies are then transferred to a sterile broth and incubated to reach the logarithmic growth phase. The bacterial or fungal suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, and then diluted to the final working concentration.[1]

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol).

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the microorganism and broth (positive control) and only broth (negative control) are included.

  • Incubation: The plate is incubated at a suitable temperature (typically 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.[1]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[1]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.[1]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the MIC assay.

  • Biofilm Formation: The microbial suspension is added to the wells of a flat-bottomed 96-well microtiter plate. The test compound (this compound) is added at various concentrations. The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.[1]

  • Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed. The remaining adherent biofilm is stained with a 0.1% crystal violet solution. The excess stain is washed away, and the bound stain is solubilized with a solvent like ethanol (B145695) or acetic acid. The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the amount of biofilm formed.[1]

Proposed Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of fatty acids like this compound is the disruption of the microbial cell membrane's integrity.[1] This leads to increased permeability and the leakage of essential intracellular components, ultimately causing cell death.

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Membrane_Disruption Membrane Disruption & Increased Permeability Phospholipid_Bilayer->Membrane_Disruption 9_Decenoic_Acid 9_Decenoic_Acid 9_Decenoic_Acid->Phospholipid_Bilayer Intercalates into Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Lysis Cell Lysis Leakage->Cell_Lysis

Caption: Proposed mechanism of this compound's antimicrobial activity.

Experimental Workflow for Efficacy Evaluation

The logical flow for evaluating the antimicrobial efficacy of a compound like this compound, from initial screening to potential clinical application, is outlined below.

experimental_workflow In_Vitro_Screening In Vitro Screening (MIC, MBC) Mechanism_of_Action Mechanism of Action Studies (e.g., Membrane Permeability) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Toxicity In Vivo Toxicity & Pharmacokinetics In_Vitro_Screening->In_Vivo_Toxicity Animal_Models Efficacy in Animal Infection Models Mechanism_of_Action->Animal_Models In_Vivo_Toxicity->Animal_Models Clinical_Trials Human Clinical Trials Animal_Models->Clinical_Trials

Caption: General experimental workflow for antimicrobial drug development.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound and its isomers possess noteworthy antimicrobial properties. However, the critical lack of in vivo data for this compound represents a significant hurdle in assessing its true therapeutic potential. Future research should prioritize the following:

  • Comprehensive In Vitro Profiling: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a wide panel of clinically relevant bacterial and fungal pathogens.

  • In Vivo Efficacy Studies: Evaluating the efficacy of this compound in established animal models of bacterial and fungal infections, including topical and systemic applications.

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in vivo.

  • Mechanism of Action Elucidation: Further investigating the precise molecular mechanisms underlying the antimicrobial activity of this compound.

Addressing these research gaps will be crucial in determining whether this compound can be developed into a safe and effective antimicrobial agent for clinical use.

References

A Researcher's Guide to Assessing 9-Decenoic Acid Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a framework for assessing the purity of 9-decenoic acid obtained from various commercial suppliers. While supplier specifications provide a baseline, independent verification is crucial. This document outlines the key analytical methods for purity determination and provides detailed experimental protocols to enable researchers to conduct their own comparative analysis.

Understanding Purity Specifications

Commercial suppliers of this compound, such as Sigma-Aldrich, TCI, and Bedoukian Research, typically offer purity levels ranging from ≥95% to >98%.[1][2][3][4] It is important to note that these specifications often indicate the minimum purity and may not detail the full impurity profile. Common impurities can include isomers of decenoic acid, saturated fatty acids, and residual solvents from the synthesis process.

Comparative Purity Data

SupplierStated PurityAnalytical Method(s) Mentioned
Supplier A (e.g., Sigma-Aldrich)≥95% (GC)Gas Chromatography (GC)[4][5]
Supplier B (e.g., TCI)>98.0% (T)Titration (T)[1]
Supplier C (e.g., Bedoukian Research)Minimum 95.0%Not specified on all documents[2]
Supplier D95%HPLC, GC[5]
Supplier E99%Not specified[6]

Note: This table is illustrative. Researchers should always refer to the specific certificate of analysis provided with their purchased lot for detailed information.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is well-suited for determining the purity of fatty acids like this compound and identifying any volatile impurities.[7]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of This compound prep2 Dissolve in 1 mL of appropriate solvent (e.g., Methanol) prep1->prep2 prep3 Derivatize to FAME (Fatty Acid Methyl Ester) (Optional but recommended) prep2->prep3 injection Inject 1 µL into GC prep3->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry Detection (EI) separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram integration Integrate Peak Areas chromatogram->integration library_search Compare Mass Spectra with NIST Library chromatogram->library_search quantification Calculate Purity (%) and Identify Impurities integration->quantification library_search->quantification

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound from each supplier.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • For improved volatility and peak shape, derivatization to fatty acid methyl esters (FAMEs) is recommended. This can be achieved by adding a reagent like boron trifluoride-methanol and heating.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for fatty acid analysis.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • The percentage purity is calculated by dividing the peak area of the this compound (or its methyl ester) by the total area of all peaks in the chromatogram.

    • Impurities are identified by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library.[7]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a complementary technique to GC-MS and is particularly useful for detecting non-volatile impurities. A reverse-phase HPLC method can be employed for the analysis of this compound.[8]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of This compound prep2 Dissolve in 10 mL of mobile phase prep1->prep2 injection Inject 10 µL into HPLC prep2->injection separation Separation on C18 Column injection->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Calculate Purity (%) integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[8] A typical gradient could be 60:40 acetonitrile:water, adjusted as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Purity is determined by the relative peak area of this compound compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and can also be used for a quantitative assessment of purity against a certified internal standard.[9][10]

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis prep1 Accurately weigh ~5-10 mg of sample prep2 Dissolve in deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add a known amount of internal standard (optional) prep2->prep3 acquisition Acquire 1H and 13C NMR Spectra prep3->acquisition processing Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquisition->processing integration Integrate Signals processing->integration assignment Assign Peaks to Protons and Carbons processing->assignment quantification Calculate Purity based on Integral Ratios integration->quantification

Caption: Workflow for NMR analysis of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve in a deuterated solvent (e.g., CDCl₃).

    • For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid).

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Confirm the structure by assigning the observed chemical shifts and coupling constants to the protons and carbons of this compound.

    • In the ¹H NMR spectrum, look for signals corresponding to impurities.

    • For qNMR, calculate the purity by comparing the integral of a known proton signal from this compound to the integral of a known proton signal from the internal standard.

Conclusion

Ensuring the high purity of this compound is a critical step in producing reliable and reproducible research. While commercial suppliers provide initial purity specifications, this guide equips researchers with the necessary protocols to independently verify these claims. By employing a multi-technique approach using GC-MS, HPLC, and NMR, scientists can confidently assess the purity of their this compound, identify potential impurities, and make informed decisions about the suitability of a particular batch for their specific application. This rigorous approach to quality control ultimately enhances the integrity of scientific research and development.

References

Validating 9-Decenoic Acid Metabolic Pathways: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of fatty acids like 9-decenoic acid is crucial for elucidating their physiological roles and therapeutic potential. This guide provides a comparative overview of isotopic labeling studies and other experimental approaches for validating the metabolic pathways of this compound, a medium-chain monounsaturated fatty acid.

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system.[1] By introducing this compound enriched with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track its absorption, transport, and transformation into various metabolites.[1] This approach offers a dynamic view of metabolic fluxes and pathway dynamics.[1] While direct isotopic labeling studies on this compound are not extensively reported in the literature, the principles and protocols established for other fatty acids are readily adaptable.

This guide will compare the application of isotopic labeling with alternative methods such as chromatographic analysis, enzymatic assays, and computational modeling for the validation of this compound's metabolic pathways.

Presumed Metabolic Pathway of this compound

This compound, as a medium-chain fatty acid, is presumed to undergo metabolism primarily through the mitochondrial beta-oxidation pathway to generate energy.[2] Due to its monounsaturated nature with the double bond at the ninth carbon, specific enzymatic steps are required to handle this non-standard structure during its breakdown. The following diagram illustrates the likely beta-oxidation pathway.

metabolic_pathway cluster_activation Activation (Cytosol) cluster_beta_oxidation Beta-Oxidation (Mitochondria) 9-Decenoic_Acid 9-Decenoic_Acid 9-Decenoyl-CoA 9-Decenoyl-CoA 9-Decenoic_Acid->9-Decenoyl-CoA Acyl-CoA Synthetase ATP -> AMP + PPi 3-Hydroxy-9-decenoyl-CoA 3-Hydroxy-9-decenoyl-CoA 9-Decenoyl-CoA->3-Hydroxy-9-decenoyl-CoA Enoyl-CoA Hydratase 3-Keto-9-decenoyl-CoA 3-Keto-9-decenoyl-CoA 3-Hydroxy-9-decenoyl-CoA->3-Keto-9-decenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Octenoyl-CoA Octenoyl-CoA 3-Keto-9-decenoyl-CoA->Octenoyl-CoA Thiolase CoA -> Acetyl-CoA Further_Oxidation Further Oxidation Octenoyl-CoA->Further_Oxidation Multiple Cycles Octenoyl-CoA->Further_Oxidation Acetyl-CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Presumed beta-oxidation pathway of this compound.

Isotopic Labeling Studies: A Proposed Experimental Workflow

A typical workflow for an isotopic labeling study to validate the metabolic pathway of this compound would involve the synthesis of a labeled precursor, its introduction into a biological system, and the analysis of its metabolic products.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Synthesize_Labeled_9DA Synthesize Isotopically Labeled This compound (e.g., ¹³C or D) Prepare_Dosing_Solution Prepare Dosing Solution (e.g., complexed with BSA for cell culture) Synthesize_Labeled_9DA->Prepare_Dosing_Solution Administer_Labeled_9DA Administer Labeled this compound to Biological System (in vitro or in vivo) Prepare_Dosing_Solution->Administer_Labeled_9DA Time_Course_Incubation Incubate for a Defined Time Course Administer_Labeled_9DA->Time_Course_Incubation Collect_Samples Collect Samples at Time Points (e.g., cells, plasma, tissues) Time_Course_Incubation->Collect_Samples Metabolite_Extraction Extract Metabolites Collect_Samples->Metabolite_Extraction LC_MS_or_GC_MS Analyze by LC-MS/MS or GC-MS Metabolite_Extraction->LC_MS_or_GC_MS Data_Analysis Data Analysis: - Identify Labeled Metabolites - Quantify Isotopic Enrichment - Determine Metabolic Flux LC_MS_or_GC_MS->Data_Analysis

General experimental workflow for an isotopic labeling study.

Comparison of Methodologies

Methodology Principle Advantages Disadvantages
Isotopic Labeling Tracing the metabolic fate of an isotopically labeled precursor (e.g., ¹³C- or D-labeled this compound) through its metabolic pathways.[1]Provides a dynamic view of metabolic flux; high specificity and sensitivity for tracking the molecule of interest; enables the discovery of novel metabolites.[1]Synthesis of labeled compounds can be complex and expensive; requires specialized analytical equipment (mass spectrometry).[3]
Chromatographic Analysis (GC-MS, LC-MS) Separation, identification, and quantification of metabolites based on their physicochemical properties.[4][5][6]High resolution and sensitivity for identifying a wide range of metabolites; well-established and widely available technology.[5]Provides a static snapshot of metabolite levels; does not directly measure metabolic flux; can be challenging to distinguish between isomers.[3]
Enzymatic Assays Measuring the activity of specific enzymes involved in a metabolic pathway using a substrate that produces a detectable signal (e.g., colorimetric or fluorometric).[7][8][9][10]Allows for the characterization of individual enzyme kinetics; can be adapted for high-throughput screening.[8]Indirect measure of pathway activity; requires purified enzymes or specific substrates that may not be readily available; does not provide a holistic view of the pathway.
Computational Modeling Using mathematical models to simulate and predict metabolic fluxes based on known enzymatic reactions and kinetic parameters.[11][12][13][14][15]Can provide insights into complex metabolic networks and predict the effects of perturbations; can guide experimental design.[12]Relies on existing knowledge and assumptions about the metabolic network; model predictions require experimental validation.[11]

Detailed Experimental Protocols

Protocol 1: In Vitro Isotopic Labeling of this compound in Cultured Cells

This protocol is adapted from established methods for other fatty acids.[1]

  • Preparation of Labeled this compound Stock:

    • Synthesize or procure ¹³C- or D-labeled this compound.

    • Prepare a stock solution of the labeled fatty acid complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility in the culture medium.

  • Cell Culture and Labeling:

    • Culture a relevant cell line (e.g., hepatocytes, adipocytes) to approximately 80% confluency.

    • Remove the standard culture medium and replace it with a medium containing the labeled this compound-BSA complex at a predetermined concentration (e.g., 10-100 µM).

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, and 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Inject the metabolite extract into an LC-MS/MS system.

    • Separate metabolites using a suitable chromatography method (e.g., reversed-phase).

    • Detect and quantify the labeled this compound and its metabolites using mass spectrometry, monitoring for the mass shift corresponding to the isotopic label.

Protocol 2: In Vivo Isotopic Labeling of this compound in a Rodent Model

This protocol is based on general in vivo fatty acid tracing studies.[16]

  • Preparation of Labeled this compound Formulation:

    • Prepare a sterile formulation of the isotopically labeled this compound suitable for administration (e.g., oral gavage or intravenous infusion).

  • Animal Dosing and Sample Collection:

    • Administer the labeled this compound to the animal model (e.g., mouse or rat).

    • Collect blood samples at various time points post-administration.

    • At the end of the study, collect tissues of interest (e.g., liver, adipose tissue, muscle).

  • Sample Processing:

    • Separate plasma from blood samples.

    • Homogenize tissue samples.

    • Extract lipids and other metabolites from plasma and tissue homogenates.

  • Analysis by GC-MS or LC-MS/MS:

    • Derivatize fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.

    • Quantify the incorporation of the isotopic label into different fatty acid species and complex lipids.

Quantitative Data Presentation (Hypothetical)

The following table illustrates the type of quantitative data that can be obtained from an isotopic labeling study of this compound. The data is hypothetical and for illustrative purposes only.

Metabolite Time Point Fractional Enrichment (%) Interpretation
¹³C-9-Decenoic Acid 1 hour85.2 ± 5.6High initial enrichment of the precursor in the system.
4 hours42.1 ± 3.9Decrease in precursor enrichment over time as it is metabolized.
24 hours10.5 ± 2.1Further metabolism of the precursor.
¹³C-Octenoyl-CoA 1 hour15.3 ± 2.8Early appearance of the first beta-oxidation product.
4 hours35.7 ± 4.1Peak enrichment of the intermediate metabolite.
24 hours8.9 ± 1.7Further metabolism of the intermediate.
¹³C-Acetyl-CoA 1 hour5.2 ± 1.1Incorporation of the label into the final product of beta-oxidation.
4 hours18.6 ± 2.5Increased labeling of acetyl-CoA as beta-oxidation proceeds.
24 hours25.3 ± 3.0Continued accumulation of the label in the acetyl-CoA pool.
¹³C-Citrate 4 hours7.8 ± 1.5Entry of labeled acetyl-CoA into the TCA cycle.
24 hours15.1 ± 2.2Progressive labeling of TCA cycle intermediates.

Conclusion

Isotopic labeling studies offer a robust and highly specific method for validating the metabolic pathways of this compound and quantifying the flux through these pathways. While the synthesis of labeled precursors can be a limitation, the detailed insights gained into metabolic dynamics are unparalleled. For a comprehensive understanding, a multi-faceted approach that combines isotopic labeling with other techniques such as chromatographic analysis for broad metabolite profiling, enzymatic assays for detailed kinetic information, and computational modeling for a systems-level perspective is recommended. This integrated strategy will provide the most complete picture of this compound metabolism, which is essential for advancing research and development in related fields.

References

Comparative Transcriptomic Analysis of 9-Decenoic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of fatty acid signaling molecules related to 9-decenoic acid, supported by available experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate further research into the therapeutic potential of these compounds.

Quantitative Transcriptomic Comparison

The following tables summarize the differentially expressed genes in response to treatment with analogs of this compound in different biological contexts. These datasets offer a glimpse into the potential transcriptomic impact of this compound.

Table 1: Selected Differentially Expressed Genes in Pseudomonas aeruginosa PAO1 Treated with cis-2-decenoic acid (CDA) *

GeneLog2 Fold ChangeDescription
Upregulated
phzA11.8Phenazine biosynthesis protein
rhlA1.5Rhamnosyltransferase chain A
lasB1.3Elastase
Downregulated
fleQ-2.1Flagellar transcriptional regulator
pelA-1.9Pel polysaccharide biosynthesis protein
pslA-1.7Psl polysaccharide biosynthesis protein

Note: The data presented here is illustrative and based on typical findings in studies of CDA's effect on P. aeruginosa. Specific fold changes can vary between experiments.

Table 2: Selected Differentially Expressed Genes in LPS-Stimulated RAW 264.7 Macrophages Treated with trans-10-hydroxy-2-decenoic acid (10-HDA) [1]

GeneLog2 Fold ChangeDescription
Upregulated
Arg12.5Arginase 1
Mrc1 (CD206)2.1Mannose Receptor C-Type 1
Il101.8Interleukin-10
Downregulated
Tnf-2.8Tumor Necrosis Factor
Il6-2.5Interleukin-6
Nos2-2.2Nitric Oxide Synthase 2, Inducible

This table summarizes findings from an integrated metabolomic and transcriptomic study, highlighting the anti-inflammatory effects of 10-HDA.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. The following protocols are based on the analysis of 10-HDA in macrophages and can serve as a template for future studies on this compound.

Cell Culture and Treatment

RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and then treated with 10-HDA.[1]

RNA Sequencing (RNA-Seq)

Total RNA was extracted from the cell lysates using a suitable RNA isolation kit. The quality and quantity of the extracted RNA were assessed using a spectrophotometer and a bioanalyzer. Following quality control, RNA sequencing libraries were prepared. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries were then sequenced on a high-throughput sequencing platform.[1]

Bioinformatic Analysis

The raw sequencing reads were subjected to quality control checks. The reads were then mapped to the reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated between different treatment groups.[1] Gene set enrichment analysis was also conducted to identify the biological pathways that were significantly affected by the treatment.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis A RAW 264.7 Macrophages B LPS Stimulation (1 µg/mL) A->B D Control Group A->D C 10-HDA Treatment B->C E Total RNA Extraction C->E D->E F Library Preparation E->F G High-Throughput Sequencing F->G H Read Mapping & Quantification G->H I Differential Gene Expression H->I J Pathway Enrichment Analysis I->J

Caption: Experimental workflow for transcriptomic analysis of 10-HDA-treated macrophages.

signaling_pathway cluster_pathway Anti-inflammatory Signaling Pathway of 10-HDA LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Inflammatory_Genes Pro-inflammatory Genes (TNF, IL-6, NOS2) NFkB->Inflammatory_Genes HDA 10-HDA HDA->NFkB Anti_Inflammatory_Genes Anti-inflammatory Genes (Arg1, Mrc1, IL-10) HDA->Anti_Inflammatory_Genes

Caption: Proposed anti-inflammatory signaling pathway modulated by 10-HDA.

References

Safety Operating Guide

Proper Disposal of 9-Decenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 9-Decenoic acid, ensuring operational safety and regulatory compliance. This compound and its containers are classified as hazardous waste and must be disposed of through designated channels.[1][2] Under no circumstances should this chemical be discharged into drains or the environment.[1]

Immediate Safety and Handling

Before beginning any disposal-related tasks, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handle the chemical in a well-ventilated area, preferably within a fume hood.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2] Gloves must be inspected for integrity before use.

  • Skin Protection: Wear a lab coat or other appropriate protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a particulate filter respirator (e.g., N95 type).

Step-by-Step Disposal Procedure

The disposal of this compound must follow the hazardous waste regulations established by federal and state agencies and managed by your institution's Environmental Health & Safety (EH&S) department.[4][5]

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: this compound is a combustible liquid and is classified as a skin and eye irritant.[1][6] It must be managed as hazardous chemical waste.

  • Segregate Incompatibles: Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong bases, strong acids, and oxidizing agents.[6][7][8] Collect solid and liquid waste separately.[8]

Step 2: Container Management

  • Use Appropriate Containers: Collect liquid this compound waste in a designated, leak-proof, and compatible container, preferably plastic or glass.[8] Ensure the container is in good condition with no cracks or leaks.

  • Keep Containers Closed: The waste container must be kept tightly sealed except when actively adding waste.[5] This prevents the release of vapors and potential spills.

Step 3: Labeling

  • Affix Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a fully completed hazardous waste tag provided by your institution's EH&S department.[7][9]

  • Complete Information: The label must include the exact contents of the container (i.e., "Waste this compound"), your name, contact information, and the accumulation start date.[9] Accurate labeling is crucial for safe handling and consolidation by waste management staff.[4][5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][5]

  • Secondary Containment: The container must be stored within a clean, compatible secondary containment tray or basin to contain any potential leaks.[7]

  • Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][5][9]

Step 5: Requesting Waste Pickup

  • Monitor Accumulation Time: Laboratory wastes may be accumulated for a limited time, typically up to 9 or 12 months, or until the container is full, whichever comes first.[5]

  • Schedule Disposal: Once the container is full or nearing its time limit, submit a hazardous waste pickup request to your institution's EH&S department.

Accidental Spill Cleanup

Chemical spills must be cleaned up immediately.[9] Materials used for spill cleanup must also be treated as hazardous waste.[7][9]

  • Evacuate and Ventilate: Clear the area and ensure it is well-ventilated.[2] For significant spills, evacuate the area and contact EH&S immediately.[9]

  • Contain the Spill: Use absorbent materials like Chemizorb®, dry sand, or earth to contain and absorb the liquid.[3]

  • Collect Waste: Carefully collect the absorbed material and place it into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]

Data Summary for Laboratory Waste Management

The following table summarizes key quantitative data relevant to the handling and disposal of this compound and general laboratory hazardous waste.

ParameterValueSource
Chemical Properties
Flash Point113 °C (235.4 °F) - closed cup[10]
Boiling Point270 °C[10]
Density0.918 g/mL at 25 °C
Regulatory & Safety Limits
Hazardous Waste pH (Corrosivity)≤ 2 or ≥ 12.5[5]
Max. Satellite Accumulation Volume55 gallons[5][9]
Max. Accumulation for Acutely Toxic Waste1 quart[4][5][9]
Max. Laboratory Accumulation TimeUp to 9-12 months[4][5]
Drain Disposal Limit (Acids ≤ C5)100 mL / 100 g per discharge[11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE 1. Don PPE (Goggles, Gloves, Lab Coat) Ventilation 2. Work in Ventilated Area (Fume Hood) PPE->Ventilation Segregate 3. Segregate Waste (No Mixing) Ventilation->Segregate Containerize 4. Use Labeled, Sealed Waste Container Segregate->Containerize Store 5. Store in Secondary Containment in SAA Containerize->Store Monitor 6. Monitor Fill Level & Accumulation Date Store->Monitor Request 7. Request Pickup from EH&S Monitor->Request Disposal 8. Professional Disposal Request->Disposal Spill Spill Occurs Cleanup Contain & Absorb Spill Spill->Cleanup Spill_Waste Collect Cleanup Materials as Hazardous Waste Cleanup->Spill_Waste Spill_Waste->Containerize Add to waste stream

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 9-Decenoic Acid

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. By adhering to these procedures, you can mitigate risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][2]Protects against splashes and airborne droplets that can cause serious eye irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][2]Prevents skin contact, which can cause skin irritation.[1][2][3] It is important to inspect gloves prior to use and use proper glove removal technique.[2]
Skin and Body Protection Laboratory coat and, for larger quantities or risk of splashing, a chemical-resistant apron or full-body suit.[1][3]Provides a barrier against accidental skin contact.[1][3]
Respiratory Protection Use in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][3]Protects against inhalation, which may cause respiratory irritation.[1][2][3]
Essential Safety and Handling Information

Adherence to proper handling and storage protocols is paramount for laboratory safety. The following table provides key quantitative data for this compound.

Property Value Source
CAS Number 14436-32-9[3]
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3]
Appearance Colorless liquid[3]
Melting Point 26.5 °C[3]
Boiling Point 270 °C[3][4]
Flash Point 113 °C (closed cup)[3][5]
Density 0.918 g/mL at 25 °C[3][4]
Standard Operating Procedure for this compound

The following workflow outlines the standard procedure for the safe handling of this compound from initial preparation to final disposal.

Standard Operating Procedure for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe handling Handling in Ventilated Area - Use fume hood - Avoid generating aerosols ppe->handling use Experimental Use - Follow established protocols - Avoid contact with skin and eyes handling->use decon Decontamination - Clean work area with appropriate solvent - Wash hands thoroughly use->decon storage Storage - Tightly closed container - Cool, dry, well-ventilated area use->storage disposal Waste Disposal - Collect in a labeled, sealed container - Dispose of as hazardous waste decon->disposal

Caption: Standard Operating Procedure for this compound.

Emergency Response: Accidental Spill Protocol

In the event of a spill, a swift and organized response is critical to contain the substance and prevent exposure.

This compound Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area - Alert nearby personnel spill->evacuate ppe Don Appropriate PPE - Respirator (if needed) - Chemical-resistant gloves and apron evacuate->ppe contain Contain Spill - Use inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material - Use non-sparking tools - Place in a sealed, labeled container contain->collect clean Clean Spill Area - Decontaminate with appropriate solvent - Ventilate area collect->clean dispose Dispose of Waste - Treat as hazardous waste - Follow institutional guidelines clean->dispose

Caption: this compound Spill Response Protocol.

First Aid Measures: Immediate Actions for Exposure

Should an accidental exposure occur, prompt and correct first aid is crucial.

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][3]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician.[1][3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical : Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[2][3]

  • Contaminated Packaging : Handle contaminated containers as you would the product itself. Dispose of them according to the same hazardous waste protocols.[2][6] Materials used to clean up spills, such as absorbent pads, should also be treated as hazardous waste.[1][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Decenoic acid
Reactant of Route 2
Reactant of Route 2
9-Decenoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.